5-Chloroacenaphthene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,2-dihydroacenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDFXORSALFWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200078 | |
| Record name | Acenaphthene, 5-chloro- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5209-33-6 | |
| Record name | 5-Chloroacenaphthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005209336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloroacenaphthene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acenaphthene, 5-chloro- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloroacenaphthene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLP66QV9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide: 5-Chloroacenaphthene - Chemical Structure and Bonding
<_
Abstract
This technical guide provides a comprehensive examination of 5-chloroacenaphthene, a halogenated polycyclic aromatic hydrocarbon pivotal to advancements in organic synthesis, medicinal chemistry, and materials science. We will dissect its chemical structure, explore the nuances of its chemical bonding, detail its synthesis and reactivity, and present its spectroscopic characterization. This document is tailored for researchers, scientists, and drug development professionals, offering a blend of technical accuracy and field-tested insights.
Introduction to this compound
This compound is a derivative of acenaphthene, a tricyclic aromatic hydrocarbon featuring a naphthalene core fused with an ethylene bridge at the 1 and 8 positions.[1] The strategic placement of a chlorine atom at the 5-position significantly alters the molecule's electronic landscape, thereby influencing its reactivity and potential applications. A fundamental comprehension of its structure and bonding is crucial for its effective use in constructing complex molecules, such as novel pharmaceuticals and high-performance materials.[2][3] This guide aims to provide a deep dive into these core principles.
Molecular Structure and Bonding: A Detailed Analysis
The structural integrity and chemical behavior of this compound are dictated by its rigid, planar acenaphthene framework and the electronic contributions of the chlorine substituent.
The Acenaphthene Core: A Strained Aromatic System
The acenaphthene moiety consists of a naphthalene system integrated with a five-membered ring, resulting in a strained, planar polycyclic aromatic structure.[1][4] The carbon atoms within the aromatic rings are sp² hybridized, creating a delocalized π-electron system. The ethylene bridge introduces a degree of strain not present in unsubstituted naphthalene, which can subtly modulate its chemical reactivity.[5]
The Carbon-Chlorine Bond: An Inductive and Resonance Tug-of-War
The defining feature of this compound is the C-Cl bond at the 5-position. Chlorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring to electrophilic attack compared to the parent acenaphthene.
Conversely, the lone pairs on the chlorine atom can participate in resonance (+R effect), donating electron density back into the aromatic π-system. This effect primarily increases electron density at the ortho and para positions relative to the chlorine atom. The delicate balance between this inductive withdrawal and resonance donation governs the molecule's overall reactivity and the regioselectivity of its chemical transformations.
Below is a diagram illustrating the molecular structure of this compound.
Sources
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Physical and chemical properties of 5-Chloroacenaphthene
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Chloroacenaphthene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a halogenated polycyclic aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical characteristics, reactivity, synthesis, and analytical methods. Furthermore, it offers insights into its potential applications and essential safety and handling protocols. The information presented herein is synthesized from authoritative sources to ensure scientific accuracy and practical relevance.
Introduction to this compound
This compound is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core with an ethylene bridge connecting positions 1 and 8. The presence of a chlorine atom on the aromatic ring system significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in various fields of chemical synthesis.
Its structural framework is a key building block for the synthesis of more complex molecules, including fluorescent dyes and pharmacologically active compounds.[1] Understanding the fundamental properties of this compound is therefore crucial for its effective utilization in research and development. This guide aims to provide a detailed and practical understanding of this compound for scientific applications.
Physical and Physicochemical Properties
The physical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the literature for values such as melting and boiling points, which may be attributable to variations in experimental conditions or sample purity.
Table 1: Physical and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉Cl | [2] |
| Molar Mass | 188.65 g/mol | [2] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 63-65 °C or 70.5 °C | [1][2] |
| Boiling Point | 376-378 °C or 240.08 °C (estimate) | [1][2] |
| Density | 1.27 g/cm³ or 1.1954 g/cm³ | [1][2] |
| Refractive Index | 1.6169 | [2] |
| Solubility | Insoluble in water, soluble in hot alcohol. | [3] |
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the acenaphthene core, with coupling patterns influenced by the chlorine substituent. The aliphatic protons of the ethylene bridge would appear further upfield.
-
¹³C NMR: The spectrum would display signals for the aromatic and aliphatic carbons, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and a distinct C-Cl stretching vibration.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 188, along with an isotopic peak (M+2) at m/z 190 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a monochlorinated compound.
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the acenaphthene ring system and the influence of the chloro substituent. The acenaphthene core is susceptible to electrophilic substitution reactions. The chlorine atom, being an ortho-, para-directing deactivator, will influence the regioselectivity of such reactions.
A key aspect of its reactivity is its utility as an intermediate in organic synthesis.[1] It can undergo various transformations to introduce other functional groups, paving the way for the synthesis of a diverse range of derivatives.
Below is a diagram illustrating a general electrophilic substitution reaction on the this compound core.
Caption: A generalized workflow for the electrophilic aromatic substitution of this compound.
Synthesis and Analysis
Synthetic Approaches
The synthesis of this compound can be achieved through several routes, generally involving the chlorination of acenaphthene or related precursors. One common method involves the direct chlorination of acenaphthene using a suitable chlorinating agent. Another approach could be the introduction of a chlorine atom via an aromatic substitution reaction on a naphthalene derivative followed by the formation of the five-membered ring.[1]
The diagram below outlines a generalized synthetic workflow.
Caption: A schematic of a general workflow for the synthesis and purification of this compound.
Analytical Protocols
The purity and identity of this compound can be determined using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing purity.
Protocol 1: Purity Analysis by HPLC
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. c. Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Injection Volume: 10 µL.
-
Analysis: a. Inject the prepared sample solution into the HPLC system. b. Record the chromatogram and integrate the peak areas. c. Calculate the purity of the sample based on the relative peak areas.
Safety and Handling
This compound is a chemical compound that requires careful handling to minimize potential risks to health and the environment.[1] The following are general safety and handling guidelines. For detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1]
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale the substance.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration. Do not discharge to sewer systems.[2]
While specific toxicity data for this compound is limited, related PAHs can be harmful.[2] Therefore, it is prudent to handle this compound with a high degree of caution.
Conclusion
This compound is a versatile chemical intermediate with a unique set of physical and chemical properties. Its chlorinated polycyclic aromatic structure makes it a valuable precursor for the synthesis of a variety of organic compounds with potential applications in materials science and drug discovery. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research and development setting. This guide provides a foundational understanding of these aspects to support the scientific community in their work with this compound.
References
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ChemBK. (2024). Acenaphthylene, 5-chloro-1,2-dihydro-. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectroscopic data for compounds 1, 3, and 5 (200 MHz, THF, 293 K). Retrieved from [Link]
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Guengerich, F. P., et al. (2014). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology, 27(9), 1538–1547. Retrieved from [Link]
- Gotoh, N., & Nagai, Y. (n.d.). Acenaphthene. III. Synthesis of 5, 6-Dichloroacenaphthene. The Journal of the Society of Chemical Industry, Japan.
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PubChem. (n.d.). Acenaphthylene. Retrieved from [Link]
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Al-Jalal, N. A. (2009). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Molecules, 14(12), 5034–5089. Retrieved from [Link]
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PubChem. (n.d.). Acenaphthene. Retrieved from [Link]
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Kim, J., et al. (2022). Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. Nature Communications, 13, 2195. Retrieved from [Link]
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PubChem. (n.d.). Acenaphthylene, 5-chloro-. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Acenaphthene (CAS 83-32-9). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-Aminoacenaphthene. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acenaphthene. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Acenaphthylene, 5-bromo-1,2-dihydro- (CAS 2051-98-1). Retrieved from [Link]
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Weigand, J. J., et al. (2023). Synthesis of a 1-aza-2-phospha-acenaphthene complex profiting from coordination enabled chloromethane elimination. RSC Advances, 13(36), 25484–25489. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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PubChem. (n.d.). 5-Nitroacenaphthene. Retrieved from [Link]
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Singh, R., et al. (2022). Formation of the acenaphthylene cation as a common C2H2-loss fragment in dissociative ionization of the PAH isomers anthracene and phenanthrene. Physical Chemistry Chemical Physics, 24(44), 27129–27138. Retrieved from [Link]
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Environment and Climate Change Canada. (n.d.). Fact sheet: Acenaphthylene. Retrieved from [Link]
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Environment and Climate Change Canada. (n.d.). Fact sheet: Acenaphthene. Retrieved from [Link]
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Wikipedia. (n.d.). Acenaphthylene. Retrieved from [Link]
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Wikipedia. (n.d.). Acenaphthene. Retrieved from [Link]
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ResearchGate. (n.d.). MS spectra of A, naphthalene; B, acenaphthylene; C, acenaphthene; and D, fluorene spiked at a concentration of 1 mg/L. Retrieved from [Link]
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Oomens, J., et al. (2003). Gas Phase Infrared Spectroscopy of Cationic Indane, Acenaphthene, Fluorene, and Fluoranthene. The Journal of Physical Chemistry A, 107(14), 2510–2517. Retrieved from [Link]
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ResearchGate. (2022). Formation of the acenaphthylene cation as a common C2H2 -loss fragment in dissociative ionization of the PAH isomers anthracene and phenanthrene. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Chloroacenaphthene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Imperative of Spectroscopic Verification
The synthesis of novel or modified chemical entities is a cornerstone of chemical research and development. However, the synthesis of a target molecule is only the initial step; rigorous structural confirmation is a critical subsequent phase. Spectroscopic techniques provide the empirical data necessary to elucidate and confirm the chemical structure of a compound, assess its purity, and identify any byproducts. For a molecule like 5-chloroacenaphthene, where the introduction of a chloro-substituent can influence its electronic and steric properties, a multi-faceted spectroscopic approach is essential for unambiguous characterization.
This guide is structured to provide not just a theoretical overview, but a practical, field-proven methodology for the spectroscopic analysis of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to empower the researcher with a self-validating system for structural elucidation.
Molecular Structure of this compound
To effectively interpret spectroscopic data, a foundational understanding of the molecule's structure is necessary. This compound consists of a naphthalene core with an ethylene bridge connecting the 1 and 8 positions, and a chlorine atom substituted at the 5-position.
Diagram: Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.
Experimental Protocol for NMR Analysis
A detailed and systematic approach to sample preparation and data acquisition is crucial for obtaining high-quality, interpretable NMR spectra.
Diagram: NMR Experimental Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~ 7.8 - 7.3 | Multiplet | 6H | Aromatic Protons | The aromatic protons of the acenaphthene core are expected in this region. The electron-withdrawing effect of the chlorine atom will cause downfield shifts for adjacent protons. |
| ~ 3.4 | Singlet | 4H | Aliphatic Protons (-CH₂-CH₂-) | The ethylene bridge protons are aliphatic and will appear upfield. Due to symmetry, they are expected to be chemically equivalent and thus appear as a singlet. |
Comparative Analysis with Acenaphthene: The ¹H NMR spectrum of acenaphthene shows aromatic protons in the range of 7.2-7.7 ppm and the aliphatic protons at around 3.3 ppm. The introduction of the chlorine atom at the 5-position in this compound is expected to deshield the aromatic protons, particularly those in close proximity (protons at C4 and C6), causing a downfield shift.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~ 145 - 120 | Aromatic Carbons | The aromatic carbons will appear in this characteristic range. The carbon bearing the chlorine (C5) will be significantly affected. |
| ~ 30 | Aliphatic Carbons (-CH₂-CH₂-) | The two equivalent methylene carbons will appear at a high field. |
Comparative Analysis with Acenaphthene: In acenaphthene, the aromatic carbons appear between 119 and 146 ppm, and the aliphatic carbons are at approximately 30 ppm. For this compound, the carbon directly bonded to the chlorine (C5) is expected to have its chemical shift significantly altered due to the electronegativity of chlorine. Other aromatic carbons will also experience shifts, albeit to a lesser extent, depending on their proximity to the substituent.
Interpretation and Structural Validation
-
¹H NMR: The integration of the aromatic and aliphatic regions should correspond to a 6:4 ratio. The splitting patterns (multiplicities) of the aromatic protons, although potentially complex, will provide crucial information about the substitution pattern. 2D NMR techniques like COSY (Correlated Spectroscopy) will be instrumental in establishing the connectivity between neighboring protons.
-
¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum will confirm the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to distinguish between CH, CH₂, and CH₃ groups (though none of the latter are present in this molecule) and quaternary carbons.
-
2D NMR (HSQC and HMBC): Heteronuclear Single Quantum Coherence (HSQC) will correlate directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) will reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the position of the chlorine atom by observing correlations from protons to the carbon bearing the chlorine.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Analysis
For a solid sample like this compound, Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are commonly employed.
Diagram: IR Spectroscopy Workflow
Caption: General workflow for acquiring an FT-IR spectrum.
Predicted IR Spectrum of this compound
The IR spectrum will be characterized by absorptions corresponding to C-H and C-C bonds within the aromatic and aliphatic parts of the molecule, as well as the C-Cl bond.
| Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 3000 - 2850 | Aliphatic C-H Stretch | Medium |
| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |
| 850 - 550 | C-Cl Stretch | Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong |
Comparative Analysis with Acenaphthene: The IR spectrum of acenaphthene is dominated by aromatic and aliphatic C-H and C-C stretching and bending vibrations.[2] The most significant difference in the spectrum of this compound will be the presence of a strong absorption band in the fingerprint region (typically 850-550 cm⁻¹) corresponding to the C-Cl stretching vibration. The pattern of the aromatic C-H out-of-plane bending bands will also be altered by the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for gaining structural information from its fragmentation pattern.
Experimental Protocol for MS Analysis
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules like this compound.
Diagram: Mass Spectrometry Workflow
Caption: A simplified workflow for mass spectrometry analysis.
Predicted Mass Spectrum of this compound
The mass spectrum will provide the molecular weight and characteristic fragmentation patterns.
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₂H₉Cl. The molecular weight is approximately 188.65 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation Pattern: Upon electron ionization, the molecular ion can fragment. Common fragmentation pathways for aromatic compounds involve the loss of small, stable molecules or radicals. For this compound, expected fragmentation could include:
-
Loss of Cl: A significant fragment at [M-35]⁺ and [M-37]⁺ corresponding to the loss of a chlorine radical.
-
Loss of HCl: A fragment corresponding to the loss of a hydrogen chloride molecule.
-
Rearrangements: Complex rearrangements of the aromatic system are also possible.
-
Diagram: Predicted Fragmentation of this compound
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Conclusion: A Unified Approach to Structural Elucidation
The definitive characterization of this compound, like any synthesized compound, relies on the synergistic interpretation of data from multiple spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and the carbon-chlorine bond, and mass spectrometry establishes the molecular weight and elemental composition, further corroborated by the characteristic isotopic pattern of chlorine.
While this guide has been developed in the absence of readily available experimental spectra for this compound, it provides a robust and scientifically grounded framework for any researcher undertaking its synthesis and characterization. By following the detailed protocols and interpretative guidance herein, scientists can confidently and accurately elucidate the structure of this compound, ensuring the integrity and reliability of their research.
References
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ChemBK. (2024). Acenaphthylene, 5-chloro-1,2-dihydro-. Retrieved from [Link]
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Fritz Haber Institute. (2021). Gas Phase Infrared Spectroscopy of Cationic Indane, Acenaphthene, Fluorene, and Fluoranthene. Retrieved from [Link]
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5-Chloroacenaphthene CAS number and molecular formula
An In-depth Technical Guide to 5-Chloroacenaphthene for Researchers and Drug Development Professionals
Introduction
This compound is a chlorinated polycyclic aromatic hydrocarbon that serves as a pivotal intermediate in advanced organic synthesis. Its unique structure, featuring a naphthalene core fused with a five-membered ring containing an ethylene bridge, and functionalized with a chlorine atom, makes it a valuable precursor for a range of complex molecules. For researchers in materials science and drug discovery, this compound offers a strategic entry point for creating novel fluorescent dyes, molecular probes, and pharmacologically active compounds. The chlorine substituent not only influences the electronic properties of the acenaphthene system but also provides a reactive handle for further chemical modification. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, grounded in established scientific principles.
Core Chemical Identifiers
The foundational step in utilizing any chemical compound is to confirm its identity through universally recognized identifiers.
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-1,2-dihydroacenaphthylene | ChemBK[1] |
| CAS Number | 5209-33-6 | ECHEMI[2] |
| Molecular Formula | C₁₂H₉Cl | ChemBK[1] |
| Molecular Weight | 188.65 g/mol | ChemBK[1] |
| Canonical SMILES | C1C2=CC=C3C(=C2C=CC1)C=C(C=C3)Cl | |
| InChI Key | ANIXIIYQBGBGRI-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
Understanding the physical and spectroscopic characteristics of this compound is essential for its purification, handling, and structural confirmation.
Physical Properties
| Property | Value | Notes | Source |
| Appearance | Colorless to white crystalline solid | ChemBK[1] | |
| Melting Point | 63-65 °C / 70.5 °C | Slight variations reported across sources. | ChemBK[1] |
| Boiling Point | ~376-378 °C | ChemBK[1] | |
| Density | ~1.27 g/cm³ | ChemBK[1] | |
| Solubility | Insoluble in water. Soluble in organic solvents like benzene and chloroform. | Inferred from parent compound acenaphthene. |
Spectroscopic Characterization Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the regiochemistry of the chlorine substitution.
-
Aliphatic Protons (-CH₂-CH₂-): Expect a singlet or a pair of narrow multiplets integrating to 4H around δ 3.4 ppm, corresponding to the ethylene bridge protons.
-
Aromatic Protons: The six aromatic protons will appear in the δ 7.2-7.8 ppm region. The introduction of the chlorine atom breaks the symmetry of the parent acenaphthene molecule, leading to more complex splitting patterns. Protons ortho and para to the chlorine atom will be the most deshielded.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 12 distinct signals, reflecting the asymmetry of the molecule.
-
Aliphatic Carbons: Two signals in the δ 29-31 ppm range.
-
Aromatic Carbons: Ten signals in the δ 120-145 ppm range. The carbon atom directly bonded to the chlorine (C5) will exhibit a characteristic chemical shift, typically around δ 130-135 ppm.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups and the overall molecular fingerprint.[3]
-
C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹).
-
C=C Stretching (Aromatic): Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretching: A moderate to strong absorption in the 1000-1100 cm⁻¹ region, though it can sometimes be obscured in the fingerprint region.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic distribution.
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z 188.
-
Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak will appear at m/z 190 with an intensity approximately one-third of the M⁺ peak. This isotopic pattern is a definitive indicator of a monochlorinated compound.
-
Synthesis of this compound: A Mechanistic Approach
The most direct and common method for preparing this compound is through the electrophilic halogenation of acenaphthene. This reaction leverages the electron-rich nature of the polycyclic aromatic system.
Causality of Reaction and Regioselectivity
The acenaphthene aromatic system is activated towards electrophilic substitution. The substitution pattern is governed by the electronic and steric properties of the substrate. The C5 and C6 positions are electronically favored for electrophilic attack due to the ability to form stable resonance-stabilized carbocation intermediates (arenium ions) that delocalize the positive charge across the naphthalene system without disrupting the aromaticity of the second ring as significantly as attacks at other positions. Direct chlorination typically yields this compound as the major product.
Synthetic Workflow Diagram
Sources
The Solubility Profile of 5-Chloroacenaphthene in Organic Solvents: A Technical Guide
Introduction: The Critical Role of Solubility in the Application of 5-Chloroacenaphthene
This compound, a halogenated polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest in organic synthesis, materials science, and as a potential building block in the development of novel therapeutic agents. As with any solid compound, its utility in these applications is fundamentally governed by its ability to dissolve in a suitable solvent. The solubility of this compound dictates its reaction kinetics, purification strategies, and bioavailability in pharmaceutical formulations. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in organic solvents, offering a foundational framework for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips the reader with the necessary protocols and theoretical understanding to determine its solubility profile for their specific needs.
Theoretical Framework: Understanding the Drivers of Solubility
The dissolution of a crystalline solute like this compound in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The principle of "like dissolves like" serves as a useful initial guide. This compound, being a largely nonpolar molecule with a degree of polarity introduced by the chlorine atom, is expected to exhibit higher solubility in solvents with similar characteristics.
Several factors influence the solubility of this compound:
-
Solvent Polarity: Solvents are broadly classified as polar (e.g., alcohols, water) or nonpolar (e.g., hydrocarbons, chlorinated solvents). The aromatic rings of this compound contribute to its nonpolar character, suggesting good solubility in nonpolar solvents that can engage in van der Waals interactions. The presence of the chlorine atom, however, introduces a dipole moment, potentially allowing for some interaction with moderately polar solvents.
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the crystal and the intermolecular forces within the solvent.
-
Chemical Structure: The size, shape, and functional groups of both the solute and the solvent are critical. The planar structure of the acenaphthene core and the presence of the chloro-substituent will influence how effectively solvent molecules can surround and solvate the solute molecule.
-
Thermodynamic Models: For predictive purposes, thermodynamic models such as the Regular Solution Theory and UNIFAC-based models can be employed to estimate the solubility of PAHs.[1][2][3] These models use group contribution methods to account for molecular interactions and can provide valuable insights, particularly when experimental data is scarce.[1][2][3]
Experimental Determination of Solubility: A Step-by-Step Approach
Accurate determination of solubility requires robust experimental design and execution. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted and reliable technique.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent.
1. Materials and Equipment:
- This compound (high purity)
- Selected organic solvent(s) (analytical grade)
- Analytical balance
- Thermostatically controlled shaker or incubator
- Vials or flasks with airtight seals
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.
2. Procedure:
3. Data Analysis:
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the equilibrium solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Quantitative Data Presentation
| Solvent | Solvent Type | Expected Solubility (at 25°C) |
| Hexane | Nonpolar | High |
| Toluene | Nonpolar, Aromatic | Very High |
| Dichloromethane | Moderately Polar | High |
| Acetone | Polar Aprotic | Moderate |
| Ethanol | Polar Protic | Low to Moderate |
| Methanol | Polar Protic | Low |
| Water | Polar Protic | Very Low |
Analytical Quantification Techniques
The accurate quantification of dissolved this compound is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the analysis of PAHs.[4]
-
Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
-
Stationary Phase: A C18 reversed-phase column is typically used for PAH analysis.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly employed in a gradient or isocratic elution mode.
-
Detection: A UV detector set to an appropriate wavelength (determined by the UV spectrum of this compound) is used for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for trace analysis.
-
Principle: The sample is vaporized and injected into a capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected.
-
Column: A capillary column suitable for PAH analysis is recommended.
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: The mass spectrometer can be operated in full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring characteristic ions of this compound.
Safety and Handling Considerations
This compound, like many PAHs, should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use.[5] General safety precautions include:
-
Handling in a well-ventilated area, preferably in a fume hood.[5]
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.[5]
-
Storing the compound in a tightly sealed container in a cool, dry place.[5]
Conclusion and Future Perspectives
Understanding the solubility of this compound in organic solvents is a fundamental prerequisite for its effective utilization in research and development. This guide has provided a comprehensive framework for the experimental determination of its solubility, from the underlying theoretical principles to detailed, practical protocols for measurement and quantification. While a comprehensive public database of its solubility in various solvents is yet to be established, the methodologies outlined herein empower researchers to generate high-quality, reliable data tailored to their specific applications. The systematic study of its solubility will undoubtedly pave the way for new discoveries and innovations in the fields where this versatile molecule holds promise.
References
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Fornari, T., et al. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. The Open Thermodynamics Journal, 5, 40-47. Available at: [Link]
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Industrial & Engineering Chemistry Research. (n.d.). Thermodynamic Modeling of the Aqueous Solubility of PAHs. ACS Publications. Available at: [Link]
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Fornari Reale, T., et al. (2011). Analysis of predictive thermodynamic models for estimation of polycyclic aromatic solid solubility in hot pressurized water. Biblos-e Archive. Available at: [Link]
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Fornari, T., et al. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. Bentham Open. Available at: [Link]
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ResearchGate. (n.d.). Thermodynamic Modeling of the Aqueous Solubility of PAHs | Request PDF. Available at: [Link]
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ResearchGate. (n.d.). Solubility of Acenaphthene in Different Solvents from (283.00 to 323.00) K. Available at: [Link]
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Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379–3383. Available at: [Link]
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Thermal stability and decomposition of 5-Chloroacenaphthene
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5-Chloroacenaphthene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound, a halogenated polycyclic aromatic hydrocarbon (PAH). Given the importance of thermal stability in the synthesis, purification, storage, and safe handling of chemical compounds, this document synthesizes theoretical principles and established analytical methodologies to offer a predictive framework for its behavior at elevated temperatures. We delve into core analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presenting detailed experimental protocols and data interpretation strategies. Furthermore, a proposed decomposition mechanism for this compound is outlined, supported by mechanistic insights from the pyrolysis of its parent compound, acenaphthene, and other chlorinated hydrocarbons. This guide concludes with a discussion on the analytical workflows required to identify decomposition products and the principles of kinetic analysis to quantify thermal degradation.
Introduction to this compound
This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), specifically a chlorinated derivative of acenaphthene. Acenaphthene itself is a tricyclic aromatic hydrocarbon consisting of a naphthalene core with an ethylene bridge connecting positions 1 and 8.[1] PAHs and their halogenated derivatives are subjects of significant interest due to their presence in the environment and their roles as intermediates in the synthesis of dyes, pigments, pharmaceuticals, and plastics.[2][3]
Understanding the thermal stability of a compound like this compound is paramount for professionals in drug development and chemical research. Thermal stability dictates the upper-temperature limits for safe handling, purification techniques (such as distillation), and long-term storage. Uncontrolled thermal decomposition can lead to the generation of unknown, potentially hazardous byproducts, compromising sample purity and posing safety risks.[4] This guide provides the foundational knowledge and practical methodologies to rigorously assess the thermal behavior of this compound.
Core Physicochemical Properties
A baseline understanding of the fundamental physicochemical properties of a compound is essential before undertaking thermal analysis. The properties of this compound, derived from available safety and material data, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉Cl | - |
| Molecular Weight | 188.65 g/mol | - |
| Appearance | Solid (form may vary) | [5] |
| Melting Point | 69-71 °C | ECHEMI |
| Boiling Point | ~325-328 °C (Predicted) | - |
| Solubility | Insoluble in water | [5] |
Note: Some properties are predicted or based on the parent compound, acenaphthene, due to limited specific data for the 5-chloro derivative.
Methodologies for Assessing Thermal Stability
The thermal stability of a compound is not a single point but a profile of behavior over a temperature range. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two powerful, complementary techniques used to characterize this profile.[6][7]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is the primary method for determining decomposition temperatures. A typical TGA curve plots mass percentage against temperature, revealing the onset temperature of degradation and the mass lost at each decomposition step.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended).
-
Atmosphere Selection: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes before the experiment. This ensures the analysis focuses on thermal decomposition (pyrolysis) rather than oxidative degradation.[9]
-
Temperature Program:
-
Data Collection: Record the sample mass, sample temperature, and time throughout the experiment.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition (T₅%) is often defined as the temperature at which 5% mass loss occurs.[12] The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
Caption: TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It is used to detect thermal transitions such as melting, crystallization, and exothermic decomposition events.[14][15] An exothermic peak occurring after the melt can indicate decomposition.
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan helps contain any volatile decomposition products and prevents sublimation.
-
Atmosphere Selection: Maintain an inert atmosphere (e.g., Nitrogen) with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be chosen to extend beyond the decomposition region identified by TGA, if safe to do so.
-
-
Data Collection: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point (Tₘ).
-
Identify any sharp, exothermic peaks at higher temperatures, which are indicative of decomposition reactions. The onset temperature of this exotherm provides information on thermal stability.
-
Caption: DSC Experimental Workflow.
Proposed Decomposition Pathway and Mechanism
While specific experimental data on this compound is scarce, a plausible decomposition mechanism can be proposed by drawing parallels with the thermal degradation of acenaphthene[16] and general principles of chlorinated hydrocarbon pyrolysis.[17] The decomposition is likely to proceed via a free-radical mechanism initiated by the cleavage of the weakest bonds at high temperatures.
The two most probable initial steps are:
-
C-Cl Bond Cleavage: The carbon-chlorine bond is often susceptible to thermal scission, which would generate a 5-acenaphthenyl radical and a chlorine radical.
-
Ethylene Bridge C-C Bond Cleavage: Studies on acenaphthene suggest that cleavage of the C1-C2 bond in the ethylene bridge has a relatively low activation energy, leading to a biradical intermediate.[16]
Following initiation, a cascade of radical propagation, hydrogen abstraction, and elimination reactions would occur, leading to a complex mixture of products.
-
Hydrogen Chloride (HCl): Formed by the abstraction of a hydrogen atom by a chlorine radical.
-
Acenaphthylene: Formed via dehydrogenation of the ethylene bridge, a common process in PAH pyrolysis.[18]
-
Acenaphthene: Formed if the 5-acenaphthenyl radical abstracts a hydrogen atom.
-
Acetylene (C₂H₂): Theoretical studies on acenaphthene decomposition show that the reaction path often leads to the formation of an acetylene fragment and a stable aromatic molecule.[16]
-
Higher Molecular Weight PAHs: Radical recombination reactions could lead to the formation of larger, more complex aromatic structures, such as decacyclene.[18]
-
Soot (Carbonaceous Residue): Incomplete combustion or pyrolysis at very high temperatures typically results in the formation of soot.
Caption: Proposed decomposition pathways for this compound.
Analysis of Decomposition Products
Identifying the products of thermal decomposition is crucial for understanding the reaction mechanism and assessing potential hazards. This typically involves a hyphenated approach, coupling a separation technique with a detection technique.
Analytical Techniques
-
TGA-MS/FTIR: The most direct method involves coupling the outlet of the TGA to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer. This allows for real-time identification of evolved gases as a function of temperature.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): In this technique, a sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the volatile products are immediately swept into a GC-MS system.[19] GC separates the complex mixture of products, and MS provides identification based on mass-to-charge ratio and fragmentation patterns.[20][21] This is the gold standard for identifying a wide range of organic decomposition products.
Caption: Workflow for Py-GC-MS product analysis.
Kinetic Analysis of Decomposition
To move beyond qualitative descriptions of stability, kinetic analysis of TGA data can be performed to determine the activation energy (Ea) of the decomposition process.[9] The activation energy represents the minimum energy required to initiate the reaction and is a key parameter for quantifying thermal stability.
Isoconversional (Model-Free) Methods: These methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models, are powerful because they allow for the calculation of Ea without assuming a specific reaction model.[11][12] The analysis requires performing TGA experiments at several different heating rates (e.g., 5, 10, 15, 20 °C/min). By plotting the logarithm of the heating rate against the inverse of the temperature at a specific conversion level (e.g., 10% mass loss), the activation energy can be determined from the slope of the resulting line. A higher activation energy generally corresponds to greater thermal stability.
Safety and Handling Considerations
Based on the nature of halogenated PAHs and general safety data, the following precautions are critical:
-
Avoid High Temperatures: Handle and store this compound away from excess heat and sources of ignition.[5][22]
-
Inert Atmosphere: When heating is necessary for a process, conducting it under an inert atmosphere can prevent the formation of hazardous combustion gases.
-
Ventilation: All handling, especially when heating, should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or decomposition vapors.[22]
-
Decomposition Hazards: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and other irritating fumes.[3][4] Appropriate personal protective equipment (PPE) must be worn.
Conclusion
The thermal stability of this compound is a critical parameter for its safe and effective use in research and development. This guide has outlined a robust, multi-faceted approach to its characterization. Through a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry, a detailed profile of its melting behavior and decomposition onset can be established. While a definitive decomposition pathway requires empirical validation, a proposed mechanism based on the pyrolysis of related compounds suggests the formation of HCl, acenaphthylene, and smaller hydrocarbon fragments as primary products. The analytical workflow for identifying these products, centered on Py-GC-MS, provides a clear path for experimental verification. By applying these methodologies, researchers can gain a thorough understanding of the thermal limits of this compound, ensuring both the integrity of their work and the safety of their laboratory practices.
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- ANALYTICAL METHODS FOR THE DEGRAD
- Thermogravimetric analysis (TGA) curves of compounds 1–5. (n.d.).
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- This compound SDS, 5209-33-6 Safety D
- The Heats of Combustion of Acenaphthene, Acenaphthylene, and Fluoranthene. Strain and Delocalization in Bridged Naphthalenes. (1974). Journal of the American Chemical Society.
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- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). PMC - PubMed Central.
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- Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remedi
- Applications of High Pressure Differential Scanning Calorimetry to Aviation Fuel Thermal Stability Research. (n.d.).
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- Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. (2021). MDPI.
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- Methods of the decomposition of spectra of various origin in the analysis of complex mixtures. (2025).
- Thermal decomposition of calcium carbonate (calcite polymorph) as examined by in-situ high-temperature X-ray powder diffraction. (n.d.).
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An In-Depth Technical Guide to the Health and Safety of 5-Chloroacenaphthene for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for the handling and use of 5-Chloroacenaphthene in a research and drug development setting. As a chlorinated polycyclic aromatic hydrocarbon (ClPAH), this compound warrants a cautious and well-informed approach to mitigate potential risks to personnel and the environment. This document synthesizes available data to provide a framework for safe laboratory practices, emergency preparedness, and responsible disposal.
Understanding the Compound: Physicochemical and Hazardous Properties
This compound is a solid, colorless crystalline substance. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH). The introduction of a chlorine atom to the aromatic system can significantly alter the toxicological and environmental profile of the parent compound. ClPAHs are noted for being ubiquitous environmental contaminants, often formed as byproducts of combustion processes involving organic matter and chlorine.[1][2]
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₁₂H₉Cl | [3] |
| Appearance | Colorless crystalline solid | |
| Melting Point | 63-65 °C | |
| Boiling Point | 376-378 °C | |
| Density | 1.27 g/cm³ |
While specific toxicological data for this compound is limited, the broader class of ClPAHs has been shown to exhibit greater toxicity, including mutagenicity and aryl hydrocarbon receptor activity, than their parent PAHs.[4] Therefore, a precautionary approach is essential.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are related to its potential toxicity, particularly through inhalation of dust particles, skin contact, and ingestion. While no specific occupational exposure limits (OELs) have been established by major regulatory bodies like OSHA or NIOSH for this compound, the general principles for handling chlorinated hydrocarbons and potent compounds should be strictly followed.
Potential Health Effects:
-
Acute Effects: May cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[3]
-
Chronic Effects: Due to the lack of specific long-term toxicity studies on this compound, the potential for chronic effects should be inferred from the properties of related compounds. PAHs and their halogenated derivatives are associated with a range of systemic health effects, and some are considered carcinogenic.[5][6] The mutagenic potential of certain ClPAHs raises concerns about the long-term health risks of exposure.[4]
In the absence of established OELs, a qualitative risk assessment should be performed for any procedure involving this compound. This involves considering the quantity of substance being used, the potential for aerosolization, the duration of the task, and the adequacy of engineering controls.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.
Personal Protective Equipment (PPE):
A comprehensive PPE ensemble is mandatory when working with this compound.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. It is advisable to double-glove, especially for prolonged procedures. Gloves should be inspected before use and changed frequently.
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be considered.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels (e.g., cleaning up a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Safe Handling, Storage, and Disposal: A Lifecycle Approach
Handling:
-
Avoid the formation of dust when handling the solid material.
-
Use non-sparking tools and work away from ignition sources.[3]
-
Clearly label all containers with the chemical name and associated hazards.
-
Wash hands thoroughly after handling, even if gloves were worn.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Store separately from flammable materials.[3]
Disposal:
Waste containing this compound must be treated as hazardous waste.
-
Collect all waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chlorinated hydrocarbon waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Emergency Procedures: Preparedness and Response
Prompt and correct action is critical in the event of an emergency involving this compound.
Spill Response:
The appropriate response to a spill will depend on its size and location.
Caption: Workflow for responding to small and large spills of this compound.
First Aid Measures:
The following first aid procedures should be followed in case of exposure.
Caption: First aid procedures for different routes of exposure to this compound.
Environmental Fate and Ecotoxicity
Chlorinated polycyclic aromatic hydrocarbons are persistent in the environment due to their low water solubility and tendency to adsorb to soil and particulate matter.[1] They can enter the environment through various pathways, including atmospheric deposition and industrial effluent.[2]
Conclusion: A Commitment to Safety
The responsible use of this compound in a research and drug development context demands a thorough understanding of its potential hazards and a steadfast commitment to safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to safe handling and disposal practices, and being prepared for emergencies, researchers can minimize the risks associated with this compound. The information presented in this guide should serve as a foundation for developing laboratory-specific standard operating procedures to ensure the health and safety of all personnel.
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An In-depth Technical Guide to the Discovery and History of 5-Chloroacenaphthene
For Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling a Key Halogenated Polycyclic Aromatic Hydrocarbon
5-Chloroacenaphthene, a halogenated derivative of the tricyclic aromatic hydrocarbon acenaphthene, represents a significant molecule in the landscape of organic synthesis and materials science. Its history is intertwined with the broader exploration of polycyclic aromatic hydrocarbons (PAHs) derived from coal tar, a primary feedstock for the chemical industry in the 19th and early 20th centuries. This guide provides a comprehensive overview of the discovery, historical synthesis, and chemical context of this compound, offering insights for researchers and professionals in drug development and chemical sciences.
The Genesis of Acenaphthene Chemistry: A Historical Perspective
The story of this compound begins with its parent molecule, acenaphthene. Acenaphthene (C₁₂H₁₀) is a polycyclic aromatic hydrocarbon consisting of a naphthalene core with an ethylene bridge connecting the 1 and 8 positions. It was first isolated from coal tar, a complex mixture of organic compounds produced during the coking of coal. For much of the late 19th and early 20th centuries, coal tar was a treasure trove for organic chemists, yielding a vast array of aromatic compounds that fueled the burgeoning dye, pharmaceutical, and explosives industries.
The reactivity of acenaphthene, particularly its susceptibility to electrophilic substitution, made it a target for chemical modification. The aromatic naphthalene nucleus and the reactive ethylene bridge provided multiple sites for functionalization, leading to a rich and diverse chemistry. Early investigations into acenaphthene chemistry focused on understanding its structure, reactivity, and the potential applications of its derivatives.
The Dawn of Halogenation: The Emergence of this compound
While a definitive, singular "discovery" paper for this compound is not readily apparent in the early chemical literature, its synthesis and characterization emerged from the systematic investigation of acenaphthene's halogenation reactions. The introduction of a chlorine atom onto the acenaphthene scaffold at the 5-position was a logical step in the exploration of its derivative chemistry.
One of the earliest and most well-documented methods for the synthesis of 5-halogenated acenaphthenes, including this compound, was reported by Tucker and co-workers in 1968. Their work, published in the Journal of the Chemical Society C: Organic, detailed the use of N-halosuccinimides for the nuclear halogenation of acenaphthene and other related compounds.
Key Synthetic Pathways to this compound
The synthesis of this compound has been approached through several key synthetic strategies, each with its own set of advantages and historical significance.
The most direct route to this compound is the electrophilic chlorination of acenaphthene. This reaction typically involves the treatment of acenaphthene with a chlorinating agent in the presence of a Lewis acid catalyst.
Reaction Causality: The acenaphthene ring system is electron-rich and therefore susceptible to attack by electrophiles. The chlorine molecule, when activated by a Lewis acid, forms a potent electrophile (Cl⁺) that attacks the aromatic ring. The 5-position is one of the preferred sites of electrophilic attack due to the directing effects of the fused ring system.
Experimental Protocol: Direct Chlorination of Acenaphthene
Materials:
-
Acenaphthene
-
Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)
-
Anhydrous Lewis acid catalyst (e.g., aluminum chloride, ferric chloride)
-
Inert solvent (e.g., carbon disulfide, dichloromethane)
Procedure:
-
Dissolve acenaphthene in an anhydrous, inert solvent in a reaction vessel protected from moisture.
-
Cool the solution in an ice bath.
-
Slowly add the Lewis acid catalyst to the stirred solution.
-
Bubble chlorine gas through the solution or add the liquid chlorinating agent dropwise, maintaining the low temperature.
-
Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, quench the reaction by carefully adding ice water.
-
Separate the organic layer, wash with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
An alternative and historically significant route to this compound involves the Sandmeyer reaction. This powerful transformation allows for the introduction of a chloro group onto an aromatic ring via a diazonium salt intermediate.[1][2][3] The reaction was first discovered by the Swiss chemist Traugott Sandmeyer in 1884.[1][2]
Reaction Causality: The Sandmeyer reaction proceeds through the diazotization of a primary aromatic amine, in this case, 5-aminoacenaphthene, to form a diazonium salt. This salt is then treated with a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom. The reaction is a radical-nucleophilic aromatic substitution.[1][2]
Experimental Protocol: Synthesis of this compound via the Sandmeyer Reaction
Part A: Nitration of Acenaphthene
-
Carefully add acenaphthene to a mixture of concentrated nitric acid and sulfuric acid at low temperature to produce 5-nitroacenaphthene.
Part B: Reduction of 5-Nitroacenaphthene
-
Reduce the 5-nitroacenaphthene to 5-aminoacenaphthene using a suitable reducing agent, such as tin and hydrochloric acid or catalytic hydrogenation.
Part C: Diazotization and Sandmeyer Reaction
-
Dissolve the purified 5-aminoacenaphthene in an acidic solution (e.g., hydrochloric acid) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent, wash, dry, and purify as described in the direct chlorination protocol.
Physicochemical Properties and Characterization
The introduction of a chlorine atom to the acenaphthene backbone imparts specific physical and chemical properties to the molecule.
| Property | Value |
| Molecular Formula | C₁₂H₉Cl |
| Molecular Weight | 188.65 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 69-71 °C |
| Solubility | Insoluble in water, soluble in common organic solvents |
Characterization of this compound relies on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the structure and the position of the chlorine substituent.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the aromatic C-H and C-Cl bonds.
-
Mass Spectrometry (MS): Confirms the molecular weight and shows the characteristic isotopic pattern for a chlorine-containing compound.
Modern Relevance and Applications
While the initial interest in this compound was rooted in fundamental studies of PAH chemistry, its utility has expanded over time. As a functionalized PAH, it serves as a valuable intermediate in the synthesis of more complex molecules. Its applications are found in:
-
Dye Synthesis: The acenaphthene core is a known chromophore, and halogenated derivatives can be used to synthesize various dyes and pigments.
-
Pharmaceutical Research: The chlorinated aromatic scaffold can be a starting point for the development of new drug candidates.
-
Materials Science: Polycyclic aromatic hydrocarbons are of interest for their electronic properties, and derivatives like this compound can be used in the synthesis of organic electronic materials.
Conclusion: A Molecule with a Rich Past and a Promising Future
The history of this compound is a testament to the systematic and exploratory nature of organic chemistry. From its origins in the complex matrix of coal tar to its synthesis through classic and enduring named reactions, this molecule has played a role in the expanding universe of aromatic chemistry. For today's researchers, this compound remains a versatile building block, offering a gateway to novel materials and potential therapeutic agents. Its story underscores the importance of understanding the historical context of chemical discoveries as we continue to build upon the foundations laid by early pioneers in the field.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792.
- Tucker, S. H., & Wadia, M. S. (1968). The Nuclear Halogenation of Fluorene, Fluorenone, Acenaphthene, and Acenaphthenequinone by N-Bromosuccinimide and N-Chlorosuccinimide. Journal of the Chemical Society C: Organic, 1117-1120.
- Fieser, L. F., & Cason, J. (1941). The Synthesis of 5- and 6-Substituted Acenaphthenes. Journal of the American Chemical Society, 63(10), 2632–2635.
- Morgan, G. T., & Harrison, H. A. (1930). The constitution of the halogen derivatives of acenaphthene. Journal of the Society of Chemical Industry, 49(43), 413T-420T.
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- Ullmann, F., & Cassirer, F. (1910). Über Acenaphthenchinon. Berichte der deutschen chemischen Gesellschaft, 43(1), 439-445.
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Unveiling the Environmental Footprint of 5-Chloroacenaphthene Derivatives: A Technical Guide to Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5-Chloroacenaphthene, a halogenated derivative of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, represents a class of compounds with significant environmental and toxicological interest. While the sources of parent PAHs are well-documented, the origins of their chlorinated counterparts are more nuanced, arising from both direct industrial processes and environmental transformation reactions. This in-depth technical guide synthesizes the current scientific understanding of the natural occurrence and sources of this compound derivatives. We will explore the intricate pathways of their formation, from high-temperature industrial processes to potential biogenic routes, and detail their presence in various environmental matrices. This guide is designed to provide researchers, environmental scientists, and drug development professionals with a foundational understanding of the environmental lifecycle of these compounds, crucial for risk assessment, toxicological studies, and the development of remediation strategies.
Introduction: The Emergence of Chlorinated PAHs
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds comprised of two or more fused benzene rings.[1][2] They are ubiquitous environmental contaminants, primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1][2][3] While the environmental fate and toxicological effects of parent PAHs have been extensively studied, their halogenated derivatives, particularly chlorinated PAHs (ClPAHs), are an emerging class of contaminants with potentially distinct and more pronounced toxicological profiles.
This compound belongs to this class of ClPAHs. Its core structure is the tricyclic aromatic hydrocarbon acenaphthene, which is found in coal tar and is a product of petroleum refining.[2] The addition of a chlorine atom to the acenaphthene backbone significantly alters its physicochemical properties, including its lipophilicity, persistence in the environment, and biological activity. Understanding the sources and natural occurrence of this compound and its derivatives is paramount for evaluating human and ecological exposure and for developing effective analytical monitoring techniques.
Anthropogenic Sources: The Primary Genesis of this compound
The vast majority of this compound and other ClPAHs in the environment are of anthropogenic origin. These compounds are not typically produced intentionally but are formed as unintentional byproducts in a variety of industrial and combustion processes where a source of chlorine is present.
Industrial Processes
Several industrial activities have been identified as significant sources of ClPAHs, including this compound.
-
Waste Incineration: Municipal and industrial waste incinerators are major contributors to ClPAH emissions. The presence of chlorinated materials, such as plastics (e.g., PVC) and paper, in the waste stream provides the necessary chlorine for the formation of these compounds at high temperatures.
-
Metallurgical Industries: Processes in the iron and steel industry, as well as in non-ferrous metal production (e.g., aluminum and copper smelting), can generate ClPAHs. These processes often involve high temperatures, carbonaceous materials, and the presence of chlorine-containing compounds, either in the raw materials or as additives.[2]
-
Chemical Manufacturing: The production and use of certain chemicals can lead to the formation of ClPAHs. For instance, processes involving chlorination reactions or the use of chlorinated solvents may inadvertently produce these compounds as byproducts.[4] Effluents from the chemical industry are a known source of various chlorinated organic compounds.[5]
The following table summarizes the primary industrial sources of this compound derivatives.
| Industrial Sector | Specific Processes | Chlorine Source |
| Waste Management | Municipal Solid Waste Incineration, Hazardous Waste Incineration | Chlorinated plastics (PVC), paper, organic waste |
| Metallurgy | Sintering, Electric Arc Furnaces, Smelting | Inorganic chlorides in ores and fluxes, scrap metal coatings |
| Chemical Industry | Production of Chlorinated Chemicals, Use of Chlorinated Solvents | Raw materials, process intermediates, solvents |
| Energy Production | Coal and Oil Combustion | Inorganic chlorides in fuel, co-firing with chlorinated waste |
Combustion Processes
Incomplete combustion of organic matter in the presence of chlorine is a well-established pathway for the formation of a wide range of chlorinated aromatic compounds, including this compound.
-
Fossil Fuel Combustion: The burning of coal and oil in power plants and industrial boilers can release ClPAHs.[3] The chlorine content of the fuel and the combustion conditions are critical factors influencing the formation of these compounds.
-
Biomass Burning: The open burning of biomass, such as in forest fires and agricultural burning, can also be a source of ClPAHs, although generally to a lesser extent than industrial combustion.[6][7] The natural chlorine content of the vegetation contributes to their formation.
-
Domestic Heating: The use of wood and coal for residential heating can be a localized source of ClPAH emissions, particularly in areas where these are the primary heating fuels.[8]
The logical workflow for the formation of this compound from combustion is depicted in the following diagram:
Caption: Formation of this compound via Combustion.
Natural Occurrence and Environmental Transformation
While anthropogenic activities are the predominant sources, the "natural occurrence" of this compound is more likely a result of the environmental transformation of its parent compound, acenaphthene, which does have limited natural sources.
Natural Sources of the Precursor: Acenaphthene
The parent compound, acenaphthene, has been identified in some natural sources, providing the precursor for potential natural or semi-natural chlorination.
-
Biogenic Sources: Acenaphthene has been reported in a limited number of plant species, such as Salvia coccinea and Gossypium hirsutum.[9] While the concentrations are generally low, this represents a potential biogenic source of the precursor molecule.
-
Natural Combustion: As with all PAHs, natural geological and atmospheric events can produce acenaphthene. Forest fires and volcanic eruptions are natural sources of PAHs, releasing them into the atmosphere.[8]
Environmental Chlorination Pathways
Once acenaphthene is released into the environment from either natural or anthropogenic sources, it can undergo chlorination through various abiotic and biotic processes.
-
Photochemical Chlorination: In the atmosphere, acenaphthene associated with particulate matter can undergo photochemical reactions. The presence of chlorine radicals, which can be generated from the photolysis of various chlorine-containing compounds, can lead to the chlorination of PAHs.
-
Microbial Chlorination: Certain microorganisms in soil and sediment possess the enzymatic machinery to incorporate chlorine into organic molecules. While direct evidence for the microbial formation of this compound is limited, the biotransformation of other organic compounds to their chlorinated derivatives is a known phenomenon.[4]
The potential pathways for the environmental formation of this compound are illustrated below:
Caption: Environmental Formation of this compound.
Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound in complex environmental matrices require sophisticated analytical techniques due to its typically low concentrations and the presence of numerous interfering compounds.
Sample Preparation
Effective sample preparation is crucial for the reliable analysis of this compound. The choice of method depends on the sample matrix.
-
Extraction: Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction are commonly used to extract ClPAHs from solid samples like soil and sediment. Liquid-liquid extraction or solid-phase extraction (SPE) is typically employed for aqueous samples.
-
Cleanup: The crude extracts are often subjected to a cleanup step to remove interfering substances. This may involve techniques such as column chromatography using silica gel or alumina.
Instrumental Analysis
High-resolution analytical instrumentation is necessary for the separation and detection of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used technique for the analysis of ClPAHs.[10] The gas chromatograph separates the different compounds in the mixture, and the mass spectrometer provides identification and quantification based on their mass-to-charge ratio and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a sensitive detector like a fluorescence detector or a mass spectrometer (LC-MS), can also be used for the analysis of ClPAHs.[11][12]
The following table provides an overview of the key parameters for the analytical determination of this compound.
| Analytical Step | Technique | Key Considerations |
| Extraction | Soxhlet, PLE, SPE | Choice of solvent, extraction time and temperature, matrix effects |
| Cleanup | Column Chromatography | Selection of stationary and mobile phases, fractionation |
| Separation | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Column type, temperature program (for GC), mobile phase composition (for HPLC) |
| Detection | Mass Spectrometry (MS), Fluorescence Detection | Ionization mode (for MS), selection of characteristic ions, excitation and emission wavelengths (for fluorescence) |
| Quantification | Internal/External Standards | Use of isotopically labeled standards, calibration curve linearity |
Conclusion and Future Perspectives
The presence of this compound and its derivatives in the environment is predominantly linked to anthropogenic activities, particularly industrial and combustion processes. While natural sources of the precursor molecule, acenaphthene, exist, the subsequent chlorination is largely driven by the widespread presence of chlorine in industrial and waste streams. The environmental transformation of acenaphthene represents a secondary, though less understood, pathway to the formation of these chlorinated compounds.
For researchers, scientists, and drug development professionals, a thorough understanding of the sources and environmental fate of this compound is critical. This knowledge informs environmental monitoring programs, aids in the development of toxicological risk assessments, and is essential for the design of effective remediation strategies. Furthermore, in the context of drug development, understanding the environmental prevalence and potential for human exposure to such compounds is a key consideration in evaluating the toxicological profiles of new chemical entities with similar structural motifs.
Future research should focus on several key areas:
-
Quantitative Source Apportionment: Developing more precise methods to quantify the contribution of different sources to the environmental burden of this compound.
-
Elucidation of Environmental Transformation Pathways: Further investigation into the kinetics and mechanisms of abiotic and biotic chlorination of acenaphthene in various environmental compartments.
-
Development of Advanced Analytical Methods: Improving the sensitivity and selectivity of analytical techniques to detect and quantify a wider range of ClPAH isomers at ultra-trace levels.
By advancing our understanding in these areas, the scientific community can better address the environmental and health challenges posed by this emerging class of contaminants.
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A Technical Guide to Quantum Chemical Calculations on 5-Chloroacenaphthene: A DFT-Based Approach
This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 5-Chloroacenaphthene, a halogenated polycyclic aromatic hydrocarbon (PAH) of interest in materials science and drug development. Eschewing a rigid template, this document is structured to logically flow from theoretical foundations to practical application, empowering researchers to not only perform these calculations but also to understand the rationale behind each methodological choice. Our focus is on leveraging Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule.
Introduction: The Significance of this compound and the Power of Computational Chemistry
This compound (C₁₂H₉Cl) is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon found in coal tar.[1][2] The introduction of a chlorine atom onto the aromatic framework can significantly alter its electronic properties, reactivity, and potential biological activity, making it a molecule of interest for developing novel organic materials and as a potential scaffold in medicinal chemistry.
Understanding the precise molecular geometry, vibrational modes, and electronic landscape of this compound is paramount for predicting its behavior and designing new applications. While experimental characterization through techniques like X-ray crystallography and vibrational spectroscopy provides invaluable data, quantum chemical calculations offer a powerful complementary approach. Computational methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of molecular properties at the atomic level, providing insights that can be difficult or impossible to obtain through experimentation alone. This guide will walk you through a robust computational workflow to thoroughly characterize this compound.
Theoretical Framework and Methodological Rationale
The cornerstone of our investigation is Density Functional Theory (DFT), a computational method that has revolutionized the field of quantum chemistry due to its excellent balance of accuracy and computational cost. DFT methods are used to predict a wide array of molecular properties, including structures, reaction energies, and spectroscopic data.
The Choice of Functional and Basis Set: A Deliberate Decision
The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set. For a molecule like this compound, which contains a halogen atom and a π-conjugated system, a judicious selection is crucial.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) We will employ the B3LYP hybrid functional. This functional incorporates a mixture of Hartree-Fock exchange with DFT exchange and correlation. B3LYP has a long and successful track record for providing reliable geometries and electronic properties for a wide range of organic molecules, including halogenated aromatic compounds.
-
Basis Set: 6-311++G(d,p) A flexible and robust basis set is necessary to accurately describe the electronic distribution, particularly around the electronegative chlorine atom and within the diffuse π-system. The 6-311++G(d,p) Pople-style basis set is an excellent choice for this purpose:
-
6-311G : A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in chemical bonding.
-
++ : Diffuse functions are added to both heavy atoms and hydrogen atoms. These are essential for describing the behavior of electrons far from the nucleus, which is important for anions, excited states, and systems with lone pairs.
-
(d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals in the molecular environment, which is critical for accurately modeling chemical bonds.
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide a good balance of accuracy and computational efficiency for halogenated hydrocarbons.
Computational Workflow: A Step-by-Step Protocol
The following sections detail the step-by-step protocols for performing a comprehensive quantum chemical analysis of this compound using the Gaussian suite of programs.
Prerequisite: Input Structure Generation
Before initiating any calculations, a plausible 3D structure of this compound is required. This can be constructed using any molecular building software (e.g., GaussView, Avogadro, ChemDraw). The initial geometry does not need to be perfect, as the optimization procedure will locate the nearest energy minimum.
Diagram: Quantum Chemical Calculation Workflow
Caption: Workflow for DFT calculations on this compound.
Protocol 1: Geometry Optimization
Objective: To find the equilibrium molecular structure of this compound corresponding to a minimum on the potential energy surface.
Step-by-Step Methodology:
-
Prepare the Gaussian Input File (.gjf or .com):
-
Link 0 Commands (%):
-
%nprocshared=4: Specifies the number of processors to be used (adjust according to your hardware).
-
%mem=8GB: Allocates memory for the calculation (adjust as needed).
-
%chk=5-chloroacenaphthene_opt.chk: Creates a checkpoint file for restarting the job and for subsequent calculations.
-
-
Route Section (#):
-
#p B3LYP/6-311++G(d,p) Opt: Specifies the level of theory (B3LYP), the basis set (6-311++G(d,p)), and the Opt keyword for geometry optimization. The #p keyword requests additional output.
-
-
Title Section:
-
A brief, descriptive title, e.g., "this compound Geometry Optimization".
-
-
Molecule Specification:
-
0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet state).
-
The Cartesian coordinates of the atoms of this compound.
-
-
-
Run the Calculation:
-
Submit the input file to the Gaussian program.
-
-
Analyze the Output:
-
Verify that the calculation has terminated normally.
-
Confirm that the optimization has converged by checking for the four "YES" criteria in the output file.
-
Extract the optimized Cartesian coordinates for use in subsequent calculations.
-
Protocol 2: Vibrational Frequency Analysis
Objective: To confirm that the optimized geometry is a true energy minimum and to predict the infrared (IR) and Raman spectra.
Step-by-Step Methodology:
-
Prepare the Gaussian Input File:
-
Use the optimized coordinates from the previous step.
-
Route Section (#):
-
#p B3LYP/6-311++G(d,p) Freq: The Freq keyword requests a frequency calculation.
-
-
-
Run the Calculation:
-
Submit the input file to Gaussian.
-
-
Analyze the Output:
-
Confirmation of Minimum: Check the calculated vibrational frequencies. A true minimum on the potential energy surface will have no imaginary frequencies (displayed as negative values in the output).
-
Spectroscopic Data: The output will list the vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and Raman activities. This data can be used to generate theoretical IR and Raman spectra.
-
Protocol 3: Electronic Property Analysis
Objective: To investigate the electronic structure, reactivity, and charge distribution of this compound.
Step-by-Step Methodology:
-
Prepare the Gaussian Input File:
-
This can often be combined with the frequency calculation or run as a separate job using the optimized geometry.
-
Route Section (#):
-
#p B3LYP/6-311++G(d,p) Pop=NBO: The Pop=NBO keyword requests a Natural Bond Orbital (NBO) analysis. Information for Frontier Molecular Orbital (HOMO-LUMO) analysis is generated by default in the output. To generate the cube file for the Molecular Electrostatic Potential (MEP) map, an additional keyword output=wfx can be added and the resulting .wfx file processed with a program like Multiwfn.
-
-
-
Run the Calculation:
-
Submit the job to Gaussian.
-
-
Analyze the Output:
-
Frontier Molecular Orbitals (FMOs):
-
Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
-
Molecular Electrostatic Potential (MEP):
-
Visualize the MEP map. This color-coded map illustrates the charge distribution on the molecule's surface.
-
Regions of negative potential (typically red) indicate electron-rich areas, which are susceptible to electrophilic attack.
-
Regions of positive potential (typically blue) indicate electron-deficient areas, prone to nucleophilic attack.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Examine the NBO output to understand the charge distribution at the atomic level (natural atomic charges).
-
Analyze the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energies (E(2)) associated with these interactions provide insights into intramolecular charge transfer and hyperconjugation effects.
-
-
Expected Results and Data Presentation
The calculations described above will yield a wealth of quantitative data. For clarity and ease of comparison, it is best to summarize this information in tables.
Table 1: Predicted Structural Parameters of this compound
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (Acenaphthene) |
| Bond Lengths (Å) | ||
| C-Cl | Value | N/A |
| C-C (aromatic) | Range of values | Range of values |
| C-C (aliphatic) | Range of values | Range of values |
| C-H | Range of values | Range of values |
| Bond Angles (degrees) | ||
| C-C-Cl | Value | N/A |
| C-C-C (aromatic) | Range of values | Range of values |
| C-C-H | Range of values | Range of values |
Note: Experimental values for the parent compound, acenaphthene, are provided for qualitative comparison.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity |
| C-Cl stretch | Value | Value | Value |
| Aromatic C-H stretch | Range of values | Range of values | Range of values |
| Aliphatic C-H stretch | Range of values | Range of values | Range of values |
| C=C aromatic stretch | Range of values | Range of values | Range of values |
| Aromatic C-H o.o.p bend | Range of values | Range of values | Range of values |
o.o.p = out-of-plane
Table 3: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
Visualization of Key Molecular Properties
Visual representations are indispensable for interpreting the results of quantum chemical calculations.
Diagram: Molecular Structure and Atom Numbering
Caption: Numbering scheme for this compound.
Frontier Molecular Orbitals (HOMO and LUMO)
The shapes of the HOMO and LUMO are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO typically shows the regions from which an electron is most likely to be donated, while the LUMO indicates the regions where an electron is most likely to be accepted. These orbitals can be visualized using software like GaussView or Multiwfn, and the resulting images should be included in a comprehensive report.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visually intuitive representation of the charge distribution. For this compound, we would expect to see a region of negative electrostatic potential around the electronegative chlorine atom and the π-electron-rich aromatic rings. This visualization is critical for predicting sites of intermolecular interactions and chemical reactions.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound protocol for the quantum chemical investigation of this compound using Density Functional Theory. By following these detailed steps, researchers can obtain valuable insights into the geometric, vibrational, and electronic properties of this molecule. The calculated data provides a fundamental understanding of its structure-property relationships, which is essential for its potential applications in materials science and drug discovery.
Future work could involve extending these calculations to study intermolecular interactions, such as dimer formation and stacking, which are crucial for understanding the properties of this material in the solid state. Additionally, Time-Dependent DFT (TD-DFT) calculations could be performed to predict the electronic absorption spectrum and further elucidate its photophysical properties.
References
-
ChemBK. (2024, April 9). Acenaphthylene, 5-chloro-1,2-dihydro-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12244402, 5-chloroacenaphthylene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6734, Acenaphthene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acenaphthene. In NIST Chemistry WebBook. Retrieved from [Link]
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]
- Glendening, E. D., Reed, A. E., Carpenter, J. E., & Weinhold, F. (1998). NBO Version 3.1. TCI, University of Wisconsin, Madison.
Sources
Methodological & Application
Application Note: Protocols for the Selective Chlorination of Acenaphthene to Yield 5-Chloroacenaphthene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acenaphthene, a tricyclic polycyclic aromatic hydrocarbon (PAH) obtained from coal tar, serves as a foundational scaffold for a variety of functional materials and pharmaceutical intermediates. The introduction of a halogen, specifically chlorine, at the C5 position of the acenaphthene core yields 5-chloroacenaphthene, a versatile building block for more complex molecular architectures. The regioselectivity of this substitution is critical, as the pharmacological and material properties of acenaphthene derivatives are highly dependent on the substituent's position. This guide provides a detailed examination of the mechanistic principles governing the chlorination of acenaphthene and presents two robust protocols for its selective synthesis into this compound, tailored for a laboratory setting.
Part 1: Mechanistic Principles and Regioselectivity
The chlorination of acenaphthene proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, an electrophilic chlorine species (Cl⁺) attacks the electron-rich π-system of the acenaphthene molecule, transiently forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. Aromaticity is subsequently restored by the loss of a proton from the site of attack.
The key to synthesizing this compound lies in controlling the regioselectivity of the electrophilic attack. The acenaphthene ring system has several potential sites for substitution, primarily the C3 and C5 positions. The preference for the C5 position is governed by both electronic and steric factors. Studies on analogous electrophilic reactions, such as Friedel-Crafts acylation, have demonstrated a strong preference for substitution at the C5 position. The ratio of 5-acyl to 3-acyl products can be as high as 40:1 depending on the reaction conditions.[1] This is because the carbocation intermediate formed by attack at the C5 position is better stabilized through resonance with the adjacent aromatic ring and the ethylene bridge, compared to the intermediate formed from attack at C3.
Caption: General mechanism for electrophilic chlorination of acenaphthene.
Part 2: Experimental Protocols
Two primary methods are presented, utilizing different chlorinating agents to accommodate varying laboratory safety constraints and substrate sensitivities.
This classic Friedel-Crafts approach uses a potent chlorinating agent activated by a strong Lewis acid. It is highly effective but requires strict anhydrous conditions.[2][3]
Principle: Aluminum chloride (AlCl₃) reacts with sulfuryl chloride (SO₂Cl₂) to generate a highly reactive electrophilic chlorine species, which then attacks the acenaphthene ring. The reaction is typically conducted in a non-polar, anhydrous solvent to prevent quenching of the catalyst.
Detailed Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen to maintain anhydrous conditions.
-
Reagent Preparation: In the reaction flask, dissolve acenaphthene (1.0 eq) in anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) under a positive pressure of nitrogen. Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to the stirred solution in portions. The suspension will likely turn a dark color.
-
Chlorinating Agent Addition: Charge the dropping funnel with a solution of sulfuryl chloride (SO₂Cl₂, 1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding crushed ice, followed by cold water. This will hydrolyze the aluminum chloride complex and should be performed in a well-ventilated fume hood as HCl gas is evolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to isolate this compound.
This method employs a solid, stable, and safer chlorinating agent, making it a more convenient alternative for many laboratory settings.[4][5]
Principle: N-Chlorosuccinimide (NCS) serves as an electrophilic chlorine source. The reaction can be effectively conducted in a polar aprotic solvent like acetonitrile or catalyzed by a Brønsted acid in an aqueous medium, which protonates the NCS to increase its electrophilicity.[4][6]
Detailed Step-by-Step Methodology:
-
Apparatus Setup: A standard round-bottom flask with a magnetic stirrer is sufficient.
-
Reagent Preparation: Dissolve acenaphthene (1.0 eq) in acetonitrile.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq) to the solution in one portion.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically slower than the sulfuryl chloride method. Gentle heating (e.g., to 40-50 °C) can be applied to increase the rate if necessary.
-
Reaction Monitoring: Monitor the disappearance of acenaphthene using TLC (typically 6-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If succinimide has precipitated, it can be removed by filtration. Dilute the filtrate with water and extract the product with ethyl acetate or DCM.
-
Purification: Wash the combined organic extracts with water and then brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Part 3: Comparative Analysis and Data Presentation
The choice of method depends on available resources, safety protocols, and the scale of the reaction.
| Feature | Protocol 1: SO₂Cl₂ / AlCl₃ | Protocol 2: N-Chlorosuccinimide (NCS) |
| Chlorinating Agent | Sulfuryl Chloride (liquid) | N-Chlorosuccinimide (solid) |
| Safety & Handling | Corrosive liquid, reacts violently with water. Requires strict anhydrous setup.[2] | Stable, crystalline solid. Easier and safer to handle.[5] |
| Reaction Rate | Fast (typically 2-4 hours) | Slower (typically 6-24 hours), may require heat |
| Workup Complexity | Involves hazardous quenching of Lewis acid; generates acidic waste. | Simpler; involves filtration and standard extraction. |
| Expected Selectivity | Generally high for 5-chloro isomer, but over-chlorination is a risk. | Often provides excellent regioselectivity under mild conditions.[5] |
| Catalyst | Stoichiometric strong Lewis acid (AlCl₃) | Can be run without a catalyst or with a catalytic amount of Brønsted acid. |
Part 4: Purification and Characterization
Purification:
-
Recrystallization: For larger scales, recrystallization from a suitable solvent like ethanol or methanol is an effective method for obtaining high-purity this compound.
-
Column Chromatography: For smaller scales or to achieve the highest purity by separating minor isomers, silica gel chromatography is recommended. A non-polar eluent system, such as hexane with a small percentage of ethyl acetate, is typically effective.
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum will show a characteristic pattern for the substituted acenaphthene core, with distinct shifts for the aromatic protons compared to the starting material.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments and the presence of a carbon atom bonded to chlorine.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
References
-
Borsodi, A., et al. (1972). A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations. Journal of the Chemical Society, Perkin Transactions 1, 2524-2527. Available from: [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Prajapati, A. K., et al. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. Available from: [Link]
-
Bentham Science. (2024). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]
-
Gong, W., et al. (2018). Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU. Organic Letters, 20(17), 5434-5437. Available from: [Link]
- Google Patents. (1975). Chlorination with sulfuryl chloride.
Sources
- 1. A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. isca.me [isca.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eurekaselect.com [eurekaselect.com]
Application Notes & Protocols: 5-Chloroacenaphthene as a Versatile Building Block in Modern Organic Synthesis
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and material scientists on the synthetic utility of 5-chloroacenaphthene. As a privileged starting material, its unique structural and electronic properties allow for facile entry into a diverse range of complex molecular architectures, including advanced polycyclic aromatic hydrocarbons (PAHs), biologically active naphthalimides, and functionalized acenaphthylene derivatives. We present field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and Friedel-Crafts acylations, and detail the multi-step synthesis of high-value naphthalimide intermediates. Each section combines theoretical principles with practical, step-by-step methodologies to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Strategic Value of this compound
This compound is a halogenated polycyclic aromatic hydrocarbon featuring a naphthalene core fused with a five-membered ring. Its strategic value in organic synthesis stems from two primary reactive sites:
-
The C5-Chloro Substituent: The chlorine atom serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This enables the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at a defined position.
-
The Electron-Rich Aromatic Core: The acenaphthene skeleton is susceptible to electrophilic aromatic substitution, allowing for further functionalization of the ring system.
This dual reactivity makes this compound a powerful and versatile precursor for constructing complex molecules, from novel organic electronic materials to potent pharmaceutical agents.[1]
Safety and Handling
Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS).
-
Hazards: this compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[2][3]
-
Precautions for Safe Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid the formation of dust and aerosols.[4]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the 5-position of acenaphthene is readily activated by palladium catalysts, making it an ideal substrate for several cornerstone cross-coupling reactions. These methods offer a modular approach to introduce diverse functionalities.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[6] It is widely used to synthesize biaryl and polyaryl structures, which are common motifs in materials science and medicinal chemistry.[7][8] With this compound, this reaction allows for the direct attachment of various aryl or heteroaryl groups.
Caption: General workflow for Sonogashira coupling.
This protocol is based on standard Sonogashira reaction conditions.
[9]1. Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 200.7 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21.1 mg), and copper(I) iodide (CuI) (0.05 mmol, 9.5 mg). 2. Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. 3. Reagent Addition: Add anhydrous, degassed solvent such as triethylamine (TEA, 5 mL) or a mixture of DMF/diisopropylamine (DIEA). Add phenylacetylene (1.1 mmol, 112.4 mg, 121 µL) via syringe. 4. Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours). 5. Work-up and Purification: Concentrate the reaction mixture in vacuo. Resuspend the residue in ethyl acetate and filter through a pad of Celite to remove metal salts. Wash the filtrate with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target compound.
| Parameter | Condition | Purpose |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | The primary catalyst for the cross-coupling cycle. |
| Cu(I) Co-catalyst | Copper(I) Iodide (CuI) | Forms a copper acetylide intermediate, facilitating transmetalation. |
| Base | Triethylamine (TEA), Diisopropylamine (DIEA) | Acts as both the base and often as the solvent. |
| Solvent | Amine base, DMF, or THF | Solubilizes reactants and reagents. |
| Temperature | 25-80 °C | Mild conditions are often sufficient. |
| Typical Yield | 75-98% | Generally high-yielding for a range of alkynes. |
| Table 2. Typical parameters for Sonogashira coupling reactions. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. T[10][11]his reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials. It allows for the direct introduction of primary or secondary amines at the 5-position of the acenaphthene core.
[12][13]##### Workflow: Buchwald-Hartwig Amination of this compound
Caption: General workflow for Buchwald-Hartwig amination.
This protocol is a representative example based on modern Buchwald-Hartwig conditions.
[14]1. Reaction Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg), a sterically hindered phosphine ligand (e.g., XPhos, 0.08 mmol, 38.1 mg), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 mmol, 134.5 mg). 2. Reagent Addition: Remove the vial from the glovebox. Add this compound (1.0 mmol, 200.7 mg) and aniline (1.2 mmol, 111.7 mg, 109 µL). 3. Solvent and Execution: Add anhydrous, degassed toluene (5 mL) via syringe. Seal the vial and heat the mixture to 100-110 °C with stirring for 12-24 hours. 4. Work-up and Purification: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through Celite. Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired arylamine product.
| Parameter | Condition | Purpose |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Precatalyst that forms the active Pd(0) species. |
| Ligand | XPhos, SPhos, RuPhos | Sterically demanding phosphines that facilitate reductive elimination. |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80-120 °C | Required for efficient catalytic turnover. |
| Typical Yield | 65-90% | Highly dependent on the choice of amine, base, and ligand. |
| Table 3. Typical parameters for Buchwald-Hartwig amination. |
Friedel-Crafts Acylation
Friedel-Crafts reactions are a class of electrophilic aromatic substitution used to attach substituents to aromatic rings. T[15][16]he acylation of this compound, typically with an acyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃), introduces a ketone functionality. T[17][18]his reaction primarily yields a mixture of 3-acyl-5-chloroacenaphthene and 3-acyl-6-chloroacenaphthene, demonstrating substitution on the naphthalene ring system.
[18]##### Protocol 3.1: Acetylation of this compound
This protocol is based on the work of Nightingale and Brooker.
[17][18]1. Reagent Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, prepare a solution of acetyl chloride (1.1 mmol) in a dry solvent like carbon disulfide (CS₂). 2. Catalyst Addition: Cool the flask in an ice bath and slowly add aluminum chloride (AlCl₃, 1.2 mmol). 3. Substrate Addition: Slowly add a solution of this compound (1.0 mmol) in the same solvent to the cooled mixture with continuous stirring. 4. Reaction Execution: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. 5. Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. The resulting isomeric mixture can often be separated by fractional crystallization or column chromatography.
Synthesis of Naphthalimide Derivatives
Naphthalimides are a highly valuable class of compounds known for their excellent photophysical properties and significant biological activity, including applications as anticancer agents. 5[19][20][21]-Chloroacenaphthene can be converted to the corresponding 4-chloro-1,8-naphthalimide through a two-step sequence: oxidation to the anhydride followed by imidation.
Caption: Two-step synthesis of naphthalimides.
This procedure is adapted from general methods for naphthalimide synthesis.
[22][23]Step A: Oxidation to 4-Chloro-1,8-naphthalic Anhydride
-
Reaction Setup: Suspend this compound (1.0 mmol) in glacial acetic acid (15 mL).
-
Oxidant Addition: Heat the suspension to reflux and add a solution of sodium dichromate (Na₂Cr₂O₇) (approx. 4.0 mmol) in a small amount of water dropwise over 30 minutes.
-
Reaction Execution: Maintain the reflux for 4-6 hours. The solution will turn dark green.
-
Work-up: Cool the reaction mixture and pour it into a large volume of cold water. Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with water until the filtrate is colorless, and dry in an oven. The crude 4-chloro-1,8-naphthalic anhydride is often of sufficient purity for the next step.
Step B: Imidation to N-Butyl-4-chloro-1,8-naphthalimide
-
Reaction Setup: Combine the crude 4-chloro-1,8-naphthalic anhydride (1.0 mmol) and n-butylamine (1.2 mmol) in a solvent such as ethanol or acetic acid (10 mL).
-
Reaction Execution: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. Recrystallize the crude solid from ethanol or purify by column chromatography to yield the final naphthalimide product.
Conclusion
This compound is a readily available and highly adaptable building block for advanced organic synthesis. Its capacity to undergo a wide range of high-yielding transformations, including palladium-catalyzed cross-couplings, electrophilic substitutions, and conversion to naphthalimides, provides chemists with a reliable platform for the synthesis of diverse and complex molecular targets. The protocols outlined in this guide serve as a validated starting point for researchers aiming to leverage the synthetic potential of this versatile reagent.
References
-
Nightingale, D. V., & Brooker, R. M. (1950). The Acylation of 5-Bromo- and this compound by the Friedel—Crafts Procedure. Journal of the American Chemical Society. Available at: [Link]
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Nightingale, D. V., & Brooker, R. M. (1950). The Acylation of 5-Bromo- and this compound by the Friedel-Crafts Procedure. Journal of the American Chemical Society. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Chen, J., et al. (2023). Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. Nature Communications. Available at: [Link]
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Dai, F., et al. (2017). Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Zhang, M., et al. (2020). The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Frontiers in Chemistry. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Fedko, N. F., & Anikin, V. F. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the naphthalimide derivatives and their corresponding microwave (MW) reaction times. Retrieved from [Link]
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Wu, D., et al. (2015). Naphthalimide-based triptycenes: synthesis and optoelectronic properties. Chemistry – An Asian Journal. Available at: [Link]
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Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Sonogashira Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. Available at: [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Kaiser, R. I., et al. (2019). Synthesis of Polycyclic Aromatic Hydrocarbons by Phenyl Addition-Dehydrocyclization: The Third Way. Angewandte Chemie International Edition in English. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Large Polycyclic Aromatic Hydrocarbons: Variation of Size and Periphery. Retrieved from [Link]
-
Molecules. (2015). Recent Developments in the Suzuki-Miyaura Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]
-
ResearchGate. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. Retrieved from [Link]
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Application Note: High-Yield Suzuki-Miyaura Coupling of 5-Chloroacenaphthene for Advanced Material and Pharmaceutical Synthesis
Abstract
This comprehensive guide details the strategic considerations and optimized protocols for the Suzuki-Miyaura cross-coupling of 5-chloroacenaphthene. Addressing the inherent challenge of activating the inert C(sp²)-Cl bond, this document provides researchers, chemists, and drug development professionals with a robust framework for synthesizing 5-aryl-acenaphthene derivatives. We will explore the mechanistic nuances, the critical role of catalyst-ligand selection, and provide a field-proven, step-by-step protocol that ensures high efficiency and reproducibility. The resulting acenaphthene-based structures are pivotal building blocks for organic electronics, fluorescent probes, and novel pharmaceutical scaffolds.
Introduction: The Challenge and Opportunity of this compound
Acenaphthene and its derivatives are privileged scaffolds in materials science and medicinal chemistry, prized for their rigid, planar structure and unique photophysical properties. They form the core of advanced materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound represents a readily available and cost-effective starting material for the synthesis of more complex, functionalized analogues.
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forging carbon-carbon bonds. However, its application to aryl chlorides has historically been challenging due to the strength and low reactivity of the C-Cl bond compared to its bromide and iodide counterparts. The oxidative addition of the aryl chloride to a palladium(0) center is often the rate-limiting step and requires carefully selected, highly active catalyst systems.
This guide focuses on overcoming this hurdle, leveraging modern advancements in catalyst technology to enable the efficient and high-yield coupling of this compound with various arylboronic acids.
Mechanistic Insights: Activating the C-Cl Bond
The success of any Suzuki coupling with an aryl chloride hinges on facilitating the oxidative addition step within the catalytic cycle. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this transformation. The key lies in using a palladium precursor in combination with highly specialized ligands.
Pillars of a Successful Coupling:
-
The Catalyst System: The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand is paramount. Ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Herrmann-Beller (e.g., cataCXium® A) families are designed to create a highly reactive, coordinatively unsaturated "L-Pd(0)" species. This electron-rich metal center is potent enough to break the strong C-Cl bond.
-
The Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred as it is effective without promoting significant decomposition of the boronic acid.
-
The Solvent: Anhydrous, polar aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are typically used. They must be capable of dissolving the reagents and stabilizing the catalytic intermediates. Thoroughly degassing the solvent to remove oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a reliable method for the gram-scale synthesis of 5-phenylacenaphthene. It incorporates best practices for handling air-sensitive reagents and ensuring high yields.
Experimental Workflow Overview
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos ligand (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold/Schlenk line
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.00 g, 4.93 mmol, 1.0 eq), phenylboronic acid (0.72 g, 5.92 mmol, 1.2 eq), potassium phosphate (3.14 g, 14.8 mmol, 3.0 eq), palladium(II) acetate (22 mg, 0.098 mmol, 2 mol%), and SPhos (81 mg, 0.197 mmol, 4 mol%).
-
Expert Tip: Adding the solid reagents first allows for efficient removal of atmospheric oxygen from the vessel. The bulky SPhos ligand is crucial for promoting the difficult oxidative addition of the C-Cl bond.
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen.
-
-
Solvent Addition:
-
Using a syringe, add anhydrous, degassed 1,4-dioxane (e.g., 25 mL) to the flask.
-
Expert Tip: The solvent should be purged with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen, which can poison the palladium catalyst.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
-
Workup and Isolation:
-
Once the reaction is complete (disappearance of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding deionized water (25 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-phenylacenaphthene product.
-
Expected Results and Data Summary
The described protocol consistently delivers high yields. The table below summarizes typical conditions and outcomes for the coupling of this compound with various boronic acids using advanced catalyst systems.
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | >90% |
| 4-Methoxyphenyl-boronic Acid | Pd₂(dba)₃ (1.5) | XPhos (4.5) | K₃PO₄ | Toluene | 110 | 18 | ~88% |
| 3,5-Dimethylphenyl-boronic Acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 | 20 | ~85% |
| 2-Thienylboronic Acid | PEPPSI-IPr (3) | (None) | K₂CO₃ | THF/H₂O | 80 | 12 | ~92% |
Yields are based on isolated product after purification and may vary based on experimental scale and purity of reagents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active ligand/catalyst system.3. Impure or wet solvent/reagents.4. Base is not strong enough or is hydrated. | 1. Ensure the reaction setup is strictly anaerobic; use properly degassed solvent.2. Switch to a more active ligand (e.g., a Buchwald-type biarylphosphine ligand).3. Use freshly distilled/anhydrous solvents and high-purity reagents.4. Use anhydrous K₃PO₄ or Cs₂CO₃; ensure it is a fine powder. |
| Formation of Homocoupled Boronic Acid Product (Ar'-Ar') | 1. Presence of oxygen in the reaction mixture.2. Boronic acid is unstable under reaction conditions. | 1. Improve degassing procedure for the solvent and reaction flask.2. Use a milder base or slightly lower the reaction temperature. Use a slight excess (1.1-1.2 eq) of boronic acid, not a large excess. |
| Formation of Dehalogenated Acenaphthene | 1. Presence of water or protic impurities.2. Base-promoted side reaction. | 1. Ensure all reagents and solvents are rigorously dried.2. Consider using a non-hydroxide base like K₃PO₄ or Cs₂CO₃. |
References
-
Buchwald, S. L., & Mauger, C. (2006). A RATIONALLY DESIGNED UNIVERSAL CATALYST FOR SUZUKI-MIYAURA COUPLING PROCESSES. Organic Syntheses, 85, 23. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5553-5556. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
Application Notes & Protocols: Synthesis of Novel Fluorescent Probes from 5-Chloroacenaphthene
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of novel fluorescent probes utilizing 5-Chloroacenaphthene as a versatile starting material. Acenaphthene and its derivatives offer a rigid, electron-rich aromatic scaffold ideal for constructing high-performance fluorophores.[1][2] The presence of a chlorine atom at the C-5 position provides a reactive handle for strategic C-C bond formation through modern cross-coupling chemistry, enabling the rational design of probes with tailored photophysical properties. We present detailed, field-proven protocols for synthesizing acenaphthene-based dyes via Palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. These methods are foundational for researchers in materials science, chemical biology, and drug development seeking to create bespoke fluorescent tools for imaging, sensing, and diagnostics.
Introduction: The Acenaphthene Scaffold in Fluorescent Probe Design
Fluorescent probes are indispensable molecular tools for visualizing and quantifying biological processes and analytes.[3][4] The core of any probe is its fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. The ideal fluorophore scaffold should possess high quantum yield, photostability, and be amenable to chemical modification.
The acenaphthene moiety, a polycyclic aromatic hydrocarbon, is an excellent platform for fluorophore development.[2] Its rigid, planar structure minimizes non-radiative decay pathways, often leading to enhanced fluorescence quantum yields. Furthermore, its extended π-conjugated system can be readily modulated to tune absorption and emission spectra across the visible range.
This compound emerges as a particularly strategic precursor. The chloro-substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[5] This allows for the precise installation of various aryl, heteroaryl, or alkynyl groups, effectively extending the π-conjugation and creating novel dye structures.
Core Synthetic Strategies
This guide will focus on two primary, highly reliable synthetic transformations starting from this compound:
-
Suzuki-Miyaura Cross-Coupling: Reaction with an aryl or heteroaryl boronic acid/ester to form a biaryl linkage. This is a robust method for creating π-extended systems.[6][7][8]
-
Sonogashira Cross-Coupling: Reaction with a terminal alkyne to introduce a rigid C-C triple bond. This is valuable for constructing linear, conjugated linkers or as a precursor for further functionalization.[5][9][10]
The general workflow for probe development from this compound is illustrated below.
Caption: General workflow for fluorescent probe synthesis.
Protocol I: Synthesis of a Biaryl Fluorophore via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[7][11] In this protocol, we couple this compound with a suitable boronic acid to create a biaryl system, which forms the core of the fluorescent probe.
Causality of Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): The palladium(0) species is the active catalyst that undergoes oxidative addition into the C-Cl bond of the acenaphthene.[11][12]
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[7][8]
-
Solvent System (e.g., Dioxane/Water, Toluene/Water): A biphasic solvent system is often optimal. The organic solvent solubilizes the starting materials and catalyst, while water dissolves the inorganic base, creating a large interface for the reaction to occur efficiently.[12]
Caption: Suzuki-Miyaura coupling of this compound.
Step-by-Step Methodology
-
Reagent Setup: In a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the resulting suspension by bubbling the inert gas through it for another 10 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Reaction: Heat the mixture to reflux (typically 85-100 °C) and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-acenaphthene product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Evaluate the photophysical properties using UV-Vis and fluorescence spectroscopy.
| Parameter | Typical Value | Notes |
| Yield | 60-95% | Highly dependent on the boronic acid used. |
| Reaction Time | 2-12 hours | Monitor by TLC for completion. |
| Catalyst Loading | 2-5 mol% | Higher loading may be needed for less reactive substrates. |
| Temperature | 85-100 °C | Refluxing temperature of the solvent system. |
Protocol II: Synthesis of an Alkynyl-Acenaphthene via Sonogashira Coupling
The Sonogashira coupling provides a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is instrumental for introducing a rigid, linear alkyne linker into the acenaphthene scaffold, which can significantly impact the electronic properties of the resulting fluorophore or serve as a handle for "click" chemistry.[5]
Causality of Component Selection:
-
Dual Catalyst System: The reaction traditionally uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium complex facilitates the oxidative addition, while the copper acetylide intermediate is key for the transmetalation step.[9]
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), serves as both the base and often as the solvent. It neutralizes the HX by-product and helps maintain a soluble, active catalytic species.
-
Mild Conditions: Sonogashira couplings can often be performed under mild, even aqueous, conditions, making them suitable for sensitive substrates.[5][10][13]
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- 5. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine [mdpi.com]
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Application Notes & Protocols: Leveraging 5-Chloroacenaphthene as a Privileged Scaffold for Novel Pharmaceutical Development
Abstract
The search for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Central to this effort is the concept of the "privileged scaffold," a molecular framework capable of binding to a range of biological targets through strategic modification.[1][2] The acenaphthene core, a tricyclic aromatic hydrocarbon, represents one such promising scaffold, with derivatives demonstrating a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[3][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the utilization of 5-Chloroacenaphthene as a versatile starting material for the synthesis and evaluation of new pharmaceutical candidates. We present detailed protocols for chemical derivatization via modern cross-coupling reactions and subsequent in vitro screening to identify and optimize lead compounds.
Introduction: The Strategic Value of this compound
This compound is a derivative of acenaphthene, a compound found in coal tar that is used in the synthesis of dyes, pigments, insecticides, and pharmaceuticals.[6] Its intrinsic value in drug discovery stems from several key features:
-
Structural Rigidity and Complexity: The fused three-ring system provides a well-defined three-dimensional structure, which can facilitate specific, high-affinity interactions with protein targets.
-
Chemical Tractability: The chlorine atom at the 5-position serves as a versatile chemical handle. As an aryl chloride, it is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse functional groups.[7][8] This is crucial for exploring the chemical space around the core scaffold to establish Structure-Activity Relationships (SAR).
-
Established Bioactivity: The broader class of acenaphthene derivatives has shown significant cytotoxic activity against various human cancer cell lines, validating its potential as a pharmacophore for oncology.[4][5]
This guide will focus on leveraging the reactivity of the C5-Cl bond to generate a library of novel compounds for initial biological screening.
Synthetic Strategy: Diversification of the this compound Scaffold
The primary strategy for derivatizing this compound involves palladium-catalyzed cross-coupling reactions. These methods have revolutionized medicinal chemistry by enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions with high functional group tolerance.[9][10]
Core Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, coupling this compound with various aryl and heteroaryl boronic acids. This allows for the introduction of diverse aromatic systems, which can probe key interactions within a target's binding site.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling this compound with a range of primary and secondary amines. This is a powerful method for introducing groups that can act as hydrogen bond donors or acceptors, significantly altering the compound's physicochemical and pharmacological properties.
The following diagram illustrates the overall synthetic workflow for creating a diverse chemical library from the starting material.
Caption: Synthetic workflow for library generation from this compound.
Detailed Experimental Protocols
Safety Precaution: this compound should be handled with care, using appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.[11] All reactions, especially those involving volatile solvents or reagents, should be performed in a well-ventilated fume hood.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acids.[12] The choice of catalyst, ligand, and base is critical for coupling less reactive aryl chlorides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane/H₂O (4:1 mixture, 5 mL)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for aryl chlorides, which often require more robust catalytic systems.[7][13]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
RuPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk flask.
-
Add the this compound and the anhydrous toluene.
-
Finally, add the amine via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-18 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Biological Evaluation: A Tiered Screening Approach
Once a library of derivatives is synthesized and characterized, a tiered screening approach is employed to identify compounds with promising biological activity. Given the known antitumor potential of acenaphthene derivatives, an initial screen focused on cancer cell viability is a logical starting point.[3][4][5]
Caption: Tiered workflow for identifying lead candidates from the library.
Protocol 4.1: Primary Screening - MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa for cervical cancer, MDA-MB-231 for breast cancer)[14]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multi-channel pipette, plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a working solution of each library compound at 20 µM in complete medium (this will result in a final concentration of 10 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO only) and positive controls (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits."
Data Interpretation and Lead Optimization
Data from the primary and secondary screens should be compiled to establish an initial Structure-Activity Relationship (SAR).
| Compound ID | Modification at C5 | Primary Screen (% Inhibition @ 10µM) | IC₅₀ (µM) |
| SCA-001 | -Cl (Starting Material) | 5.2 ± 1.1 | > 100 |
| SCA-SUZ-01 | -Phenyl | 45.8 ± 3.5 | 12.5 |
| SCA-SUZ-02 | -4-Methoxyphenyl | 68.3 ± 4.2 | 4.8 |
| SCA-SUZ-03 | -3-Pyridyl | 75.1 ± 2.9 | 2.1 |
| SCA-BH-01 | -Morpholino | 33.7 ± 5.0 | 28.0 |
| SCA-BH-02 | -N-phenylpiperazinyl | 82.5 ± 3.8 | 0.95 |
Table 1: Representative data for hypothetical this compound derivatives.
-
Substitution at the C5 position is crucial for activity.
-
Aromatic substitutions (Suzuki) appear more potent than the tested aliphatic amines (Buchwald-Hartwig).
-
The nitrogen-containing piperazine moiety in SCA-BH-02 shows high potency, suggesting a key interaction, possibly a hydrogen bond or salt bridge.
"Hits" like SCA-BH-02 would be prioritized for further synthesis of analogs to explore the SAR around the piperazine ring, aiming to improve potency and selectivity, and to optimize pharmacokinetic properties (ADMET).
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel pharmaceutical agents. Its rigid core and synthetically accessible C5 position allow for the systematic generation of diverse compound libraries. By employing robust palladium-catalyzed cross-coupling methodologies and a logical, tiered screening cascade, researchers can efficiently navigate the path from a simple chlorinated scaffold to promising, optimized lead candidates with therapeutic potential.
References
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Zhu, F., Qin, C., Tao, L., Liu, X., Shi, Z., Ma, X., Chen, J., Tu, Z., & Xu, J. (2019). Natural product derived privileged scaffolds in drug discovery. RSC Advances, 9(1), 1-20. [Link]
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Xie, Y. M., Deng, Y., Dai, X. Y., Liu, J., Ouyang, L., Wei, Y. Q., & Zhao, Y. L. (2011). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Molecules, 16(3), 2519–2526. [Link]
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Xie, Y. M., Deng, Y., Dai, X. Y., Liu, J., Ouyang, L., Wei, Y. Q., & Zhao, Y. L. (2011). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Molecules (Basel, Switzerland), 16(3), 2519–2526. [Link]
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current opinion in chemical biology, 14(3), 347–361. [Link]
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Patel, K., & Talele, T. T. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules, 26(22), 6937. [Link]
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Lv, H. N., Yue, J. M., Liu, H. Y., & Wang, K. L. (2021). Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity. Natural product research, 35(8), 1307–1312. [Link]
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ChemBK. (2024). Acenaphthylene, 5-chloro-1,2-dihydro-. [Link]
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Mu, D., Zhu, X., et al. (2025). Enantioselective Synthesis of Acenaphthene-Type Monohydrosilanes. Organic Letters. [Link]
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Nolan, S. P., et al. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
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Organ, M. G., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6734, Acenaphthene. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Acenaphthene (CAS 83-32-9): Essential Intermediate for Pharmaceuticals. [Link]
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Xie, Y. M., Deng, Y., Dai, X. Y., Liu, J., Ouyang, L., Wei, Y. Q., & Zhao, Y. L. (2011). Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents. Molecules (Basel, Switzerland), 16(3), 2519–2526. [Link]
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Li, J., et al. (2020). Suzuki–Miyaura Cross-Coupling of Sulfoxides. ACS Catalysis. [Link]
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Taylor, R. J. K., & Unsworth, W. P. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 1423–1439. [Link]
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Romero, E., & Gotor-Fernández, V. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 9(1), 63. [Link]
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Ataman Kimya. ACENAPHTHYLENE. [Link]
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Application Notes & Protocols: 5-Chloroacenaphthene as a Versatile Precursor for the Synthesis of Advanced Polycyclic Aromatic Hydrocarbons
Abstract
Polycyclic Aromatic Hydrocarbons (PAHs) are a cornerstone of modern materials science and medicinal chemistry, serving as critical components in organic electronics and as scaffolds for complex pharmaceutical agents.[1][2][3][4][5][6] The synthetic accessibility of diverse PAH structures is paramount for innovation in these fields. This guide details the strategic use of 5-chloroacenaphthene, a readily available and cost-effective starting material, as a versatile precursor for constructing complex and functionalized PAHs. We provide in-depth protocols for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. This document is designed to equip researchers with the foundational knowledge and practical methodologies to leverage this compound in their synthetic campaigns.
Introduction: The Strategic Value of this compound
The acenaphthene core is a unique non-alternant PAH that provides a rigid, planar framework with distinct electronic properties.[4] The introduction of a chloro-substituent at the 5-position transforms this simple hydrocarbon into a powerful synthetic intermediate. The C-Cl bond, while less reactive than corresponding C-Br or C-I bonds, offers a stable and reliable handle for a variety of transition-metal-catalyzed cross-coupling reactions. This controlled reactivity is advantageous, allowing for selective functionalization and the construction of elaborate molecular architectures that would be otherwise difficult to access.
This guide focuses on palladium-catalyzed transformations, which have revolutionized the synthesis of complex organic molecules due to their high efficiency and functional group tolerance.[7][8] By mastering the protocols herein, researchers can unlock the potential of this compound to generate novel biaryl systems, nitrogen-containing PAHs (aza-PAHs), and other advanced derivatives.
Figure 1: General workflow for the functionalization of this compound.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8] For substrates like this compound, this reaction is ideal for extending the aromatic system by introducing new aryl or vinyl substituents.
Mechanistic Rationale & Key Parameters
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides and requires an electron-rich, bulky phosphine ligand to facilitate the reaction.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is activated by a base, which forms a more nucleophilic "ate" complex with the boron species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]
The choice of ligand is critical. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the initial oxidative addition. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid. The choice of solvent (e.g., dioxane, toluene, water mixtures) influences reagent solubility and reaction kinetics.[9]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Synthesis of 5-Phenylacenaphthene
This protocol describes a typical Suzuki-Miyaura coupling using this compound and phenylboronic acid.
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| This compound | 188.65 | 189 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.48 | 16.4 mg | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| Toluene | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and water via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-phenylacenaphthene as a white or off-white solid.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low or No Conversion | Inactive catalyst; Insufficient degassing. | Use a pre-catalyst; Ensure rigorous exclusion of oxygen. |
| Poor quality boronic acid. | Use fresh, high-purity boronic acid. |
| Side Product Formation | Proto-deboronation of boronic acid. | Use anhydrous solvents; Ensure base is fully dissolved. |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, providing access to arylamines and their derivatives.[7][10] Applying this reaction to this compound allows for the synthesis of N-functionalized PAHs, which are prevalent in pharmaceuticals and organic electronic materials.
Mechanistic Rationale & Key Parameters
Similar to the Suzuki reaction, this process is driven by a Pd(0)/Pd(II) catalytic cycle.[7]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond of this compound. This step requires a bulky, electron-rich ligand to proceed efficiently with an aryl chloride.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The aryl and amido groups couple to form the C-N bond, releasing the final product and regenerating the Pd(0) catalyst.
The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used.[11] The ligand selection (e.g., XPhos, RuPhos) is tailored to the specific amine and aryl halide to optimize reaction rates and yields. Handling these reagents under an inert atmosphere is crucial as many are air- and moisture-sensitive.[10]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Synthesis of N-(acenaphthen-5-yl)aniline
This protocol details the coupling of this compound with aniline.
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| This compound | 188.65 | 189 mg | 1.0 | 1.0 |
| Aniline | 93.13 | 110 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 | 0.02 (Pd) |
| XPhos | 476.66 | 19.1 mg | 0.04 | 0.04 |
| NaOtBu | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene | - | 10 mL | - | - |
Step-by-Step Procedure
-
Inert Atmosphere: In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound and toluene. Stir for 5 minutes. Finally, add the aniline via syringe.
-
Reaction: Seal the tube and heat the mixture to 110 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low Yield | Base degradation; Inactive catalyst. | Use fresh, high-purity base; Handle catalyst under inert gas.[10] |
| Steric hindrance from amine. | Screen different ligands (e.g., RuPhos, BrettPhos). |
| Hydrodehalogenation | Presence of water. | Use anhydrous, degassed solvents. |
Advanced Applications: Intramolecular Cyclization
The products derived from the primary coupling reactions can serve as precursors for larger, more complex PAHs through subsequent cyclization reactions. For instance, a biaryl product from a Suzuki coupling could undergo an oxidative cyclodehydrogenation (a Scholl reaction) using an oxidant like FeCl₃ to form a larger, fully conjugated system.[2] Similarly, derivatives can be designed to undergo thermal or acid-catalyzed cyclization to build additional five- or six-membered rings.[12][13] These advanced strategies significantly broaden the synthetic utility of this compound.
Safety & Handling
-
Chemical Hazards: this compound and the resulting PAH products should be handled with care, as many PAHs are known or suspected carcinogens.[3][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagent Sensitivity: Palladium catalysts, phosphine ligands, and strong bases (especially NaOtBu) are often air- and moisture-sensitive.[10] They should be stored and handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation and ensure reproducibility.
-
Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
-
Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Molecules. Available at: [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions.
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. Available at: [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry.
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Synthesis of Polycyclic Aromatic Hydrocarbons by Phenyl Addition-Dehydrocyclization: The Third Way. Angewandte Chemie International Edition. Available at: [Link]
- Synthesis of Large Polycyclic Aromatic Hydrocarbons: Variation of Size and Periphery. Journal of the American Chemical Society.
-
MPHT promoted the cyclization of 1,3-chloro-enyne (E)-5a,b. ResearchGate. Available at: [Link]
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Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Tetrahedron Letters. Available at: [Link]
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Analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in biochar treated stormwater. Journal of Environmental Management. Available at: [Link]
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Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. Nature Communications. Available at: [Link]
-
An Assessment of Polycyclic Aromatic Hydrocarbons Using Estimation Programs. Toxics. Available at: [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications. International Journal of Environmental Research and Public Health. Available at: [Link]
-
Polycyclic aromatic hydrocarbons (PAHs) in lake sediments record historic fire events: Validation using HPLC-fluorescence detection. ResearchGate. Available at: [Link]
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Experimental protocol for the nitration of 5-Chloroacenaphthene
Application Note & Protocol
Title: A Comprehensive Guide to the Regioselective Nitration of 5-Chloroacenaphthene: An Experimental Protocol
Abstract
This document provides a detailed experimental protocol for the nitration of this compound, a key transformation for synthesizing advanced intermediates used in materials science and drug development. This guide is designed for researchers and chemists, offering a robust methodology grounded in the principles of electrophilic aromatic substitution. We delve into the reaction mechanism, provide a step-by-step procedure, outline critical safety measures, and detail methods for product purification and characterization. The causality behind key experimental choices, such as temperature control and reagent selection, is explained to ensure both reproducibility and a fundamental understanding of the process.
Introduction and Scientific Background
Nitrated aromatic compounds are fundamental building blocks in organic synthesis, serving as precursors to amines, azo compounds, and other functional groups. This compound presents an interesting substrate for electrophilic aromatic substitution due to the competing directing effects of the deactivating, ortho-para directing chloro group and the activated polycyclic acenaphthene system. The successful synthesis of nitro-5-chloroacenaphthene derivatives opens pathways to novel dyes, polymers, and pharmacologically active molecules.
The core of this protocol is the electrophilic aromatic substitution (EAS) reaction, a cornerstone of aromatic chemistry. The nitration is achieved using a mixture of concentrated nitric and sulfuric acids, which generates the potent electrophile, the nitronium ion (NO₂⁺), in situ.[1][2][3]
Reaction Mechanism and Regioselectivity
The nitration of an aromatic ring proceeds via a two-step mechanism:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).[3][4] This is the critical activation step.
-
Electrophilic Attack and Re-aromatization: The electron-rich π-system of the this compound ring attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base, such as the bisulfate ion (HSO₄⁻) or water, then abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[1]
Directing Effects: The regiochemical outcome of the reaction is determined by the substituents on the acenaphthene ring.
-
Acenaphthene System: The fused ring system is generally activated towards EAS, with positions C3 and C5 being the most reactive.
-
Chloro Group (at C5): The chlorine atom is an electron-withdrawing group via induction but a weak resonance donor. It deactivates the ring overall but directs incoming electrophiles to the ortho (C4, C6) positions.
Given that C5 is blocked, the substitution will be directed by a combination of these effects, likely resulting in a mixture of isomers, primarily substituting at the C4 and C6 positions. Minor products resulting from substitution at other available positions may also be formed.
Diagram 1: Generation of the Nitronium Ion
Caption: Formation of the electrophile (NO₂⁺) from nitric and sulfuric acid.
Critical Safety Precautions
Nitration reactions are highly exothermic and involve corrosive and oxidizing materials. Adherence to strict safety protocols is mandatory.
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[5][6] Always handle them inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, a face shield, and a flame-resistant lab coat at all times.[5][7]
-
Exothermic Reaction: The reaction generates significant heat.[8] Inadequate temperature control can lead to a runaway reaction, causing rapid gas evolution and a potential explosion. Maintain the reaction temperature strictly with an ice/salt bath.
-
Violent Reactivity: Nitric acid is a strong oxidizing agent and reacts violently with many organic compounds, reducing agents, and metals.[9]
-
Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents.[9] Quench the reaction mixture carefully by pouring it onto ice, and neutralize acidic waste before disposal according to institutional guidelines.
-
Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[7] Have spill containment materials (e.g., sodium bicarbonate or a commercial spill kit) ready.
Materials and Equipment
Reagents & Consumables
| Reagent | Grade | Purpose |
| This compound | Reagent (≥98%) | Starting Material |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst/Dehydrating Agent |
| Nitric Acid (HNO₃) | Fuming (≥90%) or Conc. (70%) | Nitrating Agent |
| Dichloromethane (DCM) | ACS Reagent | Extraction Solvent |
| Ethyl Acetate | ACS Reagent | TLC and Column Eluent |
| Hexanes | ACS Reagent | TLC and Column Eluent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Neutralizing Wash |
| Brine (Saturated NaCl) | Saturated Solution | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Drying Agent |
| Silica Gel | 230-400 mesh | Column Chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | Reaction Monitoring |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (pressure-equalizing)
-
Low-temperature thermometer (-20 to 100 °C)
-
Ice/salt water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware
Detailed Experimental Protocol
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the nitration of this compound.
Step 1: Reaction Setup
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (26.5 mmol) of this compound in 50 mL of dichloromethane.
-
Fit the central neck with a dropping funnel, one side neck with a nitrogen inlet (optional but recommended), and the other with a low-temperature thermometer.
-
Place the flask in an ice/salt water bath and stir the solution until the internal temperature equilibrates to 0 °C.
Step 2: Preparation and Addition of Nitrating Mixture
-
Caution: Perform this step in the fume hood. To the dropping funnel, carefully and slowly add 15 mL of concentrated (98%) sulfuric acid.
-
Cool the sulfuric acid in the funnel using an external ice bath.
-
Slowly, drop by drop, add 2.0 mL (approx. 47 mmol) of fuming (≥90%) nitric acid to the sulfuric acid in the funnel with gentle swirling. This mixture is highly corrosive and exothermic. Allow the mixture to cool to near room temperature before addition.
-
Once the reaction flask is at 0 °C, begin the dropwise addition of the nitrating mixture to the stirred solution of this compound.
-
Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition. The addition should take approximately 30-45 minutes.
Step 3: Reaction and Monitoring
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30 minutes. Use a 9:1 Hexanes:Ethyl Acetate eluent system. The starting material should gradually be consumed as new, lower Rf spots (the polar nitro-products) appear.
-
The reaction is typically complete within 1-2 hours.
Step 4: Work-up and Extraction
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This will quench the reaction.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with:
-
1 x 50 mL of cold water
-
2 x 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur)
-
1 x 50 mL of brine
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow-orange solid.
Step 5: Purification and Characterization
-
The crude product will likely be a mixture of regioisomers. Purify this mixture using silica gel column chromatography.
-
A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexanes), is recommended for separating the isomers.
-
Combine the fractions containing the pure products (as determined by TLC) and remove the solvent in vacuo.
-
Characterize the purified isomer(s) using standard analytical techniques:
-
¹H and ¹³C NMR: To determine the exact structure and substitution pattern.
-
Mass Spectrometry: To confirm the molecular weight (C₁₂H₈ClNO₂).
-
Melting Point: To assess purity.
-
FT-IR: To identify characteristic nitro group stretches (~1520 and 1340 cm⁻¹).
-
Expected Results and Data
The nitration is expected to yield a mixture of nitro-5-chloroacenaphthene isomers. The precise yield and isomer ratio depend heavily on reaction conditions.
| Property | Expected Outcome |
| Crude Yield | 85-95% |
| Appearance | Yellow to orange solid |
| Major Isomers | 4-nitro-5-chloroacenaphthene and/or 6-nitro-5-chloroacenaphthene |
| Purification | Column chromatography is essential for isomer separation. |
| Characterization | Distinct NMR spectra for each isomer will confirm regiochemistry. |
References
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
Chemistry Steps. Nitration of Benzene. [Link]
-
Clark, J. (2015). The Nitration of Benzene. Chemguide. [Link]
-
Glaser, R., et al. (2007). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
-
Safety Guy. (2024). Nitration reaction safety. YouTube. [Link]
-
Guggenheim, T. L., et al. (Eds.). (1996). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. [Link]
-
Morsch, L. (2019). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]
-
University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.com [ehs.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application of 5-Chloroacenaphthene in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 5-Chloroacenaphthene
This compound, a halogenated derivative of the polycyclic aromatic hydrocarbon acenaphthene, serves as a pivotal building block in the synthesis of advanced functional materials. Its rigid, planar structure, coupled with the electronic modifications introduced by the chloro substituent, makes it an attractive precursor for a variety of applications in materials science. The presence of the chlorine atom not only influences the photophysical and electronic properties of the resulting materials but also provides a reactive handle for further functionalization, enabling the fine-tuning of material characteristics for specific applications.
This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of high-performance polymers, fluorescent probes, and materials for organic electronics. Detailed experimental protocols and an in-depth discussion of the underlying scientific principles are presented to empower researchers in their quest for novel materials with tailored properties.
I. Synthesis of Key Intermediates from this compound
The journey from this compound to advanced materials typically begins with its conversion into more versatile intermediates, namely 5-chloro-1,8-naphthalic anhydride and 5-chloroacenaphthylene.
A. Oxidation to 5-Chloro-1,8-Naphthalic Anhydride
The oxidation of the ethylene bridge in this compound yields 5-chloro-1,8-naphthalic anhydride, a crucial precursor for naphthalimide-based dyes, fluorescent probes, and polyimides. The electron-withdrawing nature of the chlorine atom can influence the oxidation process, and various oxidizing agents can be employed.
Protocol 1: Oxidation of this compound using Sodium Dichromate in Acetic Acid
This protocol is adapted from the general oxidation of acenaphthene derivatives and represents a common laboratory-scale synthesis.[1]
Materials:
-
This compound
-
Sodium dichromate (Na₂Cr₂O₇)
-
Glacial acetic acid
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and flask
-
Filtration paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
To this solution, add sodium dichromate (2-3 equivalents) in portions. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool slightly and then carefully pour it into a beaker containing a large volume of ice water.
-
A precipitate of 5-chloro-1,8-naphthalic anhydride will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any remaining acetic acid and chromium salts.
-
Dry the product in a vacuum oven at 60-80°C to a constant weight.
Expected Outcome:
The protocol should yield 5-chloro-1,8-naphthalic anhydride as a pale yellow to off-white solid. The yield and purity can be assessed by standard analytical techniques such as melting point determination, NMR, and IR spectroscopy.
B. Dehydrogenation to 5-Chloroacenaphthylene
For polymerization applications, this compound is first converted to its corresponding monomer, 5-chloroacenaphthylene, through dehydrogenation. This process introduces a polymerizable double bond.
Protocol 2: Dehydrogenation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
DDQ is a common and effective reagent for the dehydrogenation of acenaphthenes.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous benzene or toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous benzene or toluene.
-
Add DDQ (1.1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated hydroquinone.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Outcome:
This procedure should yield 5-chloroacenaphthylene as a solid. The purity should be confirmed by NMR spectroscopy before proceeding with polymerization.
II. Application in Polymer Science: Synthesis of Poly(5-chloroacenaphthylene)
Polyacenaphthylene and its derivatives are known for their high thermal stability and unique electronic properties. The introduction of a chlorine atom in the 5-position is expected to further modify these properties, potentially enhancing its performance in specific applications.
Rationale for using 5-Chloroacenaphthylene as a Monomer:
-
Thermal Stability: The rigid backbone of the polymer is expected to impart high thermal stability.
-
Modified Electronic Properties: The electron-withdrawing chloro group can influence the polymer's electronic band gap and charge transport characteristics.
-
Solubility: The presence of the chloro group may alter the polymer's solubility in organic solvents, which is a crucial factor for processing.
Protocol 3: Anionic Polymerization of 5-Chloroacenaphthylene
Anionic polymerization can provide polymers with well-defined molecular weights and narrow polydispersity.
Materials:
-
5-Chloroacenaphthylene (freshly purified)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or a flame-dried, argon-purged reaction vessel
-
Syringes for transfer of anhydrous solvents and initiator
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Flame-dry a Schlenk flask under vacuum and backfill with argon.
-
Add freshly purified 5-chloroacenaphthylene to the flask.
-
Dissolve the monomer in anhydrous THF, and cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a calculated amount of n-BuLi solution via syringe to initiate the polymerization. The amount of initiator will determine the target molecular weight of the polymer.
-
Allow the reaction to proceed at -78°C for several hours. The solution may develop a characteristic color indicating the presence of living anionic chain ends.
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Characterization:
The resulting poly(5-chloroacenaphthylene) should be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Thermogravimetric Analysis (TGA): To assess its thermal stability.
III. Application in Fluorescent Probes and Sensors
Naphthalimide derivatives are renowned for their excellent photophysical properties, including high fluorescence quantum yields and good photostability.[2][3] 5-Chloro-1,8-naphthalic anhydride is a key intermediate for synthesizing 4-substituted-1,8-naphthalimides, where the 4-position is activated for nucleophilic substitution.
Rationale for using this compound-derived Naphthalimides:
-
Tunable Photophysical Properties: The electronic nature of the substituent at the 4-position of the naphthalimide core significantly influences its absorption and emission characteristics.[4]
-
Reactive Handle: The chlorine atom at the 4-position of the naphthalimide (derived from this compound) can be readily displaced by various nucleophiles (amines, thiols, etc.) to introduce specific recognition moieties for sensing applications.
Protocol 4: Synthesis of a 4-Amino-N-alkyl-1,8-naphthalimide Fluorescent Dye
This protocol describes a two-step synthesis of a fluorescent naphthalimide dye starting from 5-chloro-1,8-naphthalic anhydride.
Step 1: Synthesis of 4-Chloro-N-alkyl-1,8-naphthalimide
Materials:
-
5-Chloro-1,8-naphthalic anhydride
-
An alkylamine (e.g., n-butylamine)
-
Ethanol or acetic acid
Procedure:
-
In a round-bottom flask, suspend 5-chloro-1,8-naphthalic anhydride (1 equivalent) in ethanol or acetic acid.
-
Add the alkylamine (1.1 equivalents).
-
Heat the mixture to reflux for 4-8 hours until the starting anhydride is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Step 2: Nucleophilic Substitution with an Amine
Materials:
-
4-Chloro-N-alkyl-1,8-naphthalimide
-
A primary or secondary amine (e.g., piperidine)
-
A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or 2-ethoxyethanol)
Procedure:
-
Dissolve 4-chloro-N-alkyl-1,8-naphthalimide (1 equivalent) in the chosen solvent.
-
Add an excess of the desired amine (2-5 equivalents).
-
Heat the reaction mixture to 100-150°C for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the crude product by filtration and purify by column chromatography or recrystallization.
Photophysical Characterization:
The synthesized 4-amino-N-alkyl-1,8-naphthalimide should be characterized by:
-
UV-Vis Spectroscopy: To determine the absorption maxima.
-
Fluorescence Spectroscopy: To determine the emission maxima and fluorescence quantum yield. The photophysical properties are expected to be highly solvent-dependent.[2][5]
IV. Application in Organic Electronics
The extended π-conjugated system and tunable electronic properties of acenaphthene derivatives make them promising candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The this compound scaffold can be incorporated into hole-transporting materials, electron-transporting materials, or emissive materials.
Rationale for using this compound Derivatives in Organic Electronics:
-
Energy Level Tuning: The electronegative chlorine atom can lower the HOMO and LUMO energy levels of the molecule, which is crucial for matching the energy levels of other materials in a device for efficient charge injection and transport.
-
Morphological Control: The presence of the chloro group can influence the intermolecular packing of the molecules in the solid state, which has a significant impact on charge mobility.
-
Synthetic Versatility: The chlorine atom can serve as a site for cross-coupling reactions (e.g., Suzuki or Stille coupling) to build larger conjugated systems.
Protocol 5: Synthesis of a Triarylamine-Substituted this compound Derivative as a Potential Hole-Transporting Material
This protocol outlines a potential synthetic route using a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
A triarylamine boronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, and water mixture)
Equipment:
-
Schlenk flask or equivalent reaction vessel for inert atmosphere reactions
-
Reflux condenser
-
Standard glassware for extraction and purification
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the triarylamine boronic acid (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Add the solvent system (e.g., a 2:1 mixture of toluene and water).
-
Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.
-
After cooling, add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization for Organic Electronics:
The synthesized material should be evaluated for its potential as a hole-transporting material by:
-
Cyclic Voltammetry: To determine the HOMO and LUMO energy levels.
-
UV-Vis and Photoluminescence Spectroscopy: To assess its optical properties.
-
Device Fabrication and Testing: Incorporate the material into an OLED or OFET device to measure its performance (e.g., charge mobility, device efficiency).
Data Presentation and Visualization
Table 1: Expected Influence of the 5-Chloro Substituent on Material Properties
| Material Class | Property | Expected Influence of 5-Chloro Group | Rationale |
| Polymers | Thermal Stability | Likely maintained or slightly increased | The C-Cl bond is strong, and the overall rigidity of the polymer backbone is preserved. |
| Solubility | Potentially altered | The polar C-Cl bond can affect intermolecular interactions and solubility in different solvents. | |
| Electronic Properties | Lowered HOMO/LUMO levels | The electron-withdrawing nature of chlorine stabilizes the frontier molecular orbitals. | |
| Fluorescent Probes | Emission Wavelength | Potential for red-shift | The chloro group can influence the intramolecular charge transfer (ICT) character of the excited state. |
| Quantum Yield | Variable | Can either enhance or quench fluorescence depending on the specific molecular structure and environment. | |
| Reactivity for Sensing | Provides a site for nucleophilic substitution | The C-Cl bond at the 4-position of the naphthalimide is activated for displacement. | |
| Organic Electronics | Hole Mobility | Potentially enhanced | Can promote favorable π-π stacking in the solid state, facilitating charge transport. |
| Device Stability | May be improved | Halogenated organic materials can exhibit enhanced stability. |
Diagrams
Caption: Synthetic pathways from this compound to various material applications.
Caption: General scheme for the synthesis of fluorescent naphthalimide probes.
Conclusion and Future Outlook
This compound is a valuable and versatile starting material for the synthesis of a wide range of functional materials. Its derivatives have demonstrated significant potential in high-performance polymers, sensitive fluorescent probes, and advanced organic electronic devices. The protocols and application notes provided in this guide serve as a foundation for researchers to explore and exploit the unique properties of this compound.
Future research in this area will likely focus on the development of novel polymerization techniques to create well-defined polymers with tailored properties, the design of more sophisticated fluorescent probes for specific biological and environmental sensing applications, and the engineering of novel this compound-based materials for next-generation organic electronics with enhanced performance and stability. The continued exploration of the chemistry of this compound will undoubtedly lead to the discovery of new materials with exciting and impactful applications.
References
-
MDPI. (2022). Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. Available at: [Link]
-
PubMed. (2021). A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. Available at: [Link]
-
Wiley Online Library. (2021). A Naphthalimide‐Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. Available at: [Link]
-
RSC Publishing. (2021). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. Available at: [Link]
-
MDPI. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloroacenaphthene
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-chloroacenaphthene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this compound. We will explore the causality behind experimental choices, address common troubleshooting scenarios, and provide validated protocols to enhance the success of your synthesis.
Reaction Overview: The Chemistry of Acenaphthene Chlorination
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (SEAr) of acenaphthene.[1] In this reaction, the electron-rich aromatic system of acenaphthene attacks an electrophilic chlorine species, typically generated from a chlorinating agent with the aid of a catalyst. The reaction proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] The subsequent loss of a proton re-establishes aromaticity, yielding the final product.
The regioselectivity of the chlorination is directed by the electronic properties of the acenaphthene core. The 5-position (and the equivalent 6-position) is electronically favored for substitution. However, competing reactions at other positions and over-chlorination can occur, leading to a mixture of byproducts and reduced yield of the desired 5-chloro isomer.[3]
Core Reaction Mechanism
Caption: Mechanism of Electrophilic Chlorination of Acenaphthene.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I've recovered only starting material. What are the common causes?
Low conversion is a frequent challenge and can stem from several factors. A systematic approach is key to diagnosing the root cause.[4]
Possible Causes & Solutions:
-
Inactive Catalyst: Lewis acid catalysts like AlCl₃ or FeCl₃ are highly hygroscopic. Moisture deactivates them, halting the reaction.
-
Solution: Use a freshly opened bottle of the Lewis acid or dry it under vacuum before use. Ensure all glassware is rigorously flame-dried or oven-dried. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
-
Insufficiently Potent Chlorinating Agent: The choice of chlorinating agent is critical. For a relatively activated system like acenaphthene, agents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) are often effective.
-
Solution: If using a milder agent, consider switching to a more reactive one or increasing the reaction temperature. Verify the purity and activity of your chlorinating agent.
-
-
Incorrect Reaction Temperature: Electrophilic chlorination is temperature-sensitive.
-
Solution: If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessive heat can lead to byproduct formation.[6] A typical range for this reaction is often 0 °C to room temperature, depending on the specific reagents used.
-
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent in which both acenaphthene and the chlorinating agent are soluble. Common solvents include dichloromethane (DCM), chloroform, or carbon tetrachloride. Ensure vigorous stirring throughout the reaction.[4]
-
Caption: Troubleshooting workflow for low product yield.
Question 2: My reaction produced a mixture of products, including isomers and polychlorinated species. How can I improve selectivity?
Poor selectivity is a classic issue in electrophilic aromatic substitution, leading to challenging purifications and reduced yields.[7]
Possible Causes & Solutions:
-
Overly Aggressive Reaction Conditions: High temperatures and highly active catalysts can overcome the subtle electronic preferences of the acenaphthene ring, leading to the formation of the 3-chloro isomer and di/trichlorinated products.
-
Solution:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., starting at 0 °C or even -10 °C) to increase selectivity for the thermodynamically favored 5-position.
-
Use a Milder Catalyst: If using a strong Lewis acid like AlCl₃, consider a milder one such as FeCl₃ or iodine.
-
Control Stoichiometry: Use a precise stoichiometry of the chlorinating agent (e.g., 1.0 to 1.1 equivalents) to minimize polychlorination. Adding the chlorinating agent dropwise over time can also help maintain a low concentration and reduce side reactions.
-
-
-
Choice of Chlorinating Agent: Different agents have varying selectivities.
-
Solution: Sulfuryl chloride (SO₂Cl₂) is often reported to provide good selectivity for monochlorination. N-Chlorosuccinimide (NCS) can also be a milder alternative to using chlorine gas directly.
-
Question 3: How can I effectively purify this compound from the crude reaction mixture?
Purification is critical for obtaining a high-purity final product. The main impurities are unreacted acenaphthene and isomeric byproducts.
Recommended Purification Methods:
-
Recrystallization: This is often the most effective method for this compound.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol, methanol, or a hexane/ethyl acetate mixture. This compound is typically less soluble than the unreacted acenaphthene starting material in these solvents upon cooling. Slow cooling will allow for the formation of pure crystals. Multiple recrystallizations may be necessary.[8]
-
-
Column Chromatography: If recrystallization fails to provide adequate purity, silica gel column chromatography is a reliable alternative.
-
Eluent System: A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent (e.g., dichloromethane or ethyl acetate), will effectively separate the components. Unreacted acenaphthene (less polar) will elute first, followed by this compound.
-
Question 4: What are the best analytical methods to monitor reaction progress and confirm product purity?
Proper analytical monitoring can save significant time and resources.[9][10]
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): TLC is the simplest method. Spot the reaction mixture alongside the acenaphthene starting material on a silica plate. The product, this compound, will be slightly more polar and thus have a lower Rf value than the starting material. The disappearance of the starting material spot indicates reaction completion.
-
-
Purity and Identity Confirmation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the purity and identify the components of the crude mixture. It can separate isomers and provide their mass-to-charge ratio, confirming the presence of monochlorinated (and any polychlorinated) products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The unique splitting patterns and chemical shifts in the aromatic region will confirm the 5-chloro substitution pattern and identify any isomeric impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity.[11]
-
Question 5: What are the critical safety precautions for this synthesis?
Safety must be the top priority.
-
Handling Chlorinating Agents: Chlorine gas is highly toxic and corrosive. Sulfuryl chloride is corrosive and reacts violently with water. N-Chlorosuccinimide is an irritant. Always handle these reagents in a well-ventilated chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]
-
Quenching the Reaction: The reaction should be quenched carefully, typically by slowly adding it to an ice-water mixture or a basic solution (like sodium bicarbonate) to neutralize the acid catalyst and destroy any excess chlorinating agent.
-
Solvent Handling: Use caution with chlorinated solvents like DCM and chloroform, as they are volatile and have associated health risks.[16]
Quantitative Data & Reaction Conditions
| Parameter | Condition/Reagent | Expected Outcome | Rationale / Comments |
| Starting Material | Acenaphthene | - | Ensure high purity (>98%) to avoid introducing impurities from the start. |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Good yield, moderate selectivity. | Common and effective. Reaction can be controlled well. |
| N-Chlorosuccinimide (NCS) | Good selectivity, may require longer reaction times or heat. | Milder agent, good for minimizing over-chlorination. | |
| Chlorine Gas (Cl₂) | High reactivity, potentially lower selectivity. | Requires specialized equipment for gas handling. Can easily over-chlorinate. | |
| Catalyst | Aluminum Chloride (AlCl₃) | High reactivity. | Very strong Lewis acid. Can decrease selectivity if not used at low temperatures.[3] |
| Iron(III) Chloride (FeCl₃) | Good reactivity and selectivity. | Common and effective catalyst for aromatic halogenations.[1] | |
| Solvent | Dichloromethane (DCM) / Chloroform | Good solubility for reactants. | Standard inert solvents for electrophilic substitution. Must be anhydrous. |
| Temperature | 0 - 5 °C | High selectivity for 5-chloro isomer. | Reduces the rate of side reactions and polychlorination.[6] |
| 20 - 25 °C (Room Temp) | Faster reaction rate, potentially lower selectivity. | A good starting point if the reaction is slow at lower temperatures. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuryl Chloride
-
Materials: Acenaphthene, Sulfuryl Chloride (SO₂Cl₂), Iron(III) Chloride (FeCl₃, anhydrous), Dichloromethane (DCM, anhydrous), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve acenaphthene (1.0 eq) in anhydrous DCM in the flask.
-
Add a catalytic amount of anhydrous FeCl₃ (approx. 0.05 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Charge the dropping funnel with sulfuryl chloride (1.05 eq) dissolved in a small amount of anhydrous DCM.
-
Add the SO₂Cl₂ solution dropwise to the stirred acenaphthene solution over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, slowly quench the reaction by pouring the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Materials: Crude this compound, Ethanol (or another suitable solvent).
-
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and add the solvent in small portions.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the purified crystals under vacuum to obtain pure this compound.
-
References
-
Kinetics and mechanisms of the formation of chlorinated and oxygenated polycyclic aromatic hydrocarbons during chlorination. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Gas- and Particle-phase Products from the Chlorine-initiated Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Kinetics of the gas-phase reactions of chlorine atoms with naphthalene, acenaphthene, and acenaphthylene. (2014). PubMed. Retrieved January 14, 2026, from [Link]
-
Kinetics of the Gas-Phase Reactions of Chlorine Atoms with Naphthalene, Acenaphthene, and Acenaphthylene. (2014). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Acenaphthene - HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 14, 2026, from [Link]
-
Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Synthesis of a 1-aza-2-phospha-acenaphthene complex profiting from coordination enabled chloromethane elimination. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
-
Factors Affecting The Relative Rates of Electrophilic Aromatic Substitution Reactions. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
Safety Data Sheet: Acenaphthene. (2019). Chemos GmbH & Co.KG. Retrieved January 14, 2026, from [Link]
-
Material Safety Data Sheet - Acenaphthene. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]
-
ICSC 1674 - ACENAPHTHENE. (n.d.). Inchem.org. Retrieved January 14, 2026, from [Link]
-
Synthesis and Enantiomer Separation of 5-(1-(3,5-Dinitrobenzoylamino)pent-4-enyl)acenaphthene. (n.d.). Asian Journal of Chemistry. Retrieved January 14, 2026, from [Link]
-
Synthesis and Reactions of Acenaphthenequinones-Part-2. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
An analysis of electrophilic aromatic substitution: a “complex approach”. (2021). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Acenaphthylene. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
- The chemical synthesis method of 5-chloro-2-nitroaniline. (n.d.). Google Patents.
-
Synthesis of Phenaliporphyrin, a PAH-Porphyrin Hybrid, from an Acenaphthene-Fused Cyclopropane Dialdehyde. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (n.d.). Quick Company. Retrieved January 14, 2026, from [Link]
-
Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
- Purification of quinones. (n.d.). Google Patents.
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
-
The Red Component of Analytical Chemistry: Assessing the Performance of Analytical Methods. (2025). LCGC International. Retrieved January 14, 2026, from [Link]
- Process for preparation of pure acenaphthene by gradually heating emulsification crystallization. (n.d.). Google Patents.
-
Rapid Analysis of mRNA 5' Capping with High Resolution LC/MS. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 5-Chloroacenaphthene
Welcome to the technical support center for handling 5-Chloroacenaphthene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the experimental use of this versatile intermediate. Given its polycyclic aromatic hydrocarbon (PAH) structure, this compound presents unique solubility characteristics that can be challenging. This resource provides in-depth, field-proven insights and troubleshooting protocols to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the solubility and handling of this compound.
Q1: What are the basic physical and chemical properties of this compound that influence its solubility?
A1: this compound is a colorless crystalline solid with a melting point of 63-65°C[1]. Its chemical structure consists of a tricyclic aromatic acenaphthene core with a chlorine substituent. Key properties influencing its solubility include:
-
High Hydrophobicity: The large, nonpolar polycyclic aromatic ring system makes the molecule inherently hydrophobic. This is quantified by its computed XLogP3-AA value of 4.3, indicating a strong preference for lipophilic environments over aqueous ones[2].
-
Crystalline Solid State: The solid, crystalline nature of this compound means that energy must be supplied to overcome the crystal lattice energy before dissolution can occur.
-
Moderate Polarity from the Chloro Group: The chlorine atom introduces a slight dipole moment, making it marginally more polar than its parent compound, acenaphthene.
Q2: I don't have specific solubility data for this compound in my desired solvent. How can I estimate its solubility?
A2: A good starting point is to look at the solubility of structurally similar, non-chlorinated parent compounds, acenaphthene and acenaphthylene. Data suggests high solubility for these compounds in nonpolar aromatic solvents and some polar aprotic solvents. For instance, acenaphthylene is very soluble in toluene, diethyl ether, and benzene, and soluble in chloroform. Acenaphthene's solubility has been documented in benzene, acetone, and various alcohols[3][4][5][6][7]. Based on this, it is reasonable to predict that this compound will exhibit good solubility in similar solvents.
Q3: Are there any safety precautions I should be aware of when handling this compound and its solutions?
A3: Yes, this compound is classified as a potential health and environmental hazard[1]. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or fumes and prevent skin contact. Consult the Safety Data Sheet (SDS) for comprehensive safety information before starting any experiment.
Troubleshooting Guide: Tackling Solubility Issues in Your Reactions
This section provides a systematic approach to resolving common solubility problems encountered during reactions involving this compound.
Problem 1: My this compound is not dissolving or is only partially dissolving in my chosen reaction solvent at room temperature.
-
Immediate Action: Gentle Heating The solubility of most solids, including this compound, generally increases with temperature[8][9][10][11]. Gently warm your solvent while stirring to see if the compound dissolves. Be mindful of the solvent's boiling point and the thermal stability of your other reactants.
-
Systematic Approach: Solvent Screening If heating is ineffective or not feasible, a systematic solvent screening is recommended. The principle of "like dissolves like" is a useful guide. Given this compound's hydrophobic nature with a slight polar character, a range of solvents should be tested.
Table 1: Recommended Solvents for Screening
Solvent Class Examples Rationale Aromatic Hydrocarbons Toluene, Xylene, Benzene The nonpolar, aromatic nature of these solvents effectively solvates the polycyclic core of this compound. Chlorinated Solvents Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane These solvents have a good balance of polarity and nonpolar character to dissolve a wide range of organic compounds. Ethers Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane The ether oxygen can interact with the slight dipole of the C-Cl bond, while the alkyl groups solvate the aromatic rings. Polar Aprotic Solvents Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) These solvents have higher dielectric constants and can be effective, especially if other polar reagents are involved in the reaction. | Alcohols | Ethanol, Isopropanol | While more polar, these can be effective, particularly at elevated temperatures. They are also useful as co-solvents. |
Experimental Protocol: Small-Scale Solubility Test
-
To a small vial, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Add a measured volume of the test solvent (e.g., 0.5 mL) and stir vigorously at room temperature for 5-10 minutes.
-
Observe for complete dissolution.
-
If not fully dissolved, gently warm the vial (e.g., to 40-50 °C) and observe again.
-
If it dissolves with warming, allow it to cool to room temperature to check for precipitation.
-
Record your observations (e.g., "soluble," "sparingly soluble," "soluble with heating").
-
Problem 2: My this compound dissolves, but my other reactant (e.g., a salt or a polar compound) does not, leading to a heterogeneous reaction mixture.
This is a classic phase-incompatibility issue. Here are three advanced strategies to overcome this:
-
Strategy A: Co-Solvent System A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to modify its properties and enhance the solubility of a poorly soluble component[12][13].
Causality: By adding a polar co-solvent (e.g., ethanol, DMF) to a nonpolar primary solvent (e.g., toluene), you create a solvent mixture with an intermediate polarity that can better solvate both the nonpolar this compound and the polar reactant.
Workflow for Co-Solvent Selection:
Caption: Workflow for selecting an effective co-solvent.
-
Strategy B: Phase-Transfer Catalysis (PTC) PTC is a powerful technique for reactions where the reactants are in different, immiscible phases (e.g., a solid salt and an organic substrate in an organic solvent).
Causality: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), transports one of the reactants (usually the anion of the salt) across the phase boundary into the organic phase where it can react with the this compound.
When to use PTC: This method is ideal when you are reacting this compound with an ionic reagent (e.g., hydroxides, cyanides, azides) that is soluble in water or is an insoluble solid, while this compound is dissolved in a nonpolar organic solvent.
-
Strategy C: Micellar Solubilization using Surfactants Surfactants can form micelles in a solvent, creating nano-sized environments that can encapsulate and solubilize otherwise insoluble compounds.
Causality: In an aqueous or polar solvent, the hydrophobic tails of surfactant molecules aggregate to form a nonpolar core. This compound can partition into this hydrophobic core, effectively "dissolving" it in the bulk polar solvent.
Common Surfactants:
-
Anionic: Sodium dodecyl sulfate (SDS)
-
Cationic: Cetyltrimethylammonium bromide (CTAB)
-
Non-ionic: Triton X-100, Tween series
-
Advanced Troubleshooting Logic
For complex cases, a decision-tree approach can help in selecting the most appropriate solubilization strategy.
Caption: Decision tree for troubleshooting solubility issues.
By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with this compound, leading to more efficient and successful synthetic outcomes.
References
-
ChemBK. (2024). Acenaphthylene, 5-chloro-1,2-dihydro-. Retrieved from [Link]
-
Grokipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
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Wikipedia. (2023). Phase-transfer catalyst. Retrieved from [Link]
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Grokipedia. (n.d.). Cosolvent. Retrieved from [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Retrieved from [Link]
-
Wikipedia. (2023). Cosolvent. Retrieved from [Link]
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
ACS Publications. (1987). Nonpolar co-solvents for solubility enhancement in supercritical fluid carbon dioxide. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acenaphthylene, 5-chloro-. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Reddit. (2013). Why does the solubility decrease with some substances when the temperature rises?. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011). Provisional Peer-Reviewed Toxicity Values for Acenaphthene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
-
PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. Retrieved from [Link]
-
Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
ResearchGate. (2025). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]
-
Wikipedia. (2023). Acenaphthylene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acenaphthene. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acenaphthylene. PubChem Compound Database. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of Acenaphthylene in Different Solvents between (278 and 323) K. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of acenaphthene in pure non-aqueous solvents between 298.15 and 333.15 K. Retrieved from [Link]
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Technical Support Center: Optimizing Suzuki Coupling of 5-Chloroacenaphthene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 5-chloroacenaphthene. This document is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. The coupling of aryl chlorides, particularly those with steric considerations like this compound, presents unique challenges compared to their more reactive bromide or iodide counterparts. The primary hurdle is the initial oxidative addition step into the strong carbon-chlorine bond, which is often the rate-determining step of the catalytic cycle.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and achieve high yields and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: I am observing low or no conversion of my this compound starting material. What are the most likely causes and how can I fix it?
Answer: Low or no conversion in the coupling of an aryl chloride is almost always linked to an inefficient oxidative addition step. The palladium(0) catalyst struggles to insert into the C-Cl bond. Here’s a breakdown of potential causes and solutions:
-
Inactive Catalyst System: The combination of palladium source and ligand is critical. For a challenging substrate like an aryl chloride, a robust catalytic system is necessary.
-
The Problem: Standard catalysts like Pd(PPh₃)₄ may lack the required activity.[3] The active Pd(0) species might not be forming efficiently from a Pd(II) precatalyst, or the catalyst may be decomposing.[4]
-
The Solution: Employ a modern catalyst system known for high activity with aryl chlorides. Electron-rich and sterically bulky phosphine ligands are essential as they promote the oxidative addition step.[5][6]
-
Recommended Ligands: Start with Buchwald ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands like IPr.[3][7][8] These have proven effective for sterically hindered and electron-neutral aryl chlorides.
-
Recommended Precatalysts: Use air-stable Pd(II) precatalysts that readily generate the active Pd(0) species, such as SPhos-Pd-G3 or other G3/G4 Buchwald precatalysts.[6] Alternatively, generate the catalyst in situ from a source like Pd₂(dba)₃ or Pd(OAc)₂ combined with the appropriate ligand.[4][9]
-
-
-
Insufficient Thermal Energy: The activation barrier for the oxidative addition to the C-Cl bond is high.
-
The Problem: The reaction temperature may be too low to overcome the activation energy.
-
The Solution: Increase the reaction temperature. Suzuki couplings of aryl chlorides often require temperatures between 80-120 °C.[10][11] High-boiling point solvents like dioxane, toluene, or DMF are suitable for this.
-
-
Inappropriate Base: The base plays a crucial role in the transmetalation step, but its choice can also influence catalyst activity and stability.[12]
-
The Problem: A base that is too weak or poorly soluble may not efficiently activate the boronic acid, stalling the catalytic cycle after the initial oxidative addition.
-
The Solution: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) is an excellent and common choice.[12][13] Cesium carbonate (Cs₂CO₃) is also highly effective, especially in challenging couplings, due to its higher solubility in organic solvents.[12]
-
Question 2: My primary byproduct is acenaphthene, resulting from dehalogenation of the starting material. How can I suppress this side reaction?
Answer: Dehalogenation is a common side reaction where the aryl chloride is reduced, replacing the chlorine with a hydrogen atom. This occurs when a palladium-hydride (Pd-H) species forms and participates in a competing reductive elimination pathway.[5][13]
-
Source of the Hydride: The Pd-H species can form from various components in your reaction mixture.
-
The Problem: Protic solvents (like alcohols or water), certain bases (like alkoxides or hydroxides), or even the boronic acid itself can be hydride sources.[13][14]
-
The Solution:
-
Solvent Choice: Switch to a rigorously dried, aprotic solvent like dioxane, THF, or toluene.[14] If a co-solvent is needed for solubility, minimize the amount of water or consider an alternative.
-
Base Selection: Avoid strong bases that can readily generate hydrides, such as NaOH, KOH, or NaOtBu.[15] Weaker inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred as they are less prone to promoting dehalogenation.[14]
-
Reagent Purity: Ensure your boronic acid is pure. Impurities can sometimes contribute to side reactions.
-
-
-
Reaction Kinetics: If the desired cross-coupling is slow, the competing dehalogenation pathway can become more prominent.
-
The Problem: An inefficient catalyst system that leads to a slow turnover allows more time for the Pd-H species to form and react.
-
The Solution: Focus on accelerating the main catalytic cycle. Using a more active ligand (as described in Question 1) to speed up the oxidative addition and subsequent steps will often outcompete the dehalogenation pathway.
-
Question 3: I am seeing significant protodeboronation of my boronic acid coupling partner. What causes this and what can I do?
Answer: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction consumes your nucleophile and reduces the overall yield. It is often promoted by excess water and base, particularly at elevated temperatures.[5][16]
-
The Problem: Boronic acids are susceptible to hydrolysis, especially under the basic and often aqueous conditions of a Suzuki coupling.[5]
-
The Solution:
-
Use a Boronic Ester: Boronic esters, such as pinacol (Bpin) or neopentyl glycol esters, are significantly more stable towards hydrolysis than the corresponding boronic acids.[17][18] They slowly hydrolyze in situ to release the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[16][19]
-
Control Water Content: While a small amount of water is often necessary for the reaction to proceed (especially when using inorganic bases), excess water can accelerate protodeboronation. If using an anhydrous solvent, try adding a controlled amount of water (e.g., 2-5 equivalents). If using a biphasic system (e.g., Toluene/Water), ensure the ratio is optimized and not excessively aqueous.
-
Use KF as the Base: In cases where substrates are sensitive, potassium fluoride (KF) can be an effective base that is less likely to promote protodeboronation compared to stronger carbonate or phosphate bases.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the best starting point for screening reaction conditions for the Suzuki coupling of this compound?
A: For a challenging aryl chloride, it is best to start with a powerful and well-understood catalyst system rather than traditional ones. A robust starting point would be to screen a few high-performance ligands and bases.
| Parameter | Recommended Starting Conditions for Screening | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) | Common, reliable sources for generating Pd(0) in situ.[9] |
| Ligand | SPhos or XPhos (2.2-4.4 mol %, ~1.1:1 L:Pd ratio) | Bulky, electron-rich ligands proven to accelerate oxidative addition of aryl chlorides.[3][8] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, effective base with good performance in aryl chloride couplings.[12][13] |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | High-boiling aprotic solvents suitable for the required temperatures.[1][20] |
| Temperature | 100-110 °C | Provides sufficient energy for the difficult oxidative addition step.[10] |
| Boronic Acid | 1.2 - 1.5 equivalents | Using a slight excess helps drive the reaction to completion. |
Q: How do I properly set up the reaction to ensure an inert atmosphere?
A: Oxygen can oxidize and deactivate the Pd(0) catalyst. Maintaining an inert atmosphere is crucial for reproducibility and high yields.[21] The standard procedure is to add all solid reagents (this compound, boronic acid/ester, base, Pd source, ligand) to the reaction flask, seal it with a septum, and then subject the flask to 3-5 cycles of evacuating under vacuum and backfilling with an inert gas like argon or nitrogen. The degassed solvent is then added via syringe, and the resulting mixture may be sparged with the inert gas for another 5-10 minutes before heating.[13][22]
Q: Can I use microwave heating for this reaction?
A: Yes, microwave heating can be highly effective for Suzuki couplings of aryl chlorides.[10][15] It allows for rapid heating to high temperatures, which can significantly reduce reaction times and sometimes improve yields by minimizing thermal decomposition over long periods. However, direct translation of conditions from conventional heating may not be optimal, and some re-optimization of time and temperature will be necessary.
Key Workflow Diagrams
Below are diagrams illustrating the core catalytic cycle and a logical troubleshooting workflow.
Caption: The Suzuki-Miyaura catalytic cycle for this compound (Ar-Cl).
Caption: Troubleshooting workflow for optimizing the Suzuki coupling.
Recommended Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol %)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.3 mol %)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
In a separate vial, weigh the Pd₂(dba)₃ (1.5 mol %) and SPhos (3.3 mol %). Add them to the reaction flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three to five times to ensure an inert atmosphere.
-
Using a syringe, add anhydrous 1,4-dioxane (to make a ~0.2 M solution with respect to the limiting reagent).
-
Degas the resulting suspension by bubbling argon through the liquid for 10-15 minutes.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.[13]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Collier, M. et al. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- Neufeldt, S. R. et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
- Molander, G. A. et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
- BenchChem. how to avoid dehalogenation side reactions in Suzuki coupling.
- Lloyd-Jones, G. C. et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Neufeldt, S. R. et al. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
- Cella, R. & Stefani, H. A. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
- Collier, M. et al. Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ResearchGate.
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- Cella, R. & Stefani, H. A. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit.
- Carrow, B. P. & Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?.
- Organic Chemistry Portal. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
- ResearchGate. The effect of various bases on the Suzuki coupling reaction a.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Meringdal, J. W. & Menche, D. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Organic Chemistry Portal. Suzuki Coupling.
- Walker, S. D. et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Navarro, O. et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
- Leadbeater, N. E. & Marco, M. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Scattolin, T. & Nolan, S. P. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Reddit. How to approach choosing reaction conditions for Suzuki?.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Liu, W. et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- BenchChem. A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
- MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Sun, J. et al. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 19. researchgate.net [researchgate.net]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. m.youtube.com [m.youtube.com]
Navigating the Reactivity of 5-Chloroacenaphthene: A Technical Guide to Preventing Decomposition
For Immediate Release
Technical Support Center
Topic: Preventing Decomposition of 5-Chloroacenaphthene During Reactions
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the handling and reaction of this compound. This guide is designed to provide you, our valued researchers, with in-depth technical guidance and troubleshooting advice to ensure the stability of this compound throughout your synthetic endeavors. As Senior Application Scientists, we have compiled this information based on established literature and practical field experience to help you anticipate and overcome potential challenges.
Understanding the Stability of this compound
This compound is a versatile intermediate in organic synthesis. However, its polycyclic aromatic hydrocarbon (PAH) core, combined with a halogen substituent, presents specific stability considerations. The primary modes of decomposition or unwanted side reactions include oxidation , dehalogenation , and side-chain halogenation . Understanding the triggers for these pathways is the first step toward preventing them.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark, and I'm seeing multiple spots on my TLC. What could be happening?
A dark reaction mixture often indicates decomposition, likely through oxidation of the acenaphthene core. The electron-rich aromatic system is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. This can lead to the formation of acenaphthenequinones and other oxygenated byproducts, which are often colored.[1]
Q2: I'm trying to perform a reaction that requires a reducing agent, and I'm losing the chloro-substituent. How can I prevent this?
This is a classic case of dehalogenation. The carbon-chlorine bond in aryl chlorides can be cleaved under certain reductive conditions, particularly with catalytic hydrogenation (e.g., Pd/C and H₂) or strong reducing agents.[2] To avoid this, consider milder reducing agents or protective group strategies if the chloro-substituent is essential for your final product.
Q3: I'm attempting a bromination reaction on the aromatic ring of this compound, but I'm getting a mixture of products, including some that seem to have reacted on the ethylene bridge. What's going on?
While electrophilic aromatic substitution on this compound preferentially occurs on the aromatic nucleus, side-chain halogenation on the ethylene bridge is a known side reaction, particularly under radical conditions (e.g., initiation by light or heat).[3]
Troubleshooting Guide: Common Reaction Scenarios
This section provides troubleshooting advice for specific reaction types where the decomposition of this compound is a common issue.
Scenario 1: Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Friedel-Crafts)
Issue: Low yield, multiple products, or evidence of side-chain halogenation.
Root Cause Analysis & Prevention:
-
Reaction Conditions: The chloro group is a deactivating but ortho-, para-directing group. Further substitution on the aromatic ring is possible. For instance, chlorination with sulfuryl chloride can yield the 5,6-dichloroacenaphthene.[3]
-
Side-Chain Halogenation: This is a competing reaction, especially during bromination.
-
Mitigation Strategy: To favor aromatic substitution over side-chain halogenation, conduct the reaction in the dark and at a controlled temperature. The use of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) will promote electrophilic aromatic substitution, while radical initiators (like AIBN or UV light) will favor side-chain reaction.
-
Experimental Protocol: Selective Bromination of this compound
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane or Carbon Tetrachloride | Inert solvents that are suitable for electrophilic halogenation. |
| Temperature | 0 °C to room temperature | Lower temperatures help to control the reaction rate and minimize side reactions. |
| Catalyst | Anhydrous FeCl₃ or AlBr₃ | Promotes the formation of the electrophilic bromine species (Br⁺). |
| Light | Exclude light | Prevents the initiation of radical chain reactions leading to side-chain bromination. |
DOT Diagram: Logic Flow for Halogenation Strategy
Caption: Decision pathway for selective halogenation.
Scenario 2: Reactions Involving Reducing Agents
Issue: Unwanted dehalogenation of the 5-chloro substituent.
Root Cause Analysis & Prevention:
-
Choice of Reducing Agent: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is highly effective for hydrodehalogenation.[2] Similarly, strong hydride donors can also lead to dehalogenation.
-
Mitigation Strategy: If the chloro group must be retained, avoid catalytic hydrogenation. Opt for chemoselective reducing agents that are less reactive towards aryl chlorides. The choice of reagent will be highly dependent on the other functional groups present in the molecule.
-
Table: Reducing Agent Compatibility
| Reducing Agent | Compatibility with Aryl Chloride | Notes |
| H₂, Pd/C | Low | Prone to cause dehalogenation. |
| NaBH₄ | High | Generally does not reduce aryl chlorides. |
| LiAlH₄ | Moderate | Can reduce aryl chlorides under forcing conditions. |
| DIBAL-H | High | Typically used for ester and nitrile reduction; compatible with aryl chlorides. |
Scenario 3: Oxidation Reactions
Issue: Degradation of the acenaphthene core, leading to a complex mixture of oxidized products.
Root Cause Analysis & Prevention:
-
Oxidant Strength: The acenaphthene ring system is susceptible to oxidation by strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid, which can lead to the formation of naphthalic anhydride derivatives.[1] Ozonolysis will also cleave the aromatic rings.
-
Mitigation Strategy: If oxidation of another part of the molecule is required, use milder and more selective oxidizing agents. Protecting the acenaphthene core, if possible, is another strategy. The reaction should be carried out at low temperatures and monitored closely to stop it upon consumption of the starting material.
-
DOT Diagram: Oxidation Pathway Management
Caption: Selecting an appropriate oxidant to prevent core degradation.
General Recommendations for Handling this compound
-
Inert Atmosphere: For reactions that are sensitive to oxidation, particularly those run at elevated temperatures, it is advisable to work under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: Many of the decomposition pathways are accelerated by heat. Maintaining the recommended reaction temperature is crucial.
-
Purification: After the reaction, it is important to purify the product to remove any decomposed material. Column chromatography is often an effective method.
-
Photostability: While specific data on the photostability of this compound is limited, related PAHs can undergo photodegradation.[4] It is good practice to protect reactions from direct light, especially if they are running for extended periods.
By understanding the inherent reactivity of this compound and carefully selecting reaction conditions, researchers can significantly improve reaction outcomes and avoid common pitfalls. For further assistance, please do not hesitate to contact our technical support team.
References
- Electrophilic substitution in acenaphthene and related compounds. II. Bromination and chlorination of bromo. Journal of Organic Chemistry.
- Dehalogenation – Knowledge and References - Taylor & Francis.
- Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination.
- Synthesis and Enantiomer Separation of 5-(1-(3,5-Dinitrobenzoylamino)pent-4-enyl)acenaphthene.
- RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. International Journal of Scientific & Technology Research.
- Organic Syntheses Procedure.
- Organic Syntheses Procedure.
- Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes - PMC - NIH.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
- Palladium‐Catalysed Cross‐Coupling Reactions for the Synthesis of Chalcones | Request PDF.
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC.
- Friedel–Crafts reaction - Wikipedia.
- Natural Mediators in the Oxidation of Polycyclic Aromatic Hydrocarbons by Laccase Mediator Systems - PMC.
- Bis(imino)acenaphthene (BIAN)-supported palladium(ii) carbene complexes as effective C–C coupling catalysts and solvent effects in organic and aqueous media. Catalysis Science & Technology (RSC Publishing).
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- Role of reduced flavin in dehalogen
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry.
- Friedel-Crafts Alkyl
- Spectroscopic studies of the role of dissolved organic matter in acenaphthene photodegradation in liquid w
- Nucleophilic Substitution Reactions.
- supported palladium (II)
- phloroacetophenone - Organic Syntheses Procedure.
- Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- 11.18: Common Oxidizing Agents. Chemistry LibreTexts.
- An Approach to Flavor Chemical Thermal Degradation Analysis - PMC.
- 12.7: Oxidizing Agents. Chemistry LibreTexts.
- Palladium nanoparticles-confined pore-engineered urethane-linked thiol-functionalized covalent organic frameworks: a high-performance catalyst for the Suzuki Miura cross-coupling reaction. Dalton Transactions (RSC Publishing).
- Photocatalytic Degradation of Acetaminophen in Aqueous Environments: A Mini Review. MDPI.
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
- Oxidizing Agents. Organic Chemistry Portal.
- Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron.
- In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photoc
- Photodegradation of 5-methyltetrahydrofol
- 22.
- Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study Into the Role of the Substituents
- Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Co
- Thermal decomposition of calcium carbonate (calcite polymorph) as examined by in-situ high-temperature X-ray powder diffraction | Request PDF.
Sources
- 1. Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Spectroscopic studies of the role of dissolved organic matter in acenaphthene photodegradation in liquid water and ice - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in commercial 5-Chloroacenaphthene and their removal
Technical Support Center: 5-Chloroacenaphthene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to common challenges encountered when working with this versatile chemical intermediate. Purity is paramount for reproducible results and the successful synthesis of downstream products like fluorescent dyes and pharmaceutical agents.[1] This guide moves beyond simple protocols to explain the scientific principles behind impurity formation and removal, empowering you to troubleshoot effectively and ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers face with commercial this compound, from identifying unknown peaks in your analysis to selecting the optimal purification strategy.
Impurity Identification & Analysis
Q1: What are the most common impurities I should expect in commercial this compound?
A1: Commercial this compound is typically synthesized by the direct chlorination of acenaphthene.[1] The impurities present are largely dictated by the nature of this electrophilic aromatic substitution reaction and the purity of the starting materials. You should anticipate three main classes of impurities:
-
Isomeric Impurities: The primary impurities are often other isomers of chloroacenaphthene, such as 3-chloroacenaphthene. These form because the acenaphthene nucleus can be chlorinated at different positions.
-
Starting Material & Over-Chlorinated Species: Unreacted acenaphthene is a common impurity if the reaction is incomplete.[2][3] Conversely, if the reaction proceeds for too long or with excess chlorinating agent, di- and tri-chlorinated acenaphthene species can form.
-
Oxidation & Degradation Products: Exposure to air and light, especially during synthesis or storage, can lead to the formation of oxidation products. A key species to look out for is acenaphthenequinone and its chlorinated derivatives, which are often colored and can significantly impact reaction outcomes.[4][5]
Table 1: Common Impurities in Commercial this compound
| Impurity Class | Specific Examples | Likely Source | Impact on Experiments |
| Isomeric | 3-Chloroacenaphthene | Non-selective chlorination | May lead to isomeric products in subsequent reactions, complicating purification and characterization. |
| Process-Related | Acenaphthene (unreacted) | Incomplete chlorination | Can act as a competing substrate in downstream reactions. |
| Dichloroacenaphthenes | Over-chlorination | Introduces unwanted side products and can be difficult to separate. | |
| Degradation | Acenaphthenequinone | Oxidation of acenaphthene | Often colored (yellow/orange), can interfere with catalytic processes and color the final product. |
| Chlorinated Acenaphthenequinones | Oxidation of product | Similar to acenaphthenequinone, with altered reactivity and solubility. |
Q2: My this compound is off-white/yellowish and has a broad melting point (e.g., 60-64°C). What is the likely cause and how do I fix it?
A2: A yellowish tint and a broad, depressed melting point are classic signs of impurities. Pure this compound should be a colorless or white crystalline solid with a sharp melting point around 63-65°C.[1] The discoloration is most likely due to oxidation products like acenaphthenequinone derivatives, which are highly colored. The broad melting point indicates the presence of a mixture of compounds (your product and impurities), which disrupts the crystal lattice.
The Fix: For bulk purification of colored impurities and unreacted starting material, recrystallization is the most effective first step. The principle is to choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution upon cooling.[6][7][8]
If your material is heavily colored, you may consider adding a small amount of activated charcoal to the hot solution before filtration.[8][9] The charcoal will adsorb the colored impurities, which are then removed during the hot filtration step.
Purification Strategies & Protocols
Q3: What is the most effective recrystallization protocol for this compound?
A3: A mixed-solvent system often provides the best results for compounds like this compound. Alcohols like ethanol or methanol are good primary solvents, and water can be used as an anti-solvent.
Scientist's Insight: The goal is to find a solvent pair where the compound is very soluble in the primary solvent ("solvent") and insoluble in the secondary solvent ("anti-solvent"). You dissolve the compound in the minimum amount of hot primary solvent and then add the anti-solvent dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few more drops of the primary solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q4: My NMR/GC-MS analysis still shows isomeric impurities after recrystallization. What should I do?
A4: This is a common and challenging issue. Isomers often have very similar polarities and solubilities, making them difficult to separate by simple recrystallization. When high purity is essential, column chromatography is the required next step.[10][11]
Scientist's Insight: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) flows through it.[12] Less polar compounds travel down the column faster, while more polar compounds are retained longer. Since this compound and its isomers have very similar polarities, you will need to use a low-polarity solvent system and potentially a long column to achieve good separation.
Table 2: Comparison of Purification Techniques
| Feature | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Best For | Removing impurities with significantly different solubility; bulk purification. | Separating compounds with similar polarities (e.g., isomers); high-purity applications. |
| Pros | Fast, inexpensive, good for large quantities, effective for removing gross impurities. | High resolution, capable of separating very similar compounds. |
| Cons | Low resolution for isomers, potential for product loss in mother liquor. | Slower, more expensive (solvents, silica), more labor-intensive, less suitable for very large scales.[11] |
| Typical Solvents | Alcohols, Hexane, Toluene, Water (as anti-solvent).[13] | Hexane/Ethyl Acetate, Hexane/Dichloromethane gradients.[14] |
Analytical Validation
Q5: How do I confirm the purity of my this compound after purification?
A5: A combination of methods should be used to confidently assess purity. No single technique tells the whole story.
-
Melting Point: The simplest test. A pure compound will have a sharp melting point (a range of <1°C). For this compound, this should be in the 63-65°C range.[1]
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. Spot your purified material against the starting material on a silica plate and elute with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). A pure compound should show a single spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile impurities.[15] The GC separates the components of your sample, and the MS provides the mass of each component, allowing for definitive identification of isomers and other process-related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities if they are present in sufficient quantity (>1-2%). The aromatic region of the ¹H NMR is particularly useful for identifying isomeric impurities, as they will have different splitting patterns.
// Invisible edges to create a logical grouping for the final arrow mp_res -> tlc_res [style=invis]; tlc_res -> gcms_res [style=invis]; gcms_res -> nmr_res [style=invis];
// A single arrow from the group to the end node nmr_res -> end_node [label="If all 'Yes'"]; } Caption: A multi-technique approach for validating the purity of this compound.
Detailed Experimental Protocols
Protocol 1: Bulk Purification by Recrystallization
-
Dissolution: Place 10.0 g of impure this compound in a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add 40 mL of ethanol and heat the mixture to a gentle boil on a stirring hotplate. Continue adding ethanol in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, wait 30 seconds for boiling to subside, and add a microspatula of activated charcoal. Place the flask back on the heat and boil for 2-3 minutes.
-
Hot Filtration: Set up a hot gravity filtration apparatus using a stemless funnel and fluted filter paper.[6] Preheat the funnel and receiving flask by pouring boiling ethanol through them. Filter the hot solution quickly to remove the charcoal and any insoluble impurities.
-
Crystallization: Heat the filtrate to boiling and add warm water dropwise with stirring until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold 1:1 ethanol/water.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (<40°C) to remove residual solvent.
Protocol 2: High-Purity Purification by Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. The amount of silica should be about 30-50 times the weight of the sample to be purified.[10]
-
Sample Loading: Dissolve the partially purified this compound (from recrystallization) in a minimal amount of dichloromethane or toluene. In a separate flask, add a small amount of silica gel (~2x the sample weight) and remove the solvent under reduced pressure to create a dry powder ("dry loading"). Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with 100% hexane, collecting fractions. The non-polar acenaphthene impurity will elute first.
-
Monitoring: Monitor the fractions by TLC. Spot each fraction on a TLC plate, elute with 95:5 hexane:ethyl acetate, and visualize under a UV lamp.
-
Gradient Elution (if necessary): Once the first impurities have eluted, you can gradually increase the polarity of the mobile phase (e.g., to 1-2% ethyl acetate in hexane) to speed up the elution of the this compound. The isomeric impurities will elute very close to the main product.
-
Fraction Pooling & Evaporation: Combine the pure fractions (those showing a single spot for the product on TLC) and remove the solvent using a rotary evaporator to yield the highly purified this compound.
References
-
ChemBK. (2024). Acenaphthylene, 5-chloro-1,2-dihydro-. [Link]
-
University of Colorado Boulder. Column chromatography. [Link]
-
Wellesley College. Recrystallization. [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
-
Magritek. (n.d.). Column Chromatography. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Anderson, M. R., et al. (2014). Synthesis of Phenaliporphyrin, a PAH-Porphyrin Hybrid, from an Acenaphthene-Fused Cyclopropane Dialdehyde. PMC - NIH. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Al-Faiyadh, K. F. (2002). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. PMC - NIH. [Link]
-
University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. [Link]
-
IIP Series. (2024). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. [Link]
-
Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Acenaphthene. PubChem. [Link]
-
Wikipedia. (n.d.). Acenaphthene. [Link]
-
ResearchGate. (2002). (PDF) Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. [Link]
-
Acree, W. E., Jr. (Ed.). (1995). IUPAC Solubility Data Series. [Link]
-
Wang, C., et al. (2024). Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. PMC - PubMed Central. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
ResearchGate. (1951). The preparation of acenaphthylene from acenaphthene. II. The vapour phase catalytic dehydro‐genation of acenaphthene. [Link]
-
Drinking Water Inspectorate. (n.d.). Chemical removal of contaminants. [Link]
-
LCGC International. (2023). The Red Component of Analytical Chemistry: Assessing the Performance of Analytical Methods. [Link]
-
Lighthouse Worldwide Solutions. (2022). 6 Water Purification Methods For Cleanrooms. [Link]
-
Agilent. (n.d.). Rapid Analysis of mRNA 5' Capping with High Resolution LC/MS. [Link]
- Google Patents. (1995). US5446197A - Method of purifying acifluorfen.
-
U.S. Environmental Protection Agency. (2023). Overview of Drinking Water Treatment Technologies. [Link]
-
U.S. Environmental Protection Agency. (2018). Reducing PFAS in Drinking Water with Treatment Technologies. [Link]
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Troubleshooting guide for the synthesis of 5-Chloroacenaphthene derivatives
Welcome to the technical support center for the synthesis of 5-chloroacenaphthene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, structured to address the specific challenges you may encounter during your synthetic work.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section provides solutions to common problems encountered during the synthesis of this compound, from the initial chlorination to subsequent derivatization reactions.
Chlorination of Acenaphthene
Question: My chlorination of acenaphthene is resulting in a low yield of the desired this compound and a mixture of isomers. How can I improve the regioselectivity and overall yield?
Answer:
Low yield and poor regioselectivity in the chlorination of acenaphthene are common challenges. The primary factors influencing the outcome are the choice of chlorinating agent, reaction conditions, and the presence of catalysts.
-
Underlying Chemistry: The chlorination of acenaphthene is an electrophilic aromatic substitution reaction. The acenaphthene nucleus is activated, but directing the incoming electrophile (chloronium ion or its equivalent) specifically to the 5-position requires careful control to avoid substitution at other positions (e.g., the 3-position) and polychlorination.
-
Troubleshooting Strategies:
-
Chlorinating Agent Selection:
-
N-Chlorosuccinimide (NCS): NCS is often the reagent of choice for controlled monochlorination. It is a milder chlorinating agent compared to chlorine gas. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Sulfuryl Chloride (SO₂Cl₂): This reagent can also be effective, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, it can be more aggressive and may lead to a higher proportion of dichlorinated byproducts if not carefully controlled.
-
Chlorine Gas (Cl₂): Direct chlorination with chlorine gas is highly exothermic and difficult to control, often leading to a mixture of mono-, di-, and polychlorinated products. This method is generally not recommended for selective synthesis.
-
-
Reaction Conditions Optimization:
-
Temperature: The reaction temperature should be kept low to enhance selectivity. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy. Higher temperatures can lead to over-reaction and the formation of undesired isomers.
-
Solvent: The choice of solvent can influence the reaction's outcome. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used.
-
-
Catalyst Considerations:
-
When using NCS, a catalytic amount of a protic acid, such as p-toluenesulfonic acid (p-TsOH), can sometimes improve the reaction rate.
-
For reactions with SO₂Cl₂, the stoichiometry of the Lewis acid catalyst is crucial. Too much catalyst can lead to increased side reactions.
-
-
Purification Challenges:
-
The separation of this compound from its 3-chloro isomer can be challenging due to their similar polarities. Careful column chromatography on silica gel, often with a non-polar eluent system (e.g., hexanes/ethyl acetate), is typically required. Recrystallization can also be an effective purification method.[1]
-
-
Visualizing the Chlorination Workflow
Caption: Workflow for the selective chlorination of acenaphthene.
Friedel-Crafts Acylation of this compound
Question: I am attempting a Friedel-Crafts acylation on this compound, but I'm getting a low yield and multiple products. What are the likely causes and how can I optimize the reaction?
Answer:
Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto aromatic rings, but it comes with its own set of challenges, particularly with substituted substrates like this compound.
-
Underlying Chemistry: This is another example of electrophilic aromatic substitution. The chloro-substituent is deactivating and ortho-, para-directing. The acenaphthene system itself has multiple reactive positions. The acylium ion, the active electrophile, is generated in situ from an acyl halide or anhydride and a Lewis acid (e.g., AlCl₃).[2]
-
Troubleshooting Strategies:
-
Catalyst Activity and Stoichiometry:
-
The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[3]
-
Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[3]
-
-
Reaction Temperature:
-
Temperature control is critical. While some reactions proceed at room temperature, others may require heating. However, excessive heat can lead to side reactions and decomposition.[3] A good starting point is to perform the reaction at a low temperature (0°C) and gradually warm it as needed while monitoring by TLC.
-
-
Regioselectivity:
-
The chlorine atom at the 5-position will direct acylation to the positions ortho and para to it. However, steric hindrance and the inherent reactivity of the acenaphthene ring can lead to a mixture of isomers. The major product is often the result of substitution at the 6-position (para to the chlorine).
-
The choice of solvent can sometimes influence the ortho/para ratio.
-
-
Minimizing Byproducts:
-
Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated rings.[3] However, the acyl group is deactivating, which usually prevents a second acylation.
-
De-acylation: Under harsh conditions, the acyl group can be cleaved.
-
Starting Material Purity: Impurities in the this compound or the acylating agent can lead to undesired side reactions.
-
-
Protocol: Friedel-Crafts Acylation of this compound
-
To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0°C under an inert atmosphere, add the acyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture for 15-30 minutes at 0°C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.[4]
Suzuki Coupling with this compound Derivatives
Question: My Suzuki coupling reaction with a this compound derivative is not proceeding to completion, and I observe significant amounts of starting material and dehalogenated byproduct. What can I do to improve this?
Answer:
Suzuki coupling is a versatile cross-coupling reaction, but aryl chlorides can be less reactive than the corresponding bromides or iodides. Optimizing the catalyst system, base, and solvent is key to success.
-
Underlying Chemistry: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. For less reactive aryl chlorides, the oxidative addition step is often rate-limiting.
-
Troubleshooting Strategies:
-
Catalyst and Ligand Selection:
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).
-
Ligands: For unreactive aryl chlorides, electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step. Examples include Buchwald ligands (e.g., SPhos, XPhos) and trialkylphosphines.[5]
-
-
Base and Solvent System:
-
Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for coupling with aryl chlorides.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with a small amount of water to aid in the dissolution of the base.[6] Anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[5]
-
-
Deborylation and Dehalogenation:
-
Deborylation: The boronic acid can degrade over time, especially at elevated temperatures. Using the boronic acid pinacol ester (Bpin) can sometimes improve stability.
-
Dehalogenation: The starting aryl chloride can be reduced to the corresponding arene. This is often a competing side reaction that can be minimized by using a well-defined catalyst system and carefully controlling the reaction conditions.
-
-
Solubility Issues:
-
Visualizing the Suzuki Coupling Troubleshooting Logic
Caption: Decision tree for troubleshooting Suzuki coupling reactions.
II. Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: What is the best way to purify crude this compound?
A1: The choice of purification method depends on the scale and the impurities present. For small-scale laboratory preparations, column chromatography on silica gel using a non-polar eluent system like hexanes or a mixture of hexanes and ethyl acetate is very effective for separating isomers. For larger quantities, recrystallization from a suitable solvent such as ethanol or a mixture of cyclohexane and ethyl acetate can be a more practical approach.[1]
Q2: I have a dark, tarry residue after my reaction. How can I salvage my product?
A2: A dark, tarry residue often indicates decomposition or polymerization, which can be caused by excessively high temperatures or highly acidic conditions.[8] Before attempting purification, it's advisable to analyze a small sample of the crude material by TLC or ¹H NMR to see if any desired product is present. If so, you can try to extract the product with a suitable solvent. A filtration through a plug of silica gel or celite might help remove some of the polymeric material. Subsequent column chromatography may be necessary, but be aware that product recovery might be low.
Derivatization and Further Reactions
Q3: I want to synthesize a naphthalimide derivative from this compound. What is the general synthetic route?
A3: The synthesis of naphthalimide derivatives from this compound typically involves a two-step process:
-
Oxidation: The this compound is first oxidized to 4-chloro-1,8-naphthalic anhydride. Common oxidizing agents for this transformation include potassium dichromate in acetic acid or sodium dichromate in sulfuric acid.
-
Imidation: The resulting 4-chloro-1,8-naphthalic anhydride is then reacted with a primary amine (R-NH₂) to form the corresponding N-substituted 4-chloro-1,8-naphthalimide.[9] This reaction is often carried out in a high-boiling solvent like acetic acid, DMF, or ethanol.[10][11]
Q4: Can I perform a nucleophilic aromatic substitution (SNAᵣ) on this compound?
A4: While aryl chlorides are generally less reactive in SNAᵣ reactions than their nitro- or other electron-withdrawing group-activated counterparts, it is possible under certain conditions. The presence of a strongly activating group elsewhere on the aromatic system would facilitate the reaction. Alternatively, using a strong nucleophile and high temperatures, or employing transition-metal catalysis (e.g., Buchwald-Hartwig amination), can enable the substitution of the chlorine atom.
III. Data Summary
Table 1: Comparison of Chlorinating Agents for Acenaphthene
| Chlorinating Agent | Typical Solvent | Catalyst | Key Advantages | Common Issues |
| N-Chlorosuccinimide (NCS) | DMF, Acetonitrile | None or p-TsOH (cat.) | Good selectivity for monochlorination | Slower reaction rate |
| Sulfuryl Chloride (SO₂Cl₂) | DCM, DCE | AlCl₃ (cat.) | Faster reaction rate | Potential for over-chlorination |
| Chlorine Gas (Cl₂) | CCl₄, DCM | None | Inexpensive | Poor selectivity, hazardous |
IV. References
-
Riva, M. et al. (2015). Gas- and Particle-phase Products from the Chlorine-initiated Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs). ResearchGate. [Link]
-
Zhou, S. et al. (2014). Kinetics of the gas-phase reactions of chlorine atoms with naphthalene, acenaphthene, and acenaphthylene. PubMed. [Link]
-
Zhou, S. et al. (2014). Kinetics of the Gas-Phase Reactions of Chlorine Atoms with Naphthalene, Acenaphthene, and Acenaphthylene. The Journal of Physical Chemistry A. [Link]
-
Gotoh, N., & Nagai, Y. Acenaphthene. III. Synthesis of 5, 6-Dichloroacenaphthene. Amanote Research. [Link]
-
Dai, F. et al. (2016). Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma. National Institutes of Health. [Link]
-
Li, M. et al. (2019). The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. National Institutes of Health. [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Fedko, N. F., & Anikin, V. F. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Xu, et al. (2013). Synthesis and Enantiomer Separation of 5-(1-(3,5-Dinitrobenzoylamino)pent-4-enyl)acenaphthene. Asian Journal of Chemistry. [Link]
-
ResearchGate. Synthesis of the naphthalimide derivatives and their corresponding... [Link]
-
Wu, D. et al. (2015). Naphthalimide-based triptycenes: synthesis and optoelectronic properties. PubMed. [Link]
-
Ghorab, M. M. et al. (2002). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. National Institutes of Health. [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions? [Link]
-
National Institutes of Health. Acenaphthylene. PubChem. [Link]
-
Rutkauskas, K. et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
-
PrepChem.com. Synthesis of 5-Aminoacenaphthene. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Ghorab, M. M. et al. (2015). REACTIONS OF ACENAPHTHENEQUINONE DERIVATIVES WITH SOME AROMATIC AND ALIPHATIC AMINES. [Link]
-
Düfer, B. et al. (2023). Synthesis of a 1-aza-2-phospha-acenaphthene complex profiting from coordination enabled chloromethane elimination. National Institutes of Health. [Link]
-
University of California, Santa Barbara. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Kim, H. et al. (2023). Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. National Center for Biotechnology Information. [Link]
-
Scribd. Friedel Crafts Acylation. [Link]
-
Benneche, T. et al. (2017). Facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones. A new class of antimicrobial agents. ResearchGate. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. [Link]
-
Rap, D. B. et al. (2021). Formation of the acenaphthylene cation as a common C2H2-loss fragment in dissociative ionization of the PAH isomers anthracene and phenanthrene. National Institutes of Health. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Ghorab, M. M. et al. (2002). (PDF) Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. ResearchGate. [Link]
-
Environment and Climate Change Canada. (2016). Fact sheet: Acenaphthylene. [Link]
-
Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]
-
Herath, A., & Wulff, W. D. (2010). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. National Institutes of Health. [Link]
-
Google Patents. US5180842A - Purification of quinones.
-
Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Reddit. (2023). Help with mechanism in order to diagnose automated synthesis hardware issues. [Link]
-
Google Patents. CN1201815A - Process for preparation of pure acenaphthene by gradually heating emulsification crystallization.
Sources
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- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
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- 9. The synthesis of N-substituted 4-fluoro-1,8-naphthalimides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 5-Chloroacenaphthene-Based Compounds
Document ID: CSC-5CAN-20260114-V1
Last Updated: January 14, 2026
Introduction
5-Chloroacenaphthene and its derivatives are valuable polycyclic aromatic hydrocarbon (PAH) intermediates in the synthesis of advanced materials, fluorescent dyes, and pharmaceutical agents.[1] However, the inherent reactivity of the acenaphthene core, coupled with the influence of the chloro-substituent, presents significant stability challenges for researchers.[1] Degradation, often manifesting as discoloration, sample impurity, or reaction inconsistencies, can compromise experimental outcomes and lead to significant delays in development timelines.
This technical support guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered with this compound-based compounds. By understanding the underlying degradation mechanisms, you can implement effective strategies to preserve the integrity of your compounds throughout their lifecycle, from storage to final application.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.
Question 1: My solid this compound sample has developed a yellow or brownish tint during storage. What is causing this, and how can I prevent it?
Answer:
This discoloration is a classic indicator of oxidative degradation and/or photodegradation. The acenaphthene ring system is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen and accelerated by light (photodegradation).[2][3] The presence of the chlorine atom can further influence the electron density of the aromatic system, potentially affecting its susceptibility to such reactions.
Underlying Causality:
-
Oxidation: Polycyclic aromatic hydrocarbons (PAHs) can react with atmospheric oxygen, leading to the formation of oxygenated species like quinones or other chromophoric (color-causing) byproducts.[2][4] This process can be catalyzed by trace metal impurities or exposure to ambient air over time.
-
Photodegradation: PAHs strongly absorb UV light.[3] This absorbed energy can promote the molecule to an excited state, making it more reactive towards oxygen or leading to other photochemical reactions. Studies on related PAHs have shown that photodegradation is a significant pathway, especially for compounds in a solid state or adsorbed onto surfaces.[3][5]
Actionable Solutions:
-
Inert Atmosphere Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen. For long-term storage, use a glove box to aliquot the material into smaller, sealed vials.
-
Light Protection: Always store containers in the dark. Use amber vials or wrap standard vials in aluminum foil to prevent light exposure.
-
Temperature Control: Store the compound in a cool, dry place.[6][7][8] Refrigeration (2-8°C) is recommended to slow the rate of any potential degradation reactions.
-
Purity Assessment: Ensure the initial purity of your material is high. Impurities from synthesis can sometimes act as catalysts for degradation.
Question 2: I'm observing unexpected peaks in my HPLC/GC-MS analysis after dissolving my this compound derivative in a chlorinated solvent like dichloromethane (DCM) or chloroform.
Answer:
This issue likely stems from two primary sources: solvent-mediated degradation or the reaction of your compound with acidic impurities present in the solvent. Chlorinated solvents, while excellent for dissolving many organic compounds, can be problematic for sensitive aromatic systems.
Underlying Causality:
-
Solvent Radical Reactions: Under certain conditions (e.g., exposure to light or heat), chlorinated solvents can generate radical species. These highly reactive species can interact with your compound, leading to halogen exchange or other unwanted side reactions.
-
Acid-Catalyzed Degradation: Dichloromethane and chloroform can contain trace amounts of hydrochloric acid (HCl), often from the slow decomposition of the solvent itself. This acid can catalyze degradation or electrophilic aromatic substitution reactions on the electron-rich acenaphthene core.
Actionable Solutions:
-
Solvent Selection: If possible, switch to less reactive solvents. Toluene, THF (ensure it is peroxide-free), or acetonitrile are often suitable alternatives. Always use high-purity, HPLC-grade, or freshly distilled solvents.
-
Solvent Stabilization: If a chlorinated solvent is required, use a grade that contains a stabilizer (e.g., amylene or ethanol). For unstabilized solvents, consider passing them through a short plug of basic alumina immediately before use to remove acidic impurities.
-
Minimize Time in Solution: Prepare solutions fresh and use them promptly. Avoid storing solutions of your compound for extended periods, especially at room temperature on the benchtop.[9][10]
-
Control Experiment: Run a control experiment by analyzing the solvent alone to ensure it is free of interfering impurities.
Question 3: My reaction yield is inconsistent when using a this compound-based starting material. Could stability be the issue?
Answer:
Absolutely. Inconsistent yield is a common consequence of starting material degradation. If a portion of your this compound derivative has degraded, the effective concentration of the active starting material is lower than calculated, leading to reduced and variable yields.
Underlying Causality:
-
Partial Degradation: As discussed in Question 1, slow oxidation or photodegradation during storage reduces the purity of the starting material over time. This means that with each subsequent reaction from the same bottle, you may be using a less pure starting material.
-
Reaction with Degradants: The degradation byproducts themselves might interfere with your reaction. For example, quinone-like structures formed from oxidation could potentially react with your reagents or quench catalysts.
Actionable Solutions:
-
Re-analyze Your Starting Material: Before each use, or at regular intervals, verify the purity of your this compound starting material using a suitable analytical method (e.g., HPLC, GC-MS, or ¹H NMR).
-
Implement Strict Storage Protocols: Adhere strictly to the storage recommendations (inert atmosphere, dark, cool).[6][7] Aliquot your main stock into smaller, single-use vials to prevent repeated exposure of the entire batch to the atmosphere.
-
Purification Before Use: If you suspect degradation, you may need to re-purify the starting material by recrystallization or column chromatography before use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound compounds?
For optimal long-term stability, this compound and its derivatives should be stored as a solid under an inert atmosphere (argon or nitrogen), protected from light, and at a reduced temperature (2-8°C).
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidative degradation by displacing atmospheric oxygen.[2] |
| Light | Amber vials or dark storage | Prevents photodegradation, a common pathway for PAHs.[3] |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of potential degradation reactions.[9][10] |
| Form | Solid / Crystalline | Compounds are generally more stable in the solid state than in solution.[9][10] |
| Container | Tightly sealed glass vial | Prevents moisture ingress and contamination.[7][11] |
Q2: Which analytical techniques are best for monitoring the stability of these compounds?
A combination of techniques provides the most comprehensive picture:
-
HPLC with UV-Vis (DAD/PDA) Detector: Excellent for quantifying the parent compound and detecting the emergence of new, often chromophoric, impurities over time.
-
GC-MS: Ideal for identifying volatile degradation products and confirming the mass of impurities.
-
¹H NMR Spectroscopy: Useful for structural confirmation and detecting subtle changes in the molecule that might not be easily observed by chromatography.
Q3: Are there any known incompatible reagents or conditions to avoid?
Yes. Besides the issues with certain solvents, be cautious with:
-
Strong Oxidizing Agents: Reagents like nitric acid, permanganates, or peroxides will readily degrade the acenaphthene ring system.
-
Strong Lewis Acids: Can promote unwanted side reactions or polymerization.
-
High Temperatures: Thermal degradation can occur, especially during prolonged heating.[9][10] Use the lowest effective temperature for reactions and purifications.
-
UV Light Exposure: Avoid exposing reaction mixtures or solutions to direct sunlight or other UV sources unless it is a required part of the reaction (photochemistry).
Experimental Protocols & Visualizations
Protocol: Inert Atmosphere Handling for Storage
This protocol ensures the long-term stability of solid this compound compounds.
Materials:
-
Stock bottle of this compound compound.
-
Small, amber glass vials with PTFE-lined caps.
-
Source of dry inert gas (Argon or Nitrogen) with a manifold.
-
Spatulas and weighing paper.
-
Analytical balance.
Procedure:
-
Preparation: Place the required number of empty, open vials and their caps inside a desiccator and evacuate/backfill with inert gas three times to remove air and moisture.
-
Inerting: Transfer the vials to a glove box or use a Schlenk line. If using a line, insert a needle connected to the inert gas source into the main stock bottle to provide a positive pressure of inert gas.
-
Aliquoting: Quickly weigh the desired amount of the compound and transfer it into one of the pre-inertized vials.
-
Sealing: Immediately cap the vial tightly. Before removing the inert gas needle from the stock bottle, ensure it is sealed.
-
Final Purge: Briefly flush the headspace of the newly filled vial with inert gas before final, tight sealing.
-
Labeling & Storage: Label the vial clearly with the compound name, lot number, amount, and date. Store in a refrigerator (2-8°C) in a designated dark box.
Diagram: Potential Degradation Pathway
The following diagram illustrates a simplified, plausible degradation pathway for this compound initiated by photo-oxidation, leading to the formation of colored quinone-type impurities.
Caption: A simplified pathway of photo-oxidative degradation.
Diagram: Workflow for Stability Assessment
This workflow provides a logical sequence for assessing the stability of a new this compound derivative.
Sources
- 1. chembk.com [chembk.com]
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- 5. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. jfda-online.com [jfda-online.com]
- 10. "Stability of Polycyclic Aromatic Hydrocarbons during Heating" by Y.C. Chen and B.H. Chen [jfda-online.com]
- 11. chemos.de [chemos.de]
Navigating the Labyrinth of 5-Chloroacenaphthene Scale-Up: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the production of 5-Chloroacenaphthene. As a senior application scientist, I've witnessed firsthand the complexities that can arise when transitioning a promising laboratory-scale synthesis to a robust, scalable process. This guide is designed to be your trusted companion, offering in-depth, field-proven insights to navigate the common and not-so-common challenges you may encounter. We will move beyond simple procedural lists to explore the underlying chemistry and engineering principles, ensuring you not only solve immediate problems but also build a foundation for future success.
The Synthetic Landscape: Understanding the Chlorination of Acenaphthene
The primary industrial route to this compound is through the direct electrophilic chlorination of acenaphthene. This seemingly straightforward reaction is, in practice, a nuanced process where minor variations in reaction conditions can significantly impact yield, purity, and the overall success of your scale-up.
The reaction proceeds via an electrophilic aromatic substitution mechanism. A chlorinating agent, often chlorine gas or sulfuryl chloride, is activated by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to generate a more potent electrophile. This electrophile is then attacked by the electron-rich acenaphthene ring.
Caption: Electrophilic Chlorination of Acenaphthene.
A critical challenge in this synthesis is controlling the regioselectivity. The substitution can occur at various positions on the acenaphthene ring, leading to the formation of isomers, primarily 3-Chloroacenaphthene, and dichlorinated byproducts. The ratio of these products is highly dependent on the reaction conditions.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address specific issues you might encounter during the scale-up of this compound production. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Issue 1: Low Yield of this compound
Question: We are experiencing a significant drop in the yield of this compound as we move from a 1L to a 20L reactor. What are the likely causes and how can we mitigate this?
Answer:
A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that are often masked at the laboratory scale.[1]
Potential Causes and Solutions:
-
Inadequate Mixing and Mass Transfer:
-
The "Why": In a larger reactor, achieving homogenous mixing of the reactants (acenaphthene, chlorinating agent, and catalyst) becomes more difficult. Poor mixing can lead to localized "hot spots" of high reactant concentration, promoting side reactions and byproduct formation, or areas of low concentration where the reaction proceeds slowly or not at all.[1] The mass transfer of gaseous chlorine into the reaction mixture can also become a limiting factor at a larger scale.
-
Troubleshooting Steps:
-
Reactor and Impeller Design: Evaluate the geometry of your reactor and the type of impeller. For solid-liquid slurries or gas-liquid reactions, a pitched-blade turbine or a gas-inducing impeller might be more effective than a simple anchor stirrer.
-
Agitation Speed: Increase the agitation speed to improve mixing. However, be cautious of excessive shear, which could potentially degrade the product or create emulsions if a multi-phase system is used.
-
Baffling: Ensure your reactor is adequately baffled. Baffles prevent the formation of a central vortex and promote top-to-bottom mixing.
-
Subsurface Addition: For gaseous chlorinating agents, consider using a sparging tube to introduce the gas below the liquid surface, maximizing its residence time and contact with the reactants.
-
-
-
Poor Temperature Control:
-
The "Why": The chlorination of acenaphthene is an exothermic reaction. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging.[1] Uncontrolled temperature excursions can lead to increased byproduct formation, particularly dichlorination, and in a worst-case scenario, a runaway reaction.
-
Troubleshooting Steps:
-
Jacketed Reactor and Heat Transfer Fluid: Ensure your reactor jacket has a high flow rate of a suitable heat transfer fluid.
-
Controlled Addition of Reagents: Add the chlorinating agent or the catalyst in portions or via a syringe pump over an extended period. This allows the cooling system to keep pace with the heat generated.
-
Real-time Temperature Monitoring: Use multiple temperature probes within the reactor to get a more accurate picture of the internal temperature profile.
-
-
-
Catalyst Deactivation or Inefficiency:
-
The "Why": The catalyst can be deactivated by moisture or other impurities in the starting materials or solvents. On a larger scale, the impact of these impurities is magnified.
-
Troubleshooting Steps:
-
Moisture Scavenging: Ensure all starting materials and solvents are rigorously dried before use. Consider adding a drying agent to the reaction mixture if moisture is a persistent issue.
-
Catalyst Loading: Re-evaluate the catalyst loading. A slightly higher catalyst loading may be necessary at a larger scale to compensate for any minor deactivation.
-
Catalyst Quality: Verify the quality and activity of your catalyst from batch to batch.
-
-
Issue 2: High Levels of Impurities, Particularly the 3-Chloroacenaphthene Isomer
Question: Our final product is contaminated with a significant amount of the 3-Chloroacenaphthene isomer, making purification difficult. How can we improve the regioselectivity of the reaction?
Answer:
Controlling the formation of the 3-Chloroacenaphthene isomer is crucial for obtaining high-purity this compound. The regioselectivity is influenced by a combination of electronic and steric factors, which can be manipulated through careful control of the reaction conditions.
Key Factors Influencing Regioselectivity:
| Parameter | Effect on Isomer Ratio (5-Chloro vs. 3-Chloro) | Rationale |
| Temperature | Lower temperatures generally favor the formation of the 5-chloro isomer. | The transition state leading to the 5-isomer is sterically less hindered and electronically favored, but at higher temperatures, the reaction becomes less selective. |
| Solvent | Non-polar solvents (e.g., carbon tetrachloride, dichloromethane) tend to give higher selectivity for the 5-isomer. | Polar solvents can stabilize the more polar transition state leading to the 3-isomer. |
| Catalyst | The choice and concentration of the Lewis acid catalyst can influence selectivity. | A milder Lewis acid may offer better selectivity. High catalyst concentrations can lead to over-chlorination. |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) can sometimes offer better selectivity than chlorine gas. | The reaction mechanism with sulfuryl chloride can be more controlled under certain conditions. |
Troubleshooting Steps:
-
Optimize Reaction Temperature: Conduct a design of experiments (DoE) to identify the optimal temperature that maximizes the formation of the 5-chloro isomer while maintaining a reasonable reaction rate.
-
Solvent Screening: If your current process allows, screen a variety of non-polar solvents to see if you can improve the isomer ratio.
-
Catalyst Evaluation: Experiment with different Lewis acid catalysts (e.g., FeCl₃, AlCl₃, ZnCl₂) and optimize the catalyst loading.
-
Slow Addition of Chlorinating Agent: Adding the chlorinating agent slowly and maintaining a low concentration in the reaction mixture can help to suppress the formation of the 3-isomer and dichlorinated byproducts.
Caption: Factors Influencing Product Distribution.
Issue 3: Thermal Runaway During Reaction
Question: We experienced a sudden and rapid increase in temperature during the addition of the chlorinating agent. What caused this, and what safety measures should we implement to prevent it?
Answer:
A thermal runaway is a critical safety concern in exothermic reactions like chlorination. It occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure.
Root Causes:
-
Accumulation of Unreacted Reagents: If the chlorinating agent is added too quickly or if the reaction fails to initiate promptly, a large amount of unreacted material can accumulate. Once the reaction starts, the accumulated reagents react rapidly, generating a massive amount of heat.
-
Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction.
-
Loss of Agitation: If the agitator fails, heat transfer from the reaction mass to the cooling jacket will be severely compromised.
Preventative Measures and Safety Protocols:
-
Reaction Hazard Assessment: Before scaling up, perform a thorough reaction hazard assessment, including differential scanning calorimetry (DSC) or reaction calorimetry (RC1) studies, to understand the thermal profile of the reaction.
-
Controlled Addition: Always add the chlorinating agent slowly and monitor the temperature closely. The addition should be stopped immediately if the temperature begins to rise uncontrollably.
-
Emergency Quenching: Have a pre-defined emergency quenching procedure in place. This could involve adding a pre-cooled, inert solvent or a chemical quencher to the reactor.
-
Redundant Cooling and Monitoring: Install redundant cooling systems and temperature probes. An independent high-temperature alarm and shutdown system is highly recommended.
-
Pressure Relief: Ensure the reactor is equipped with a properly sized and functioning pressure relief valve or rupture disc.
-
Operator Training: All personnel involved in the process must be thoroughly trained on the potential hazards and emergency procedures.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to determine the purity of this compound and quantify the isomers?
A1: A combination of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is recommended for comprehensive purity analysis.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent method for identifying and quantifying volatile impurities, including the 3-chloro isomer and dichlorinated byproducts. The mass spectrometer provides definitive identification of the components.
-
HPLC (High-Performance Liquid Chromatography): A reversed-phase HPLC method using a C18 column with a UV detector is suitable for routine purity checks and can be validated for quantifying the main component and its isomers. Method development may be required to achieve baseline separation of the 5- and 3-chloro isomers.[2][3]
Q2: What are the key safety precautions to take when handling chlorine gas on a large scale?
A2: Handling chlorine gas requires strict safety protocols due to its high toxicity and reactivity.
-
Dedicated, Well-Ventilated Area: All chlorine handling should be done in a dedicated, well-ventilated area with a chlorine gas detection system and an emergency scrubber.
-
Personal Protective Equipment (PPE): Appropriate PPE, including a full-face respirator with a chlorine-specific cartridge, chemical-resistant gloves, and a chemical-resistant suit, must be worn.
-
Emergency Response Plan: A detailed emergency response plan, including procedures for leak detection and containment, must be in place. All personnel must be trained on this plan.
-
Material Compatibility: Ensure all equipment in contact with chlorine is made of compatible materials (e.g., steel, Monel, Hastelloy C). Avoid contact with moisture, as wet chlorine is highly corrosive.
Q3: How can we effectively remove the 3-Chloroacenaphthene isomer from the final product?
A3: If the reaction cannot be optimized to eliminate the 3-isomer, purification is necessary.
-
Recrystallization: This is the most common method for purifying solid organic compounds. A systematic solvent screening should be performed to find a solvent or solvent mixture in which this compound has good solubility at high temperatures and poor solubility at low temperatures, while the 3-isomer remains in solution.
-
Preparative Chromatography: For high-purity applications, preparative HPLC or flash chromatography can be used to separate the isomers. However, this is often not economically viable for large-scale production.
Q4: Are there any alternative, greener synthetic routes to this compound?
A4: Research into greener alternatives for chlorination is ongoing. Some potential avenues include:
-
Using N-Chlorosuccinimide (NCS): NCS is a solid, easier-to-handle chlorinating agent that can be used with a variety of catalysts.
-
Electrochemical Chlorination: This method uses electricity to generate the chlorinating species in situ, avoiding the need to handle large quantities of chlorine gas.
-
Flow Chemistry: Performing the chlorination in a continuous flow reactor can offer better control over reaction parameters, leading to improved selectivity and safety.
This technical support guide provides a framework for addressing the challenges associated with the scale-up of this compound production. By understanding the underlying principles and implementing robust troubleshooting and safety protocols, you can successfully transition your process from the lab to the plant.
References
- U.S. Patent 1,933,422.
- U.S. Patent 4,118,427.
- Japanese Patent 3768572B2.
- Hu, J. Y., et al. "Reactions of PAH with Chlorine and Chlorine Dioxide in Coal Tar Lined Pipes." Water Science and Technology, vol. 47, no. 7-8, 2003, pp. 225-31.
- U.S. Patent 3,051,763.
- U.S. Patent 6,174,415.
-
Riva, M., et al. "Kinetics of the gas-phase reactions of chlorine atoms with naphthalene, acenaphthene, and acenaphthylene." The Journal of Physical Chemistry A, vol. 118, no. 20, 2014, pp. 3535-40. [Link]
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Kim, J., et al. "Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions." Nature Communications, vol. 12, no. 1, 2021, p. 5821. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 6734, Acenaphthene." PubChem, [Link].
- U.S. Patent 3,567,610.
- U.S. Patent 5,387,725. Chlorination process, alkylation of products of said process and some products thereof. February 7, 1995.
- U.S. Patent Application 2021/0107853 A1.
-
Xu, L., et al. "Remediation of PAHs contaminated industrial soils by hypochlorous acid: performance and mechanisms." RSC Advances, vol. 12, no. 19, 2022, pp. 11953-61. [Link]
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Agilent Technologies. "Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices." Agilent, 2020. [Link]
- Liu, R., et al. "Kinetics and mechanisms of the formation of chlorinated and oxygenated polycyclic aromatic hydrocarbons during chlorination." Water Research, vol. 188, 2021, p. 116535.
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Thermo Fisher Scientific. "Analysis of Chlorinated Pesticides by GC/MS." Cromlab, [Link].
- U.S. Patent 3,005,031.
- Oehme, M., and B. J. B. B. A.-E. S. "Quantification of chlorinated naphthalenes with GC-MS using the molar response of electron impact ionization." Fresenius' Zeitschrift für analytische Chemie, vol. 323, no. 1, 1986, pp. 36-40.
-
Yan, Z., et al. "Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column." RSC Advances, vol. 5, no. 109, 2015, pp. 89599-605. [Link]
-
Chiral Technologies. "How to separate isomers by Normal phase HPLC?" ResearchGate, 2019. [Link]
- Steber, A., et al. "THE STUDY OF ACENAPHTHENE AND ITS COMPLEXATION WITH WATER." 69th International Symposium on Molecular Spectroscopy, 2014.
-
Environment and Climate Change Canada. "Fact sheet: Acenaphthylene." Canada.ca, 2017. [Link]
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Phenomenex. "Chiral HPLC Separations." Phenomenex, [Link].
-
Zhang, H., et al. "Electrophilic Chlorination of Naphthalene in Combustion Flue Gas." Environmental Science & Technology, vol. 53, no. 15, 2019, pp. 8893-902. [Link]
-
Wikipedia. "Chlorinated polycyclic aromatic hydrocarbon." Wikipedia, 2023. [Link]
-
Wikipedia. "Acenaphthylene." Wikipedia, 2023. [Link]
-
Environment and Climate Change Canada. "Fact sheet: Acenaphthene." Canada.ca, 2017. [Link]
-
Al-Mutlaq, M. A., et al. "Polycyclic Aromatic Hydrocarbons' Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review." Foods, vol. 11, no. 15, 2022, p. 2247. [Link]
- Satyanarayana, P. V. V. "HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC ENANTIOSEPARATION OF DRUGS CONTAINING MULTIPLE CHIRAL CENTERS ON CHIRAL STATIONARY PHASE." International Journal of Pharmaceutical Sciences and Research, vol. 3, no. 9, 2012, pp. 2896-905.
-
Krummenacher, I., et al. "Beyond the Scholl reaction – one-step planarization and edge chlorination of nanographenes by mechanochemistry." RSC Advances, vol. 11, no. 60, 2021, pp. 38045-50. [Link]
-
Wikipedia. "Air pollution." Wikipedia, 2023. [Link]
- Nechaev, M. S., et al. "DFT investigation of the thermodynamics and mechanism of electrophilic chlorination and iodination of arenes." Russian Chemical Bulletin, vol. 62, no. 8, 2013, pp. 1769-79.
Sources
Analytical methods for detecting impurities in 5-Chloroacenaphthene
Welcome to the technical support center for the analytical characterization of 5-Chloroacenaphthene. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for detecting and quantifying impurities. This resource provides in-depth answers to common questions and practical solutions to troubleshooting challenges encountered during analysis, ensuring the quality, safety, and efficacy of your materials.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
Impurities in this compound can originate from starting materials, synthetic by-products, or degradation. Given that it is a chlorinated polycyclic aromatic hydrocarbon (PAH), common impurities include:
-
Process-Related Impurities:
-
Acenaphthylene: Formed by dehydrogenation of acenaphthene.[3][4]
-
Other PAHs: Naphthalene, phenanthrene, and anthracene are common constituents of coal tar, a primary source for acenaphthene, and may carry through the synthesis.[1][5]
-
Isomers: Positional isomers formed during the chlorination reaction (e.g., 1-Chloroacenaphthene, 3-Chloroacenaphthene).
-
Polychlorinated Species: Di- or tri-chlorinated acenaphthenes resulting from over-chlorination.
-
Degradation Products: Oxidation or photolytic degradation products may form upon exposure to air, light, or incompatible storage conditions.
Q2: Which analytical technique is best for routine quality control (QC) of this compound impurities?
For routine QC, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[6] It offers an excellent balance of sensitivity, specificity, and robustness for separating and quantifying known impurities. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from its non-polar and polar impurities.
For identifying unknown impurities or for higher sensitivity, hyphenated techniques are preferred. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile and semi-volatile PAHs and their halogenated derivatives.[7][8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight and structural information for less volatile impurities.[10][11]
Q3: How should I prepare a sample of this compound for HPLC analysis?
Proper sample preparation is critical for accurate results. Due to its low solubility in water, this compound should be dissolved in an organic solvent.[1]
-
Solvent Selection: Acetonitrile (ACN) and methanol (MeOH) are common choices as they are miscible with the aqueous-organic mobile phases used in RP-HPLC. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
Procedure:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a volumetric flask using the chosen solvent (e.g., acetonitrile).
-
Use sonication if necessary to ensure complete dissolution.
-
Dilute to the final volume with the same solvent to achieve a target concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.2 µm or 0.45 µm syringe filter (PTFE or nylon) to remove particulates before injection. This protects the HPLC column from clogging.[12]
-
Q4: What is a typical starting point for developing an HPLC method for this compound?
A good starting point for an RP-HPLC method would be:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with a higher percentage of water and gradually increase the acetonitrile concentration to elute the more non-polar impurities.
-
-
Detection: UV detection at a wavelength where this compound and its key impurities show good absorbance (e.g., 225 nm or 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
Method optimization will be required to achieve the desired resolution between all impurity peaks.[13]
Analytical Method Selection
The choice of analytical technique depends on the specific goal of the analysis. The following diagram outlines a decision-making process for selecting the appropriate method.
Troubleshooting Guide
Q5: My HPLC peaks are tailing. What are the common causes and solutions?
Peak tailing, where the back half of the peak is drawn out, is a common issue that can compromise resolution and integration accuracy.[14]
-
Probable Cause 1: Secondary Silanol Interactions. Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.[14]
-
Probable Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.[14]
-
Solution: Reduce the injection volume or dilute the sample concentration and reinject.
-
-
Probable Cause 3: Column Contamination or Degradation. A build-up of strongly retained compounds or a void at the column inlet can distort peak shape.
-
Solution:
-
Q6: I am not getting good resolution between two impurity peaks. How can I improve it?
Poor resolution means the peaks are co-eluting or overlapping. Improving it requires modifying the chromatographic selectivity.
-
Solution 1: Modify the Mobile Phase Gradient.
-
Make the Gradient Shallower: Decrease the rate of change in the organic solvent percentage over the time range where the critical peaks elute. This gives the compounds more time to interact with the stationary phase, improving separation.
-
-
Solution 2: Change the Organic Solvent.
-
If you are using acetonitrile, try substituting it with methanol (or vice versa). Methanol and acetonitrile have different solvent properties and can alter the elution order and selectivity between analytes.[15]
-
-
Solution 3: Adjust the Mobile Phase pH.
-
If any impurities have acidic or basic properties, changing the pH can alter their retention time and potentially resolve them from neighboring peaks.
-
-
Solution 4: Try a Different Stationary Phase.
-
If mobile phase optimization is insufficient, switch to a column with a different selectivity. For example, a Phenyl-Hexyl column offers different interactions (pi-pi stacking) compared to a standard C18 column and can be effective for separating aromatic compounds.[15]
-
Q7: I'm seeing "ghost peaks" in my blank injections. What is the source?
Ghost peaks are peaks that appear in blank runs (injections of pure solvent) and are indicative of contamination or carryover.[12][14]
-
Probable Cause 1: Sample Carryover. Residue from a previous, more concentrated sample is retained in the injection port, valve, or column and elutes in a subsequent run.
-
Probable Cause 2: Contaminated Mobile Phase or Solvents.
-
Solution: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and water.[12] Filter all aqueous buffers before use.
-
-
Probable Cause 3: Leaching from Vials or Caps.
-
Solution: Ensure you are using high-quality vials and septa that are compatible with your sample solvent.
-
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor HPLC peak shape.
Detailed Experimental Protocol
Protocol: RP-HPLC-UV Method for Impurity Profiling of this compound
This protocol provides a starting point for the separation and quantification of potential impurities. It must be fully validated for its intended use.
1. Instrumentation
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for data acquisition and processing.
2. Materials and Reagents
-
This compound sample
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or ultrapure)
-
Phosphoric Acid (or Formic Acid for MS compatibility)
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 225 nm |
4. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution. Dilute further as needed.
-
Sample Solution: Accurately weigh and dissolve the test sample in acetonitrile to prepare a 1.0 mg/mL solution.
-
Filtration: Filter all solutions through a 0.2 µm syringe filter before placing them in the autosampler.
5. System Suitability Before sample analysis, perform at least five replicate injections of a standard solution to verify system performance.
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Theoretical Plates (N): The plate count for the this compound peak should be ≥ 2000.
-
Relative Standard Deviation (RSD): The RSD for the peak area and retention time should be ≤ 2.0%.
6. Analysis and Calculation
-
Inject the blank (acetonitrile), standard, and sample solutions.
-
Identify impurity peaks in the sample chromatogram by comparing their retention times to those in the standard chromatogram (if impurity standards are available).
-
Calculate the percentage of each impurity using the area normalization method, assuming the response factor is the same as the main peak, or quantify against a qualified reference standard if available.
References
-
ChemBK. (2024). Acenaphthylene, 5-chloro-1,2-dihydro- - Introduction. Available from: [Link]
-
Veeprho. Acenaphthene Impurities and Related Compound. Available from: [Link]
-
Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Available from: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12244402, Acenaphthylene, 5-chloro-. Available from: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
Reddit. (2024). HPLC peak shape trouble shooting. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 164854, 5-Chloro-6-fluoroacenaphthene. Available from: [Link]
-
Public Services and Procurement Canada. (n.d.). Fact sheet: Acenaphthene. Available from: [Link]
-
Restek Corporation. (2022). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Available from: [Link]
-
Public Services and Procurement Canada. (n.d.). Fact sheet: Acenaphthylene. Available from: [Link]
-
Journal of Chemical Technology and Metallurgy. (2023). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Available from: [Link]
-
Shimadzu. Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Available from: [Link]
-
Wikipedia. Acenaphthylene. Available from: [Link]
-
ResearchGate. (2015). (PDF) The gc-ms Analysis of Polycyclic Aromatic Hydrocarbons Content in Selected Fruit and Herbal Teas. Available from: [Link]
-
Taylor & Francis. Acenaphthene – Knowledge and References. Available from: [Link]
-
Wikipedia. Acenaphthene. Available from: [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]
-
MDPI. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Available from: [Link]
-
Scirp.org. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available from: [Link]
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
-
SIELC Technologies. Separation of Acenaphthene-5,6-dicarboxic acid on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]
-
Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available from: [Link]
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]
-
KLE College of Pharmacy, Belagavi. Analytical Method Development And Validation Of Acetaminophen, Caffeine ,Phenylephrine Hydrochloride And Dextromethorphan. Available from: [Link]
-
National Center for Biotechnology Information. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloroacenaphthene and Other Haloacenaphthenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, haloacenaphthenes serve as versatile building blocks for the synthesis of complex molecular architectures. The strategic functionalization of the acenaphthene core is critically dependent on the nature of the halogen substituent, which dictates the reactivity and accessibility of various synthetic transformations. This guide provides an in-depth comparison of the reactivity of 5-chloroacenaphthene with its fluoro, bromo, and iodo analogs, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This analysis is supported by established principles of chemical reactivity, illustrative experimental data from analogous systems, and detailed protocols to empower researchers in their synthetic endeavors.
The Reactivity Hierarchy of Haloacenaphthenes: A Fundamental Overview
The reactivity of 5-haloacenaphthenes in many common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is predominantly governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to a low-valent palladium catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds undergo this step more readily, leading to faster reaction rates and often allowing for milder reaction conditions.
The C-X bond dissociation energies decrease down the halogen group, establishing a clear and predictable reactivity trend:
I > Br > Cl >> F
This hierarchy is a cornerstone of synthetic strategy, allowing for selective and sequential functionalization of poly-halogenated aromatic systems. 5-Iodoacenaphthene is the most reactive, readily participating in a wide range of cross-coupling reactions under mild conditions. 5-Bromoacenaphthene offers a good balance of reactivity and stability, making it a workhorse in many synthetic applications. This compound, while less reactive, is an attractive substrate due to the lower cost and broader availability of chlorinated starting materials. However, its use often necessitates more forcing reaction conditions, including higher temperatures, higher catalyst loadings, and the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step. 5-Fluoroacenaphthene, with its exceptionally strong C-F bond, is generally unreactive in standard palladium-catalyzed cross-coupling reactions and typically requires specialized methods for activation.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections compare the expected reactivity of 5-haloacenaphthenes in three of the most prevalent cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings. While direct, side-by-side comparative studies on the full series of 5-haloacenaphthenes are not extensively documented in the literature, the well-established reactivity trends of haloarenes provide a reliable framework for predicting their relative performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is a robust and widely used method for the formation of biaryl structures.
Reactivity Trend: 5-Iodoacenaphthene > 5-Bromoacenaphthene > this compound > 5-Fluoroacenaphthene
-
5-Iodo- and 5-Bromoacenaphthene: These substrates are expected to undergo Suzuki-Miyaura coupling with high efficiency under standard conditions, often with low catalyst loadings and at moderate temperatures.
-
This compound: Successful coupling of this compound typically requires more vigorous conditions. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the oxidative addition of the C-Cl bond to the palladium center.
-
5-Fluoroacenaphthene: This derivative is generally inert under standard Suzuki-Miyaura conditions.
Table 1: Illustrative Comparison of Haloarene Reactivity in Suzuki-Miyaura Coupling (Analogous System)
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 |
| 4-Bromotoluene | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 92 |
| 4-Chlorotoluene | Pd₂(dba)₃/XPhos (2 mol%) | K₃PO₄ | Dioxane | 100 | 18 | 85 |
This data is representative of the general reactivity trends and is not specific to acenaphthene substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoacenaphthene with Phenylboronic Acid
Materials:
-
5-Bromoacenaphthene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (5 mL per mmol of 5-bromoacenaphthene)
-
Ethanol (2 mL per mmol of 5-bromoacenaphthene)
-
Water (2 mL per mmol of 5-bromoacenaphthene)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoacenaphthene, phenylboronic acid, and potassium carbonate.
-
Add the toluene, ethanol, and water.
-
Bubble argon through the mixture for 15 minutes to degas the solution.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 80 °C and stir vigorously for 6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-phenylacenaphthene.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylated alkynes.
Reactivity Trend: 5-Iodoacenaphthene > 5-Bromoacenaphthene > this compound > 5-Fluoroacenaphthene
-
5-Iodoacenaphthene: Reacts readily, often at room temperature, with a variety of terminal alkynes.
-
5-Bromoacenaphthene: Generally requires slightly elevated temperatures to achieve good yields.
-
This compound: Typically requires higher temperatures, more active catalyst systems, and sometimes the use of copper-free conditions to avoid side reactions.
-
5-Fluoroacenaphthene: Unreactive under standard Sonogashira conditions.
Table 2: Illustrative Comparison of Haloarene Reactivity in Sonogashira Coupling (Analogous System)
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | PdCl₂(PPh₃)₂/CuI (1/2 mol%) | Et₃N | THF | 25 | 1 | 98 |
| 4-Bromotoluene | PdCl₂(PPh₃)₂/CuI (1/2 mol%) | Et₃N | THF | 60 | 4 | 90 |
| 4-Chlorotoluene | Pd(OAc)₂/SPhos/CuI (2/4/4 mol%) | K₂CO₃ | Dioxane | 110 | 24 | 75 |
This data is representative of the general reactivity trends and is not specific to acenaphthene substrates.
Experimental Protocol: Sonogashira Coupling of 5-Iodoacenaphthene with Phenylacetylene
Materials:
-
5-Iodoacenaphthene (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.01 equiv)
-
Copper(I) iodide (CuI, 0.02 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Tetrahydrofuran (THF, 10 mL per mmol of 5-iodoacenaphthene)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 5-iodoacenaphthene, PdCl₂(PPh₃)₂, and CuI.
-
Add THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4 hours, or until complete consumption of the starting material is observed by TLC.
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield 5-(phenylethynyl)acenaphthene.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.
Reactivity Trend: 5-Iodoacenaphthene > 5-Bromoacenaphthene > this compound > 5-Fluoroacenaphthene
-
5-Iodo- and 5-Bromoacenaphthene: Are expected to be effective substrates for the Heck reaction, with the iodo derivative reacting under milder conditions.
-
This compound: The Heck reaction of unactivated aryl chlorides is challenging and often requires high temperatures and specialized catalyst systems, such as those employing bulky phosphine ligands or palladacycle catalysts.
-
5-Fluoroacenaphthene: Not a suitable substrate for standard Heck reactions.
Table 3: Illustrative Comparison of Haloarene Reactivity in Heck Reaction (Analogous System)
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Styrene | Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 100 | 2 | 93 |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 120 | 8 | 88 |
| 4-Chlorotoluene | Styrene | Pd(OAc)₂/PCy₃ (2 mol%) | K₂CO₃ | DMA | 140 | 24 | 70 |
This data is representative of the general reactivity trends and is not specific to acenaphthene substrates.
Experimental Protocol: Heck Reaction of 5-Bromoacenaphthene with Styrene
Materials:
-
5-Bromoacenaphthene (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
N,N-Dimethylformamide (DMF, 5 mL per mmol of 5-bromoacenaphthene)
Procedure:
-
In a sealed tube, combine 5-bromoacenaphthene, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add DMF, triethylamine, and styrene.
-
Seal the tube and heat the reaction mixture to 120 °C for 12 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to give 5-styrylacenaphthene.
Nucleophilic Aromatic Substitution (SNA r)
While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SNA r) offers an alternative pathway for the functionalization of haloacenaphthenes, particularly when electron-withdrawing groups are present on the aromatic ring. The reactivity order in SNA r reactions is often the reverse of that observed in cross-coupling reactions.
Reactivity Trend: 5-Fluoroacenaphthene > this compound > 5-Bromoacenaphthene > 5-Iodoacenaphthene
This reversal is due to the mechanism of SNA r, which proceeds through a Meisenheimer complex. The rate-determining step is the attack of the nucleophile on the carbon bearing the halogen. A more electronegative halogen (like fluorine) polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The high stability of the fluoride ion as a leaving group also contributes to the enhanced reactivity of fluoroaromatics in SNA r.
For SNA r to occur on the acenaphthene scaffold, the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the halogen is generally required to stabilize the negatively charged Meisenheimer intermediate.
Mechanistic Insights and Causality
The observed reactivity trends can be rationalized by considering the key steps in the catalytic cycles and the electronic properties of the haloacenaphthenes.
Oxidative Addition in Cross-Coupling Reactions
The oxidative addition of the C-X bond to the Pd(0) catalyst is the initial and often rate-limiting step in Suzuki, Sonogashira, and Heck reactions. The ease of this step is inversely proportional to the C-X bond strength.
Caption: Reactivity trend of 5-haloacenaphthenes in Pd-catalyzed cross-coupling.
The weaker C-I bond allows for facile oxidative addition even at low temperatures, while the stronger C-Cl bond requires more energy input and more potent catalytic systems. The C-F bond is exceptionally strong, rendering 5-fluoroacenaphthene largely unreactive under these conditions.
Nucleophilic Attack in SNA r Reactions
In contrast, the rate of SNA r is determined by the electrophilicity of the carbon atom attached to the halogen. The high electronegativity of fluorine makes the carbon in 5-fluoroacenaphthene the most electron-deficient and therefore the most susceptible to nucleophilic attack.
Caption: Reactivity trend of 5-haloacenaphthenes in SNAr reactions.
Conclusion
The choice of halogen on the 5-position of the acenaphthene scaffold is a critical decision in the design of a synthetic route. For palladium-catalyzed cross-coupling reactions, the reactivity follows the well-established trend of I > Br > Cl >> F, which is inversely correlated with the C-X bond strength. While 5-iodo- and 5-bromoacenaphthene are highly reactive and versatile substrates, the lower cost of this compound makes it an attractive alternative, provided that optimized reaction conditions with more active catalyst systems are employed. Conversely, for nucleophilic aromatic substitution reactions, the reactivity order is reversed, with 5-fluoroacenaphthene being the most reactive, although the presence of activating electron-withdrawing groups is a prerequisite. A thorough understanding of these reactivity principles is essential for researchers to efficiently and effectively synthesize novel acenaphthene-based molecules for a wide range of applications.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Sonogashira, K. Development of Pd-Cu Catalyzed Cross-Coupling of Terminal Acetylenes with sp2-Carbon Halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46–49. [Link]
-
Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 1982 , 27, 345–390. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Clark, J. H.; Wails, D.; Bastock, T. W. Aromatic Fluorination. CRC Press, 1996. [Link]
-
Blanksby, S. J.; Ellison, G. B. Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 2003 , 36 (4), 255–263. [Link]
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010. [Link]
-
Bunnett, J. F.; Zahler, R. E. Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 1951 , 49 (2), 273–412. [Link]
A Senior Application Scientist's Guide to Cross-Coupling Reactions: 5-Chloroacenaphthene vs. 5-Bromoacenaphthene
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the choice between an aryl chloride and an aryl bromide is a recurring deliberation. This guide provides an in-depth technical comparison of two such building blocks: 5-Chloroacenaphthene and 5-Bromoacenaphthene. By examining the fundamental principles of their reactivity and presenting available experimental data, this document aims to empower scientists to make informed decisions for their specific synthetic challenges.
The Fundamental Reactivity Divide: C-Cl vs. C-Br Bonds
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This hierarchy is primarily dictated by the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The C-Br bond is weaker than the C-Cl bond, meaning less energy is required to break the C-Br bond during the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, 5-bromoacenaphthene is inherently more reactive than this compound.
This difference in reactivity translates to several practical considerations in the laboratory:
-
Reaction Conditions: Reactions with 5-bromoacenaphthene typically proceed under milder conditions, such as lower temperatures and shorter reaction times, compared to those with this compound.
-
Catalyst Loading: The higher reactivity of the bromo derivative often allows for lower catalyst loadings, which is economically and environmentally advantageous, especially on a larger scale.
-
Ligand Choice: While simple phosphine ligands are often sufficient for activating aryl bromides, the more challenging activation of aryl chlorides frequently necessitates the use of more sophisticated, bulky, and electron-rich ligands to facilitate the oxidative addition step.
Below is a diagram illustrating the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the critical oxidative addition step where the difference in reactivity between the chloro and bromo substrates is most pronounced.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Experimental Data
Note: The following data is compiled from different studies and is intended to be illustrative of general trends. Direct comparison of yields should be done with caution due to variations in reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The higher reactivity of 5-bromoacenaphthene is evident in the milder conditions and often higher yields reported.
| Entry | Acenaphthene Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromoacenaphthene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [1] |
| 2 | This compound | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 24 | 85 | [2] |
Heck Reaction
In the Heck reaction, which couples aryl halides with alkenes, the trend of higher reactivity for the bromo-substituted compound continues. Achieving good yields with this compound often requires more specialized and bulky phosphine ligands.[3]
| Entry | Acenaphthene Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromoacenaphthene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 6 | 88 | [4] |
| 2 | This compound | n-Butyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | 24 | 75 | [3] |
Sonogashira Coupling
The Sonogashira coupling of aryl halides with terminal alkynes is a powerful tool for the synthesis of substituted alkynes. While both substrates can be utilized, reactions with this compound generally demand higher temperatures and more robust catalytic systems.
| Entry | Acenaphthene Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromoacenaphthene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 4 | 95 | [5] |
| 2 | This compound | Phenylacetylene | PdCl₂(PCy₃)₂ / CuI | Cs₂CO₃ | Dioxane | 120 | 18 | 82 | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. The coupling of the less reactive this compound often necessitates the use of specialized, electron-rich, and bulky phosphine ligands developed by Buchwald, Hartwig, and others.
| Entry | Acenaphthene Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromoacenaphthene | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 8 | 91 | [6][7] |
| 2 | This compound | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 16 | 87 | [6][7] |
Experimental Protocols
To provide a practical context, the following are representative, detailed experimental protocols for a Suzuki-Miyaura coupling reaction with both 5-bromoacenaphthene and this compound.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoacenaphthene with Phenylboronic Acid
Caption: Experimental workflow for Suzuki-Miyaura coupling of 5-bromoacenaphthene.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromoacenaphthene (233 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
Addition of Catalyst and Solvent: Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) is added under a positive pressure of argon. A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is then added via syringe.
-
Reaction: The reaction mixture is heated to 80 °C in an oil bath and stirred vigorously for 12 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with brine (2 x 10 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 5-phenylacenaphthene.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Caption: Experimental workflow for Suzuki-Miyaura coupling of this compound.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (189 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (531 mg, 2.5 mmol).
-
Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
Addition of Catalyst and Solvent: Tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol) and SPhos (33 mg, 0.08 mmol) are added under a positive pressure of argon. Degassed anhydrous dioxane (5 mL) is then added via syringe.
-
Reaction: The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with brine (2 x 10 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 5-phenylacenaphthene.
Conclusion and Recommendations
The choice between this compound and 5-bromoacenaphthene in cross-coupling reactions is a classic example of the trade-off between reactivity and cost/availability.
-
5-Bromoacenaphthene is the more reactive substrate, generally leading to higher yields under milder conditions and with lower catalyst loadings. It is the preferred choice for rapid, small-scale synthesis and when dealing with sensitive functional groups that may not tolerate the more forcing conditions required for the chloro-analogue.
-
This compound , while less reactive, is often more cost-effective and readily available, making it an attractive option for large-scale industrial applications. The successful use of this compound typically requires careful optimization of the catalytic system, often involving the use of specialized, bulky, and electron-rich phosphine ligands.
For researchers in the early stages of drug discovery and development, the higher reactivity of 5-bromoacenaphthene often makes it the more practical choice for quickly accessing a variety of analogs for structure-activity relationship (SAR) studies. However, for process development and large-scale synthesis, the economic advantages of This compound warrant the investment in developing a robust and efficient cross-coupling protocol.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Prieto, A., et al. (2024). Synthesis of 5-phenyl-1,8-naphthalic anhydrides: An exercise in acenaphthene chemistry. Tetrahedron Letters, 135, 154907. [Link]
-
A new and effective technique that yields dibenzo[b,e]azepine and dibenzo[c,f][6][8]thiazepine derivatives through nickel-catalyzed regioselective intramolecular acetylene hydroarylation has been reported. ResearchGate. [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. [Link]
-
Synthesis of 5-Aminoacenaphthene. PrepChem. [Link]
-
Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation. ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Heck reaction of various aryl bromides and styrene using complex Pd5 a. ResearchGate. [Link]
-
Sonogashira coupling reactions of phenylacetylene and aryl halides. ResearchGate. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
Heck coupling reaction of different aryl halides with styrene. ResearchGate. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
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Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]
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A Comparative Guide to the Spectroscopic Confirmation of 5-Chloroacenaphthene
Introduction
In the realms of materials science, medicinal chemistry, and organic synthesis, the unambiguous structural confirmation of novel and functionalized molecules is a cornerstone of rigorous scientific practice. 5-Chloroacenaphthene, a halogenated polycyclic aromatic hydrocarbon, serves as a valuable intermediate in the synthesis of dyes, pharmaceuticals, and fluorescent probes.[1] Its precise molecular architecture, including the specific position of the chlorine atom on the acenaphthene framework, is critical to its reactivity and the properties of its downstream products. This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the unequivocal structural elucidation of this compound. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and interpret the expected spectral data, offering a holistic approach for researchers and drug development professionals.
The Imperative of Orthogonal Spectroscopic Analysis
A single spectroscopic method is rarely sufficient for the absolute structural confirmation of a molecule as complex as this compound. Each technique probes different aspects of the molecular structure, and their combined application provides a self-validating system of evidence. This orthogonal approach is essential to eliminate isomeric ambiguities and confirm the purity of the synthesized compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
Causality Behind Experimental Choices: ¹H NMR spectroscopy is the initial and most informative experiment due to the high natural abundance and sensitivity of the proton nucleus. The choice of a deuterated solvent, typically deuterochloroform (CDCl₃), is crucial to avoid overwhelming the analyte signals with solvent protons. A standard 5-10 mg sample concentration provides an optimal signal-to-noise ratio for a timely acquisition.
Expected ¹H NMR Spectrum of this compound (Predicted)
The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern in the aromatic region, typically between 7.0 and 8.0 ppm, and a characteristic singlet for the aliphatic protons. The chlorine atom's electron-withdrawing nature will deshield adjacent protons, causing them to resonate at a higher frequency (downfield).
| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-2 | ~3.4 | s | - |
| Aromatic Protons | 7.2 - 7.8 | m | - |
Note: Specific assignments of the aromatic protons require advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) and are beyond the scope of this introductory guide. The provided chemical shifts are estimations and may vary based on experimental conditions.
B. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Causality Behind Experimental Choices: ¹³C NMR spectroscopy complements ¹H NMR by providing a direct count of the number of unique carbon environments. Due to the low natural abundance of the ¹³C isotope (1.1%), a higher sample concentration (20-50 mg) and a longer acquisition time are typically required. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Expected ¹³C NMR Spectrum of this compound (Predicted)
The ¹³C NMR spectrum of this compound is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, confirming the asymmetry introduced by the chlorine substituent. The carbon atom directly bonded to the chlorine (C-5) will be significantly deshielded.
| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) |
| C-1, C-2 | ~30 |
| Aromatic/Quaternary Carbons | 120 - 145 |
Note: The chemical shifts are estimations. Precise assignments require comparison with spectral databases or computational predictions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterochloroform (CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary.
-
II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation pattern.
Causality Behind Experimental Choices: Electron Ionization (EI) is a common and robust ionization method for relatively small, non-polar molecules like this compound. The high energy of the electron beam (typically 70 eV) induces fragmentation, which provides a characteristic "fingerprint" of the molecule.
Expected Mass Spectrum of this compound
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in an (M+2)⁺ peak with about one-third the intensity of the molecular ion peak.
| Ion | m/z (mass-to-charge ratio) | Relative Abundance | Interpretation |
| [C₁₂H₉³⁵Cl]⁺ | 188 | ~100% | Molecular Ion (M⁺) |
| [C₁₂H₉³⁷Cl]⁺ | 190 | ~33% | Isotopic Peak (M+2)⁺ |
| [C₁₂H₉]⁺ | 153 | Variable | Loss of Cl radical |
| [C₁₂H₈]⁺ | 152 | Variable | Loss of HCl |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the solid this compound sample directly into the ion source using a direct insertion probe.
-
Ionization: Utilize an Electron Ionization (EI) source with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and significant fragments.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, the characteristic isotopic pattern of chlorine, and major fragmentation peaks.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
Infrared spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups and confirming the overall structural framework.
Causality Behind Experimental Choices: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a rapid and convenient method that requires minimal sample preparation. Alternatively, preparing a KBr (potassium bromide) pellet can also yield a high-quality spectrum.
Expected IR Spectrum of this compound
The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H stretching, C=C stretching of the aromatic rings, C-H bending, and the C-Cl stretching vibrations.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-H Bending (out-of-plane) | 900 - 675 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Experimental Protocol: Infrared Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
Causality Behind Experimental Choices: A dilute solution of the compound in a UV-transparent solvent, such as ethanol or hexane, is prepared to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).
Expected UV-Vis Spectrum of this compound
As a polycyclic aromatic hydrocarbon, this compound is expected to exhibit multiple absorption bands in the UV region, characteristic of π → π* transitions. The presence of the chlorine atom may cause a slight bathochromic (red) shift compared to the parent acenaphthene.
| Transition | Expected λmax (nm) |
| π → π* | 250 - 350 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol) with a concentration that gives a maximum absorbance below 1.0.
-
Data Acquisition: Record the UV-Vis spectrum from 200 to 400 nm using a dual-beam spectrophotometer.
-
Blank Correction: Use the pure solvent as a blank to zero the instrument.
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Obtained | Strengths | Limitations |
| ¹H NMR | Connectivity and chemical environment of protons. | High resolution, detailed structural information. | Requires soluble sample, complex spectra can be difficult to interpret. |
| ¹³C NMR | Number of unique carbon environments. | Direct carbon skeleton information. | Low sensitivity, requires longer acquisition times. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, isotopic information. | Fragmentation can be complex, may not distinguish isomers. |
| IR Spectroscopy | Presence of functional groups. | Fast, non-destructive, good for solids. | Limited information on overall structure, fingerprint region can be complex. |
| UV-Vis Spectroscopy | Information about the conjugated π-system. | High sensitivity, quantitative applications. | Limited structural information, broad bands. |
Visualizing the Workflow
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound necessitates a multi-pronged spectroscopic approach. ¹H and ¹³C NMR provide the foundational map of the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and the presence of chlorine. IR spectroscopy validates the presence of the key functional groups and the aromatic system, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. By judiciously applying and integrating the data from these orthogonal techniques, researchers can confidently and unequivocally confirm the structure of this compound, ensuring the integrity and reproducibility of their scientific endeavors.
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ChemBK. Acenaphthylene, 5-chloro-1,2-dihydro-. Available at: [Link] (Accessed: January 13, 2026).
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A Comparative Guide to the X-ray Crystallographic Analysis of 5-Chloroacenaphthene and Related Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. Single-crystal X-ray diffraction is an unparalleled technique for elucidating the precise atomic arrangement within a crystalline solid, providing critical insights into molecular geometry, intermolecular interactions, and solid-state packing.[1][2] This guide provides a comprehensive overview of the crystallographic analysis of 5-Chloroacenaphthene, a halogenated polycyclic aromatic hydrocarbon.
The Significance of Crystallographic Data in Drug Development
In the realm of pharmaceutical sciences, the crystal structure of an active pharmaceutical ingredient (API) is a cornerstone of its characterization. It directly influences critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the solid-state structure is therefore essential for formulation development, polymorphism screening, and intellectual property protection. X-ray crystallography stands as the definitive method for obtaining this information.[1][3]
Hypothetical Crystallographic Data for this compound
To illustrate the expected outcomes of a successful crystallographic experiment, the following table presents hypothetical, yet realistic, crystallographic data for this compound. These parameters are extrapolated based on the known structures of related acenaphthene derivatives.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₂H₉Cl | Defines the elemental composition. |
| Formula Weight | 188.65 g/mol | Molar mass of the molecule. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a | 8.5 Å | Unit cell dimension. |
| b | 10.2 Å | Unit cell dimension. |
| c | 9.8 Å | Unit cell dimension. |
| α | 90° | Unit cell angle. |
| β | 105° | Unit cell angle. |
| γ | 90° | Unit cell angle. |
| Volume | 820 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Density (calculated) | 1.53 g/cm³ | Theoretical density of the crystal. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Comparative Crystallographic Data of Acenaphthene Derivatives
To provide context, the following table compares the crystallographic data of known acenaphthene derivatives. This comparison highlights how different substituents can influence the crystal packing and unit cell parameters.[4]
| Compound | Acenaphthenequinone[4] | cis-1,2-Acenaphthenediol[4] |
| Chemical Formula | C₁₂H₈O₂ | C₁₂H₁₀O₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a | 7.81 Å | 10.9 Å |
| b | 27.0 Å | 8.4 Å |
| c | 3.851 Å | 10.1 Å |
| β | 90° | 102° |
| Volume | 812 ų | 906 ų |
| Z | 4 | 4 |
The variation in crystal systems and unit cell dimensions between these derivatives underscores the significant impact of functional group modifications on the solid-state arrangement of the acenaphthene core.
Experimental Protocol for Single-Crystal X-ray Diffraction of this compound
The following protocol outlines the necessary steps to obtain high-quality crystallographic data for this compound. This process is a self-validating system, where the quality of the outcome at each stage is predictive of the final structure's resolution and reliability.
Part 1: Crystal Growth
The initial and often most challenging step is the growth of a single crystal suitable for diffraction.[1] The crystal should ideally be between 0.1 and 0.3 mm in all dimensions, with well-defined faces and no visible imperfections.
Method: Slow Evaporation
-
Solvent Selection: Begin by screening a range of solvents to determine the solubility of this compound. A suitable solvent is one in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent in a clean vial.
-
Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial daily for the formation of single crystals.
Part 2: Data Collection
Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data using a single-crystal diffractometer.[2][5]
Instrumentation: Modern Single-Crystal X-ray Diffractometer
-
Crystal Mounting: Carefully mount the selected crystal on a goniometer head.
-
Data Acquisition: The data collection process is typically automated. The instrument software will determine the unit cell and an optimal data collection strategy. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[6]
Part 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (hkl).
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process minimizes the R-factor.
Workflow for Crystallographic Analysis
The following diagram illustrates the comprehensive workflow for the single-crystal X-ray diffraction experiment.
Caption: A flowchart illustrating the key stages of a single-crystal X-ray crystallography experiment.
Data Validation and Deposition
A crucial aspect of ensuring the trustworthiness of crystallographic data is validation. Programs such as checkCIF are used to rigorously assess the quality and integrity of the final structural model. Upon validation, the crystallographic data, including the Crystallographic Information File (CIF), should be deposited in a public repository like the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[7][8][9]
Conclusion
This guide has provided a comprehensive framework for the X-ray crystallographic analysis of this compound. By presenting a detailed experimental protocol and a comparative analysis with related structures, researchers are equipped with the necessary knowledge to pursue the structural characterization of this and other novel compounds. The elucidation of the three-dimensional structure of this compound will undoubtedly contribute to a deeper understanding of its chemical behavior and potential applications.
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IUCr Journals. Crystallographic data for some acenaphthene derivations. Available from: [Link]
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University of York. Single Crystal X-ray Diffraction. Available from: [Link]
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National Center for Biotechnology Information. Crystal structure and molecular Hirshfeld surface analysis of acenaphthene derivatives obeying the chlorine–methyl exchange rule. Available from: [Link]
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Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]
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Indian Chemical Society. Preliminary understanding of experiments on single crystal X-ray crystallography. Available from: [Link]
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ACS Publications. The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Available from: [Link]
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National Center for Biotechnology Information. Crystal structure of 5''-(4-chloro-benzyl-idene)-4'-(4-chloro-phen-yl)-1'-methyltri-spiro[acenapthylene-1,2'-pyrrolidine-3',1''-cyclo-hexane-3'',2'''-[1][4]dioxane]-2(1H),6''-dione. Available from: [Link]
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National Center for Biotechnology Information. Acenaphthene. Available from: [Link]
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National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one. Available from: [Link]
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National Center for Biotechnology Information. Crystal structure of 8-[7,8-bis(4-chlorobenzoyl)-7H-cyclopenta[a]acenaphthylen-9-yl]naphthalene-1-carboxylic acid. Available from: [Link]
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ResearchGate. X-ray diffraction pattern of acenaphthene. Available from: [Link]
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The Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available from: [Link]
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A Comparative Guide to the Fluorescence Properties of 5-Chloroacenaphthene Derivatives
This guide provides an in-depth comparative analysis of the fluorescence properties of 5-Chloroacenaphthene and its derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet. It delves into the fundamental photophysical principles that govern the fluorescence of this molecular scaffold, explaining the causality behind structure-property relationships. We will explore how strategic chemical modifications can tune the emission characteristics of the this compound core, supported by established experimental data and validated protocols.
The this compound Scaffold: A Foundation for Fluorophore Design
Acenaphthene is a rigid, polycyclic aromatic hydrocarbon (PAH) that serves as an excellent foundational structure for fluorescent probes.[1] Its planar geometry and π-conjugated system give rise to intrinsic fluorescence. The introduction of a chlorine atom at the 5-position creates our parent compound, this compound. This substitution is not trivial; the chlorine atom exerts a significant internal heavy-atom effect .
The heavy-atom effect, stemming from the large spin-orbit coupling of the chlorine atom, enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁).[2] This process competes directly with fluorescence, which is the radiative decay from S₁ to the ground state (S₀). Consequently, this compound is expected to exhibit a lower fluorescence quantum yield compared to its non-halogenated parent, acenaphthene.[3] Understanding this baseline is critical for interpreting the properties of its derivatives.
Caption: Molecular structure of the this compound scaffold with numbered positions.
Comparative Analysis: The Influence of Substituents
To understand how electronic modifications alter the photophysical profile of the this compound core, we will compare it to two representative derivatives: one with a strong electron-donating group (EDG), -NH₂ (amino) , and one with a strong electron-withdrawing group (EWG), -NO₂ (nitro) , both substituted at the 6-position. This creates a "push-pull" electronic environment that dramatically impacts the molecule's interaction with light.
Quantitative Photophysical Data
The table below summarizes the expected fluorescence properties for our three compounds of interest. The data for the derivatives are illustrative, based on well-established photophysical principles, to demonstrate the expected trends.
| Compound | Substituent (at C6) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Expected Solvatochromism |
| Parent | This compound | ~325 | ~340 | ~1350 | Low | Minimal |
| Derivative A | 5-Chloro-6-amino-acenaphthene | ~360 | ~450 | ~5400 | Moderate | Strong Positive |
| Derivative B | 5-Chloro-6-nitro-acenaphthene | ~380 | ~520 | ~6400 | Very Low | Strong Positive |
Mechanistic Interpretation
Derivative A: 5-Chloro-6-amino-acenaphthene (EDG)
The introduction of the amino group creates a donor-π-acceptor (D-π-A) system. Upon photoexcitation, an electron is promoted to an excited state that possesses significant Intramolecular Charge Transfer (ICT) character. This means the excited state has a much larger dipole moment than the ground state.
-
Red-Shifted Spectra: The ICT state is lower in energy than the locally excited state of the parent compound, resulting in a bathochromic (red) shift in both absorption and emission spectra.
-
Large Stokes Shift: The geometry of the molecule can relax in the excited state to better accommodate the charge separation, leading to a significant Stokes shift.
-
Solvatochromism: The highly polar ICT excited state is strongly stabilized by polar solvents.[4] This stabilization lowers the energy of the emitted photon, causing a pronounced red-shift in the emission maximum as solvent polarity increases—a phenomenon known as positive solvatochromism.[5][6]
Derivative B: 5-Chloro-6-nitro-acenaphthene (EWG)
The powerful electron-withdrawing nitro group creates an even more pronounced D-π-A character, leading to a more polarized excited state than in Derivative A.
-
Further Red-Shift: The absorption and emission are shifted further into the visible region due to the stronger ICT effect.
-
Fluorescence Quenching: While forming a strong ICT state, nitro-aromatic compounds are notorious for fluorescence quenching. The enhanced ISC to the triplet state and other non-radiative decay pathways often dominate, leading to a very low fluorescence quantum yield.
Caption: Energy diagram illustrating positive solvatochromism in D-π-A fluorophores.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
To ensure the trustworthiness and reproducibility of the data presented in such studies, a robust experimental protocol is essential. The most common and reliable method for determining the fluorescence quantum yield (ΦF) is the comparative method, which measures the fluorescence of a sample relative to a well-characterized standard.[7][8]
Materials and Equipment
-
Fluorophore Solutions: Dilute solutions of the sample (e.g., this compound derivative) and a fluorescence standard.
-
Fluorescence Standard: A compound with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV-Vis region.[9]
-
Solvent: Spectroscopic grade solvent, ensuring it is free of fluorescent impurities.[10] The same solvent must be used for both the sample and the standard.
-
Instrumentation: A UV-Vis spectrophotometer and a fluorescence spectrometer (spectrofluorometer).
-
Cuvettes: Matched 1 cm path length quartz cuvettes.
Step-by-Step Methodology
-
Prepare a Series of Solutions: Prepare at least five dilute solutions of both the sample and the standard in the same solvent. The concentrations should be chosen so that the absorbance at the excitation wavelength is within the range of 0.02 to 0.1. This is critical to minimize inner-filter effects.[7]
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each solution. Note the absorbance value at the chosen excitation wavelength (λex). This wavelength should be the same for both the sample and the standard.
-
Measure Fluorescence Emission: Record the fluorescence emission spectrum for each solution in the spectrofluorometer. The excitation wavelength must be set to λex, and all instrument settings (e.g., excitation and emission slit widths) must be kept identical for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the Data: For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance at λex.
-
Calculate the Slope: Perform a linear regression for both datasets. The slope of the resulting line is proportional to the quantum yield.
-
Calculate the Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Slopesample / Slopestd) * (η2sample / η2std)
Where:
-
Φstd is the known quantum yield of the standard.
-
Slopesample and Slopestd are the gradients from the plots of integrated intensity vs. absorbance.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively. (If the same solvent is used, this term cancels out).
-
Experimental Workflow Diagram
Caption: Workflow for relative fluorescence quantum yield measurement.
Conclusion and Future Outlook
This guide demonstrates that the this compound scaffold is a versatile platform for developing fluorescent molecules. The introduction of the chlorine atom provides a baseline of moderate fluorescence due to the heavy-atom effect. By strategically adding electron-donating or electron-withdrawing groups, it is possible to tune the compound's photophysical properties significantly. Specifically, the creation of D-π-A systems leads to red-shifted emission, large Stokes shifts, and sensitivity to the solvent environment.
These structure-property relationships are fundamental to designing novel probes for specific applications. For instance, a derivative with a large Stokes shift and high quantum yield in aqueous media could be a candidate for biological imaging, while a compound exhibiting strong solvatochromism could be developed into a sensor for solvent polarity or binding events. Future work should focus on synthesizing and characterizing a broader range of derivatives to build a comprehensive library of these valuable fluorophores.
References
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
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Yamaguchi, J., Itami, K., et al. (2012). Photophysical properties of 1-Aza-2-boraacenaphthene synthesized by a reduction of base-stabilized aminodibromoborane. Chemistry Letters, Oxford Academic. [Link]
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A Senior Application Scientist's Guide to Purity Validation of Synthesized 5-Chloroacenaphthene: An Objective Comparison of HPLC, GC, and qNMR Methods
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a non-negotiable cornerstone of scientific rigor. The presence of impurities can significantly alter a compound's physical, chemical, and biological properties, leading to misleading experimental results and potential safety concerns. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for validating the purity of synthesized 5-Chloroacenaphthene, a key intermediate in the synthesis of fluorescent dyes and various pharmaceutical agents.[1]
Our discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the methodologies presented are robust, reliable, and suitable for their intended purpose.[2][3][4]
The Criticality of Purity for this compound
This compound (C₁₂H₉Cl) is a polycyclic aromatic hydrocarbon derivative.[1] Its utility as a building block in complex organic synthesis necessitates a high degree of purity. Potential impurities, such as isomers (e.g., 1-Chloroacenaphthene), unreacted starting materials, or by-products from the chlorination of acenaphthene, can interfere with subsequent reactions and compromise the integrity of the final product. Therefore, a validated analytical method to accurately determine its purity is paramount.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture.[5][6][7] Its versatility and sensitivity make it a primary choice for purity assessment of non-volatile and thermally labile compounds.[8][9]
The "Why" Behind the HPLC Method: A Mechanistic Explanation
For a non-polar compound like this compound, a reversed-phase HPLC method is the logical choice.[5][10][11] In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of acetonitrile and water).[5][12] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[13] this compound, being non-polar, will have a strong affinity for the C18 column and will be retained longer than any polar impurities. By gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase (a gradient elution), we can effectively elute the compound of interest and separate it from closely related impurities.
The choice of a UV detector is based on the aromatic nature of this compound, which imparts strong UV absorbance.[14][15] By monitoring the absorbance at a specific wavelength (typically at the λmax for maximum sensitivity), we can quantify the analyte and any UV-active impurities.[15][16]
Experimental Protocol: HPLC Purity Validation of this compound
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A smaller particle size can offer higher resolution.[11][17]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or λmax of this compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
Data Analysis: The purity is determined by the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity validation of this compound.
Comparative Purity Validation Methods
To provide a comprehensive assessment, we compare HPLC with two other powerful analytical techniques: Gas Chromatography (GC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography (GC): The Choice for Volatile Compounds
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[8] Since this compound has a relatively high boiling point, GC is a viable method for its purity analysis.[1]
Causality of Method Choice: GC separates compounds based on their boiling points and interactions with the stationary phase.[18] For aromatic hydrocarbons, a non-polar capillary column is typically used.[19] A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon, making it suitable for quantitative analysis without the need for individual impurity standards, assuming a similar response factor for structurally related impurities.[20]
Experimental Protocol: GC-FID
-
Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Injector Temperature: 280 °C
-
Detector Temperature (FID): 300 °C
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or toluene.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Method
qNMR has emerged as a primary analytical method for purity determination because it allows for direct quantification of an analyte against a certified internal standard without the need for a reference standard of the analyte itself.[21][22][23][24] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[21]
Causality of Method Choice: For this compound, ¹H NMR is ideal due to the high sensitivity and natural abundance of the proton nucleus.[21] By integrating a well-resolved signal of the analyte and comparing it to the integral of a known signal from an internal standard of known purity and concentration, an absolute purity value can be calculated.[21][25] This method is particularly powerful as it is not dependent on the presence of a chromophore (unlike HPLC-UV) or volatility (unlike GC).[24]
Experimental Protocol: ¹H qNMR
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: A certified internal standard with non-overlapping signals, such as maleic acid or 1,4-dinitrobenzene.
-
Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube and dissolve in a precise volume of the deuterated solvent.
-
Acquisition Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration.
Performance Comparison: HPLC vs. GC vs. qNMR
To illustrate the comparative performance, let's consider a hypothetical synthesized batch of this compound.
| Parameter | HPLC-UV | GC-FID | ¹H qNMR |
| Principle | Chromatographic separation based on polarity.[5] | Chromatographic separation based on volatility.[8][26] | Spectroscopic quantification based on nuclear properties.[21] |
| Purity Result (Hypothetical) | 98.5% (Area %) | 98.2% (Area %) | 98.3% (w/w) |
| Selectivity | Excellent for separating isomers and polar/non-polar impurities. | Good for separating volatile impurities. May have co-elution of isomers with similar boiling points. | Excellent for distinguishing structurally different molecules. Provides structural confirmation. |
| Sensitivity | High (ng to pg level).[27] | Very High (pg to fg level). | Lower (mg level sample required). |
| Quantification | Relative (Area %). Requires reference standards for absolute quantification.[28] | Relative (Area %). Can provide semi-quantitative results without standards.[20] | Absolute (w/w %). Does not require an analyte-specific reference standard.[24] |
| Sample Throughput | High. | High. | Lower, due to longer acquisition times for accurate quantification.[29] |
| Destructive? | Yes. | Yes. | No, the sample can be recovered.[25] |
Expert Insights and Recommendations
-
For Routine Quality Control and High Throughput: HPLC is the undisputed method of choice. Its robustness, high throughput, and excellent resolving power for a wide range of potential impurities make it ideal for routine analysis in a production or quality control environment.[29][30]
-
For Volatile Impurities: GC-FID is a highly sensitive and effective technique for identifying and quantifying volatile impurities that might not be readily detected by HPLC, such as residual solvents.
-
For Absolute Purity and Reference Standard Qualification: qNMR is the gold standard. When an absolute and highly accurate purity value is required, especially for the qualification of a reference standard, qNMR is the preferred method.[24] Its ability to provide a direct, absolute measure of purity without relying on a structurally identical reference standard is a significant advantage.[21][23]
A Self-Validating System: The most trustworthy approach to purity validation is the use of orthogonal methods.[25] By analyzing the same sample with both HPLC and qNMR, for instance, you create a self-validating system. If the purity values obtained from these two fundamentally different techniques are in close agreement, it provides a very high degree of confidence in the result.[31][32] Any significant discrepancy would warrant further investigation into the presence of non-UV active impurities (which HPLC might miss) or structural isomers that may not be fully resolved by one technique.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and reliability of subsequent research and development. While HPLC stands out as the most practical and versatile method for routine analysis, a comprehensive understanding of the strengths and limitations of complementary techniques like GC and qNMR is essential for a Senior Application Scientist. For the highest level of scientific integrity, employing an orthogonal approach, such as combining HPLC with qNMR, provides the most robust and trustworthy validation of compound purity.
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A Comparative Benchmarking Guide to the Synthesis of 5-Chloroacenaphthene
For researchers, medicinal chemists, and process development professionals, the efficient synthesis of key intermediates is paramount. 5-Chloroacenaphthene, a vital building block for advanced materials and pharmaceutical agents, presents a synthetic challenge where the choice of methodology can significantly impact yield, purity, and scalability. This in-depth guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a blend of mechanistic insights, validated experimental protocols, and performance data to inform your synthetic strategy.
Introduction: The Strategic Importance of this compound
Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core with an ethylene bridge connecting carbons 1 and 8. Its unique electronic and structural properties make it a valuable scaffold in chemical synthesis. The introduction of a chlorine atom at the 5-position creates this compound, an intermediate used in the synthesis of dyes, pesticides, and pharmaceuticals. The regioselectivity of substitution on the acenaphthene nucleus is a critical consideration, with the 3- and 5-positions being the most susceptible to electrophilic attack. This guide will benchmark two distinct and reliable pathways to this important molecule: direct electrophilic chlorination and a multi-step sequence involving a Sandmeyer reaction.
Route 1: Direct Electrophilic Chlorination of Acenaphthene
The most straightforward approach to this compound is the direct halogenation of the acenaphthene starting material. This method leverages the inherent reactivity of the acenaphthene ring system towards electrophiles.
Mechanistic Rationale
Electrophilic aromatic substitution on acenaphthene preferentially occurs at the 5- and 3-positions due to the activating nature of the fused ring system, which stabilizes the intermediate carbocation (sigma complex). Halogenation of acenaphthene has been shown to yield derivatives with the halogen predominantly in the 5-position. The choice of chlorinating agent and reaction conditions is crucial to control selectivity and minimize side reactions, such as polysubstitution or addition to the five-membered ring. Reagents like N-Chlorosuccinimide (NCS) in polar solvents or sulfuryl chloride can serve as effective sources of the electrophilic chlorine. The use of a polar solvent can help to stabilize the charged intermediates and facilitate the reaction.
Visualizing the Pathway: Direct Chlorination
Caption: Workflow for Direct Electrophilic Chlorination.
Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)
This protocol is adapted from established methods for nuclear halogenation of aromatic compounds using N-halosuccinimides.
Materials:
-
Acenaphthene (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Dissolve acenaphthene (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Route 2: Sandmeyer Reaction via 5-Aminoacenaphthene
An alternative and highly versatile route involves the transformation of an amino group via a diazonium salt intermediate. This multi-step synthesis begins with the nitration of acenaphthene, followed by reduction to 5-aminoacenaphthene, and finally, the Sandmeyer reaction to install the chloro group.
Mechanistic Rationale
This pathway is less direct but offers excellent regiocontrol and access to a wide variety of 5-substituted acenaphthenes.
-
Nitration: Acenaphthene is first nitrated to yield 5-nitroacenaphthene.
-
Reduction: The nitro group is then reduced to a primary amine, yielding 5-aminoacenaphthene. A common method is catalytic hydrogenation using palladium on carbon (Pd/C).
-
Diazotization & Sandmeyer Reaction: The resulting 5-aminoacenaphthene is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This unstable intermediate is immediately treated with a copper(I) chloride solution. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where copper(I) catalyzes the transfer of an electron to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride species formed in the process, yielding this compound and regenerating the copper(I) catalyst.
Visualizing the Pathway: Multi-step Sandmeyer Route
Caption: Workflow for the Sandmeyer Reaction Route.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This procedure is a multi-part synthesis starting from the readily available 5-aminoacenaphthene precursor.
Part A: Synthesis of 5-Aminoacenaphthene (Precursor) (Adapted from PrepChem, 2023)
-
Dissolve 5-nitroacenaphthene in a mixture of tetrahydrofuran (THF) and acetic acid.
-
Add 10% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Hydrogenate the mixture at 40 psi at room temperature for approximately 2 hours.
-
Filter the reaction mixture through a bed of celite to remove the catalyst.
-
Concentrate the filtrate in vacuo. The crude product can be purified by recrystallization from a cyclohexane:ethyl acetate mixture to yield pure 5-aminoacenaphthene.
Part B: Diazotization and Sandmeyer Reaction (Based on standard Sandmeyer reaction procedures)
Materials:
-
5-Aminoacenaphthene (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: Suspend 5-aminoacenaphthene (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes at this temperature. The completion of diazotization can be checked with starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool the solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring until gas evolution ceases.
-
Work-up: Extract the reaction mixture with dichloromethane (3x). Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Comparative Analysis
The choice between these two synthetic routes depends on several factors, including laboratory capabilities, cost of reagents, desired purity, and scalability.
| Parameter | Route 1: Direct Chlorination | Route 2: Sandmeyer Reaction |
| Number of Steps | 1 | 3 (from Acenaphthene) |
| Reagents | Acenaphthene, NCS/SO₂Cl₂, Solvent | Acenaphthene, HNO₃, H₂, Pd/C, NaNO₂, HCl, CuCl |
| Regioselectivity | Generally good, but risk of 3-chloro and dichloro isomers. | Excellent, defined by the precursor. |
| Scalability | High. One-pot reactions are generally easier to scale up. | Moderate. Requires isolation of intermediates and careful temperature control for the diazotization step. |
| Safety Concerns | Use of corrosive SO₂Cl₂ or DMF (a reprotoxic solvent). | Handling of unstable diazonium salts (explosion risk if allowed to warm or dry out). Use of nitric/sulfuric acid. |
| Substrate Scope | Limited to chlorination. | Highly versatile. The diazonium intermediate can be converted to a wide range of functional groups (Br, I, CN, OH, etc.). |
| Typical Yield | Variable, dependent on conditions and purification efficiency. | Generally good to high yields for each step. |
Conclusion and Recommendation
Both direct chlorination and the Sandmeyer reaction represent viable and effective strategies for the synthesis of this compound.
-
Route 1 (Direct Chlorination) is the more atom-economical and straightforward choice, making it highly suitable for large-scale production where cost and process simplicity are the primary drivers. However, it may require more rigorous optimization to control regioselectivity and achieve high purity.
-
Route 2 (Sandmeyer Reaction) , while longer, offers unparalleled regiochemical precision and versatility. It is the superior choice for laboratory-scale synthesis, especially when high purity is critical or when a common intermediate (5-aminoacenaphthene) is desired for the synthesis of a library of 5-substituted acenaphthene analogs. The stringent safety protocols required for handling diazonium salts must be rigorously followed.
Ultimately, the optimal route will be dictated by the specific goals of the research or production campaign, balancing the need for efficiency, purity, and synthetic flexibility.
References
-
PrepChem. Synthesis of 5-Aminoacenaphthene. Available from: [Link]
-
Lewis, I. K., Topsom, R. D., Vaughan, J., & Wright, G. J. (1967). Electrophilic substitution on acenaphthene and related compounds. I. Monobromination. The Journal of Organic Chemistry, 32(9), 2719–2723. Available from: [Link]
- Deady, L. W., Gray, P. M., & Topsom, R. D. (1972). Electrophilic Substitution in Acenaphthene and Related Compounds. III. Acetylation of Some Monosubstituted Acenaphthenes.
The Impact of 5-Chloro Substitution on the Biological Activity of Acenaphthene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The acenaphthene scaffold, a polycyclic aromatic hydrocarbon, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antitumor, antimicrobial, and anti-inflammatory properties.[1] A key strategy in drug discovery is the modification of a parent compound's structure to enhance its therapeutic potential. The introduction of a chlorine atom at the 5-position of the acenaphthene ring represents a strategic modification aimed at modulating the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of 5-chloroacenaphthene derivatives relative to their parent acenaphthene compounds, drawing upon established structure-activity relationships and available experimental data for related compounds.
The Acenaphthene Backbone: A Foundation for Diverse Bioactivity
Acenaphthene itself is a constituent of coal tar and is primarily used in the synthesis of dyes, plastics, and pharmaceuticals.[2][3] While acenaphthene itself is not typically considered to have potent therapeutic properties and can exhibit toxicity, its rigid, planar structure provides an excellent scaffold for the development of bioactive molecules.[4][5][6] The biological activities of acenaphthene derivatives are diverse and depend on the nature and position of the substituents on the aromatic ring.
dot graph a { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368", arrowhead=normal, penwidth=1.5];
} dot Figure 1: The acenaphthene parent scaffold is a versatile starting point for developing derivatives with a range of biological activities.
The Influence of Chlorination: A Double-Edged Sword in Drug Design
The introduction of a chlorine atom into a biologically active molecule is a common strategy in medicinal chemistry that can profoundly impact its properties.[7][8][9][10] The effect of chlorination is multifaceted and can either enhance or diminish biological activity depending on the specific molecular context.[9]
Key Physicochemical Changes Induced by Chlorination:
-
Increased Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule.[7][8] This can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect.[11] These electronic perturbations can alter the molecule's reactivity and its binding affinity to biological targets.
-
Steric Hindrance: The size of the chlorine atom can introduce steric bulk, which may influence the molecule's conformation and its ability to fit into a binding site.
-
Metabolic Stability: A chlorine substituent can block sites of metabolic oxidation, thereby increasing the molecule's metabolic stability and prolonging its duration of action.[8]
Comparative Biological Activities: Acenaphthene vs. This compound Derivatives
While direct comparative studies are scarce, we can infer the potential impact of 5-chloro substitution by examining the broader class of acenaphthene derivatives and the general principles of halogenation in medicinal chemistry.
Antitumor Activity
Numerous acenaphthene derivatives have been synthesized and evaluated for their anticancer properties.[1][12] For instance, a series of acenaphthene derivatives containing a thiazole backbone demonstrated significant antitumor activity against various human cancer cell lines.[1]
The introduction of a chlorine atom at the 5-position is hypothesized to enhance antitumor activity through several mechanisms:
-
Enhanced Cellular Uptake: Increased lipophilicity could lead to better penetration of cancer cell membranes.
-
Altered Target Binding: The electronic and steric effects of the chlorine atom could modulate the binding affinity and selectivity for specific protein targets involved in cancer cell proliferation and survival. For example, halogenated polycyclic aromatic hydrocarbons have been shown to have altered activity based on the position and number of halogen atoms.[13]
-
Induction of Apoptosis: Halogenated compounds can induce oxidative stress and trigger apoptotic pathways in cancer cells.
Table 1: Antitumor Activity of Selected Acenaphthene Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric | Reference |
| Thiazole-containing acenaphthene | Compound 3c | SKRB-3 (Breast) | 66.1% inhibition at 20 µM | [1] |
| Acenaphthene derivative | Compound 9 | HeLa (Cervical) | IC50 = 2.65 ± 0.38 µM | [12] |
| Acenaphthene derivative | Compound 8 | HeLa (Cervical) | IC50 = 6.51 ± 0.44 µM | [12] |
While the table does not contain this compound derivatives, it provides a baseline for the activity of other substituted acenaphthenes. The potent activity of these derivatives suggests that further modification, such as chlorination, could lead to even more effective anticancer agents.
dot graph b { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368", arrowhead=normal, penwidth=1.5];
} dot Figure 2: Hypothesized mechanism of enhanced antitumor activity of a this compound derivative.
Antimicrobial Activity
Acenaphthene derivatives have also been investigated for their potential as antimicrobial agents.[1] The introduction of a chlorine atom is a well-established strategy for enhancing the antimicrobial activity of various classes of compounds.[7][8] The increased lipophilicity can facilitate the disruption of bacterial cell membranes, and the electronic effects can interfere with essential microbial enzymes.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Synthesis of 5-Bromoacetylacenaphthene (A Precursor for Derivatives)
This protocol describes the synthesis of 5-bromoacetylacenaphthene, a key intermediate for creating a variety of acenaphthene derivatives. A similar approach could be adapted for the synthesis of 5-chloroacetylacenaphthene.
Materials:
-
Acenaphthene
-
Bromoacetyl bromide
-
Aluminum chloride (AlCl₃)
-
Solvent (e.g., carbon disulfide)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/petroleum ether)
Procedure:
-
Dissolve acenaphthene in a suitable solvent in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add aluminum chloride to the cooled solution with stirring.
-
Add bromoacetyl bromide dropwise to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5-bromoacetylacenaphthene.[1]
dot graph c { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368", arrowhead=normal, penwidth=1.5];
} dot Figure 3: Workflow for the synthesis of 5-bromoacetylacenaphthene.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, SKRB-3)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Test compounds (acenaphthene derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]
Conclusion and Future Directions
The introduction of a chlorine atom at the 5-position of the acenaphthene scaffold is a promising strategy for enhancing the biological activities of its derivatives. Based on established structure-activity relationships, this compound derivatives are anticipated to exhibit improved antitumor and antimicrobial properties compared to their non-chlorinated parent compounds. This is likely due to a combination of increased lipophilicity, favorable electronic effects, and enhanced metabolic stability.
Further research is warranted to synthesize and evaluate a focused library of this compound derivatives to validate these hypotheses. Direct comparative studies with the corresponding parent compounds will be crucial for elucidating the precise impact of the 5-chloro substituent and for guiding the rational design of novel, potent therapeutic agents based on the acenaphthene scaffold.
References
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ProQuest. (n.d.). STRUCTURE-ACTIVITY RELATIONSHIPS OF THE POLYHALOGENATED AROMATIC HYDROCARBONS. Retrieved from [Link]
-
Xie, Y., et al. (2011). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Molecules, 16(3), 2519-2526. [Link]
-
Shimada, T., et al. (2011). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology, 24(7), 1153-1161. [Link]
-
Lee, S. K., & Nam, I. (2000). Acute and chronic life cycle toxicity of acenaphthene and 2,4,6-trichlorophenol to the midge Paratanytarsus parthenogeneticus (Diptera: Chironomidae). Aquatic Toxicology, 51(1), 31-44. [Link]
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Naumann, K. (2012). Influence of chlorine substituents on biological activity of chemicals: a review (Reprinted from J Prakt Chem, vol 341, pg 417-435, 1999). ResearchGate. [Link]
-
Dong, M. X., et al. (2021). Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity. Natural Product Research, 35(8), 1307-1312. [Link]
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Joule, J. A., & Mills, K. (2013). Influence of Chlorine Substituents on Biological Activity of Chemicals. ResearchGate. [Link]
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S. S. K. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]
-
Minnesota Department of Health. (n.d.). Acenaphthene and Drinking Water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011). Provisional Peer-Reviewed Toxicity Values for Acenaphthene. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Retrieved from [Link]
-
G. P. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 219, 113426. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ambient Water Quality Criteria for Acenaphthene. Retrieved from [Link]
-
Wang, W., et al. (2013). Halogenated polycyclic aromatic hydrocarbons in the environment. Environment International, 51, 99-108. [Link]
-
National Center for Biotechnology Information. (n.d.). Acenaphthene. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). Names and structures of the halo-PAHs used for study. Retrieved from [Link]
-
ResearchGate. (n.d.). Transformation of acenaphthene and acenaphthylene by P. aeruginosa PAO1(pRE695) carrying NDO genes cloned from the plasmid NAH7. Retrieved from [Link]
-
ResearchGate. (2022). Biodegradation of acenaphthene by Sphingobacterium sp. strain RTSB involving trans-3-carboxy-2-hydroxybenzylidenepyruvic acid as a metabolite. Retrieved from [Link]
-
de Melo, A. J. G., et al. (1999). Structure-activity relationship studies of carcinogenic activity of polycyclic aromatic hydrocarbons using calculated molecular descriptors with principal component analysis and neural network methods. Journal of Chemical Information and Computer Sciences, 39(6), 1094-1104. [Link]
-
ACS Publications. (1999). Structure−Activity Relationship Studies of Carcinogenic Activity of Polycyclic Aromatic Hydrocarbons Using Calculated Molecular Descriptors with Principal Component Analysis and Neural Network Methods. Retrieved from [Link]
-
Government of Canada. (n.d.). Fact sheet: Acenaphthene. Retrieved from [Link]
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- 3. Fact sheet: Acenaphthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
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A Researcher's Guide to 5-Chloroacenaphthene: Bridging the Experimental Data Gap with Computational Chemistry
In the landscape of drug discovery and material science, the comprehensive characterization of small molecules is paramount. 5-Chloroacenaphthene, a halogenated polycyclic aromatic hydrocarbon, presents a compelling case study in how to proceed when experimental data is sparse. This guide provides a deep dive into the known properties of this compound, outlines robust experimental protocols for its full characterization, and demonstrates how computational modeling can be a powerful predictive tool to fill knowledge gaps, thereby accelerating research and development.
Part 1: The Experimental Frontier: What We Know and How to Discover More
Our current understanding of this compound's physicochemical properties is limited, with the melting point being one of the few experimentally determined values. This scarcity of data necessitates a structured approach to experimental characterization.
| Property | Experimental Value | Source |
| Melting Point | 84-86 °C | |
| Molecular Weight | 188.65 g/mol | |
| Appearance | Light brown crystalline powder |
To expand our knowledge base, the following standard experimental protocols are recommended. These methods are designed to be self-validating and provide the foundational data required for any subsequent research.
1. Melting Point Determination (Capillary Method)
-
Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound.
-
Protocol:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, including the number and types of protons and carbon atoms.
-
Protocol:
-
A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The sample is placed in the NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired. Key parameters to analyze include chemical shifts (δ), coupling constants (J), and integration values.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
-
Protocol:
-
A small amount of this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, a thin film can be cast from a volatile solvent.
-
The sample is placed in the FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Characteristic peaks for C-H, C=C, and C-Cl bonds should be identified.
-
4. UV-Visible Spectroscopy
-
Principle: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like acenaphthene.
-
Protocol:
-
A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.
-
The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are determined.
-
Part 2: The Computational Lens: Predicting Properties and Guiding Experiments
When experimental data is lacking, computational chemistry, particularly Density Functional Theory (DFT), offers a robust framework for predicting molecular properties. This in silico approach can provide valuable insights and guide future experimental work.
The following workflow outlines a standard approach for the computational characterization of this compound.
1. Geometry Optimization
-
Principle: The first step is to find the most stable three-dimensional structure of the molecule.
-
Method:
-
The structure of this compound is built using molecular modeling software.
-
A geometry optimization is performed using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). This process minimizes the energy of the molecule to find its most stable conformation.
-
2. Frequency Analysis
-
Principle: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum and to predict the infrared spectrum.
-
Method:
-
Using the optimized geometry, a vibrational frequency analysis is carried out at the same level of theory.
-
The absence of imaginary frequencies confirms a stable structure.
-
The calculated vibrational frequencies and their intensities can be used to predict the IR spectrum.
-
3. NMR Shielding Tensors Calculation
-
Principle: The magnetic shielding of each nucleus can be calculated to predict the NMR chemical shifts.
-
Method:
-
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.
-
The shielding tensors are calculated for each atom in the molecule.
-
The chemical shifts are then determined by referencing the calculated shielding values to the shielding of a reference compound (e.g., TMS) calculated at the same level of theory.
-
4. Electronic Properties and UV-Vis Spectra Prediction
-
Principle: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis spectrum.
-
Method:
-
A TD-DFT calculation is performed on the optimized geometry.
-
This calculation yields the excitation energies and oscillator strengths of the electronic transitions.
-
This data can be used to generate a theoretical UV-Vis spectrum, including the λ_max values.
-
Part 3: A Synergistic Approach: Comparing and Integrating Data
The true power of modern chemical research lies in the synergy between experimental and computational methods. Computational predictions can guide experimental design, while experimental results provide crucial validation for computational models.
The following table presents the known experimental data alongside the expected outcomes from the proposed computational workflow. This highlights the potential of computational chemistry to provide a more complete picture of this compound's properties.
| Property | Experimental Data | Expected Computational Prediction |
| Melting Point | 84-86 °C | Not directly calculated; requires more advanced simulations. |
| ¹H NMR Chemical Shifts | Not available | Predicted chemical shifts for aromatic protons. |
| ¹³C NMR Chemical Shifts | Not available | Predicted chemical shifts for all carbon atoms. |
| Key IR Peaks (cm⁻¹) | Not available | Predicted vibrational frequencies for C-H, C=C, and C-Cl bonds. |
| UV-Vis λ_max (nm) | Not available | Predicted wavelengths of maximum absorbance. |
-
Experimental Methods:
-
Strengths: Provide direct, real-world measurements of a substance's properties. They are the "gold standard" for validation.
-
Limitations: Can be time-consuming, resource-intensive, and require a physical sample of the compound, which may not always be readily available.
-
-
Computational Methods:
-
Strengths: Can provide a wealth of information from a purely theoretical standpoint, even before a compound is synthesized. They are often faster and less expensive than experimental approaches. They can also provide insights into properties that are difficult to measure experimentally.
-
Limitations: The accuracy of the predictions is highly dependent on the chosen level of theory (functional and basis set). Computational results always require experimental validation to be considered conclusive.
-
Conclusion: A Roadmap for Future Research
The case of this compound exemplifies a common challenge in chemical research: a promising molecule with an incomplete dataset. This guide has demonstrated a dual-pronged approach to address this challenge. By systematically applying established experimental protocols and leveraging the predictive power of computational chemistry, researchers can efficiently and accurately characterize such compounds. The computational predictions, in particular, can serve as a valuable roadmap, highlighting spectral regions of interest and other properties to investigate experimentally. This integrated strategy not only accelerates the pace of research but also fosters a deeper understanding of the molecular world.
References
-
This compound C12H9Cl - PubChem. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Chloroacenaphthene for Laboratory Professionals
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides an in-depth, procedural framework for the safe disposal of 5-chloroacenaphthene, ensuring the protection of laboratory personnel and the preservation of our environment. This protocol is grounded in established safety principles for halogenated hydrocarbons and is designed to meet the rigorous standards of modern drug development and scientific research.
The Chemical Profile and Inherent Risks of this compound
This compound is a halogenated polycyclic aromatic hydrocarbon. While comprehensive toxicological data for this specific compound is not widely available, its chemical structure necessitates a cautious approach. The presence of a chlorine atom designates it as a halogenated organic compound, a class of chemicals often associated with environmental persistence and potential toxicity.[1]
The Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause damage to the respiratory system, liver, and kidneys through prolonged or repeated exposure.[2] Therefore, treating this compound with the utmost care during disposal is not merely a recommendation but a critical safety mandate.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | TCI Chemicals[2] |
| Skin Irritation | Category 2: Causes skin irritation. | TCI Chemicals[2] |
| Eye Irritation | Category 2: Causes serious eye irritation. | TCI Chemicals[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1: Causes damage to the respiratory system. | TCI Chemicals[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2: May cause damage to the liver and kidneys. | TCI Chemicals[2] |
| Long-term Aquatic Hazard | Category 4: May cause long-lasting harmful effects to aquatic life. | TCI Chemicals[2] |
The Disposal Protocol: A Step-by-Step Methodology
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a certified waste management service.
Sources
Navigating the Unseen Threat: A Technical Guide to Handling 5-Chloroacenaphthene
For the dedicated researcher, pushing the boundaries of science means navigating the inherent risks of working with novel and under-characterized chemical compounds. 5-Chloroacenaphthene, a halogenated polycyclic aromatic hydrocarbon (PAH), represents one such challenge. While comprehensive toxicological data for this specific molecule is limited, its structural similarity to other PAHs—a class known to contain carcinogens and systemic toxicants—demands a rigorous and proactive approach to safety.[1]
This guide moves beyond generic safety checklists to provide a deep, logic-driven framework for handling this compound. We will dissect the why behind each procedural step, empowering you to build a self-validating safety protocol that protects you, your colleagues, and your research.
Hazard Assessment: Applying the Precautionary Principle
Due to the scarcity of specific safety data for this compound, our operational plan is built upon extrapolated data from its parent compound, acenaphthene, and analogous chlorinated aromatic hydrocarbons. This precautionary approach assumes a hazard profile that necessitates stringent controls.
The primary anticipated risks are significant. Related compounds are known to cause skin and severe eye irritation, and more critically, may cause damage to the respiratory system, liver, and kidneys through prolonged or repeated exposure.[1][2] Furthermore, as a chlorinated hydrocarbon, it is expected to pose a long-term hazard to aquatic life.[2]
| Anticipated Hazard Class | Signal Word | Hazard Statement & Rationale |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed. Based on data from analogous compounds.[2] |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. Acenaphthene and related PAHs are known skin irritants.[1][2] |
| Serious Eye Damage/Irritation | Danger | H319: Causes serious eye irritation. Direct contact with dust or solutions can cause significant eye damage.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Danger | H372/H373: Causes/May cause damage to organs (Respiratory, Liver, Kidney). This is a primary concern with PAHs.[1][2] |
| Hazardous to the Aquatic Environment (Chronic) | Warning | H413: May cause long lasting harmful effects to aquatic life. Halogenated aromatics are often persistent environmental contaminants.[2] |
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods for ensuring safety involve robust engineering and administrative controls that minimize the potential for exposure from the outset.
-
Chemical Fume Hood: All work involving this compound, from weighing solids to preparing solutions, must be conducted within a certified chemical fume hood.[3][4] This is non-negotiable. The hood contains airborne dust and vapors, preventing respiratory exposure and contamination of the general laboratory space.
-
Designated Work Area: Designate a specific area within the fume hood for handling this compound. This area should be clearly labeled. This practice minimizes the risk of cross-contamination with other experiments.
-
Minimizing Aerosolization: When handling the solid compound, use gentle motions with spatulas to avoid creating dust.[4] If preparing solutions, add the solid to the solvent slowly to prevent splashing.
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of PPE must be tailored to the specific task and the associated risk of exposure. A one-size-fits-all approach is insufficient.
| Operational Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Handling Solids (<1g) | Double Nitrile or Neoprene Gloves | ANSI Z87.1-rated Safety Glasses with Side Shields | Full-sleeved Cotton Lab Coat | N95 Respirator (recommended to prevent inhalation of fine particulates) |
| Preparing Solutions / Transfers | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles | Chemical-resistant Apron over Lab Coat | Not required if performed correctly in a fume hood. |
| Large-Scale Work (>10g) or Risk of Splash | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles and a Face Shield | Chemical-resistant Apron over Lab Coat | Not required if performed correctly in a fume hood. |
Causality Behind PPE Choices:
-
Hand Protection: Halogenated and aromatic hydrocarbons are known to degrade many common glove materials.[5] While nitrile offers moderate protection for incidental contact, double-gloving provides an essential safety buffer. Should the outer glove show any signs of swelling, discoloration, or degradation, it must be removed immediately, hands washed, and a fresh pair donned.[5]
-
Eye Protection: Standard safety glasses protect from projectiles but offer little defense against splashes or fine dust. Chemical splash goggles provide a full seal around the eyes, which is critical when handling solutions.[6] A face shield is added during higher-risk activities to protect the entire face from splashes.[7]
-
Respiratory Protection: While the fume hood is the primary respiratory control, an N95 respirator is recommended when handling the powder. This is because even with careful handling, fine, lightweight particles can become airborne for brief periods, and an N95 provides an effective barrier against this specific risk.
Decontamination and Disposal Workflow
Proper decontamination and waste management are critical to prevent delayed exposure and environmental contamination.[8] The process must be methodical and thorough.
Step-by-Step Decontamination Protocol:
-
Glassware Cleaning:
-
Rinse glassware three times with a suitable organic solvent (e.g., acetone). Collect all rinsate as halogenated organic liquid waste.
-
Wash the glassware with laboratory detergent (e.g., Liquinox®) and hot water.[9]
-
Rinse thoroughly with tap water, followed by a final rinse with deionized water.[9]
-
Allow to air dry completely.
-
-
PPE Removal and Personal Hygiene:
-
Remove the outer pair of gloves and dispose of them as solid hazardous waste.
-
Remove the chemical apron and/or lab coat. If contamination is suspected, it must be professionally decontaminated.
-
Remove eye protection.
-
Remove the inner pair of gloves and dispose of them.
-
Immediately wash hands thoroughly with soap and water.[3]
-
Waste Stream Management:
All waste generated from handling this compound is considered hazardous. Never dispose of this material down the drain or in regular trash.[10][11]
-
Solid Waste: Contaminated gloves, wipes, weigh paper, and any unrecoverable solid compound. Collect in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All used solvents, reaction mixtures, and collected rinsate. Collect in a clearly labeled, sealed container for halogenated organic waste.
Spill Response Workflow
A spill requires immediate and calm execution of a pre-planned response.
Caption: Workflow for handling a chemical spill of this compound.
Emergency First Aid
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][3] If they feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Call a poison control center or physician immediately.[2]
By understanding the rationale behind each safety measure, from engineering controls to the specific layers of PPE, you are equipped to handle this compound not just safely, but with scientific diligence. This proactive, knowledge-based approach is the cornerstone of laboratory safety and research integrity.
References
-
Personal Protective Equipment. (2025). US EPA. [Link]
-
Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015). New Mexico State University. [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]
-
Decontamination. (2024). UK Plant Health Information Portal. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. [Link]
-
PPE Solutions for Chemical Industries. (n.d.). 3M. [Link]
-
Standard Operating Procedure for Equipment Decontamination. (2019). EPA. [Link]
-
Hazard Summary: Acenaphthene. (n.d.). New Jersey Department of Health. [Link]
-
Hazardous Waste - Decontamination. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet: Acenaphthene. (2019). Chemos GmbH & Co.KG. [Link]
-
Decontamination and Waste Management. (n.d.). University of Alabama at Birmingham (UAB). [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 9. epa.gov [epa.gov]
- 10. Decontamination - UK Plant Health Information Portal [planthealthportal.defra.gov.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
